C.I. Disperse Red 19

Catalog No.
S1893905
CAS No.
2734-52-3
M.F
C16H18N4O4
M. Wt
330.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Disperse Red 19

CAS Number

2734-52-3

Product Name

C.I. Disperse Red 19

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2

InChI Key

GHDZRIQTRDZCMV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

The exact mass of the compound C.I. Disperse Red 19 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364364. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

C.I. Disperse Red 19 synthesis diazotization coupling mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Core Reaction Mechanism

The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling [1] [2] [3].

The following diagram illustrates the general workflow for the synthesis of an azo dye like C.I. Disperse Red 19, from diazotization to the final coupling reaction.

G START Primary Aromatic Amine DIAZO Diazotization NaNO₂, HCl, 0-5°C START->DIAZO DIAZONIUM Diazonium Salt DIAZO->DIAZONIUM COUPLING Azo Coupling with Coupling Agent DIAZONIUM->COUPLING END Azo Dye (e.g., this compound) COUPLING->END

Step 1: Diazotization – Formation of the Diazonium Salt This step converts a primary aromatic amine into a diazonium salt [1] [3].

  • Formation of Nitrosonium Ion: Nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl, is protonated and loses a water molecule to form the key electrophile, the nitrosonium ion (NO⁺) [1] [2].
  • Reaction with Amine: The nitrosonium ion attacks the nucleophilic nitrogen of the primary aromatic amine, forming an N-nitrosamine intermediate [1] [3].
  • Tautomerization and Loss of Water: The intermediate undergoes tautomerization and subsequent protonation steps, finally losing a water molecule to form the stable, crystalline benzenediazonium salt [1] [2] [3].

Step 2: Azo Coupling – Formation of the Azo Dye The diazonium salt acts as a weak electrophile and attacks activated aromatic rings (e.g., phenols or anilines) in a reaction known as azo coupling. This forms the characteristic azo (-N=N-) bridge, which is the chromophore responsible for the dye's color [2].

Critical Experimental Parameters

Successful execution of these reactions requires careful control of several parameters. The quantitative data below summarizes the key conditions.

Parameter Typical Optimal Condition/Range Importance & Rationale
Temperature [1] [2] [4] 0 - 5 °C Prevents decomposition of the highly unstable diazonium salt, which can be explosive at higher temperatures [4].
Acid Environment [1] [2] Strong Mineral Acid (e.g., HCl) Necessary for the formation of nitrous acid and the nitrosonium ion; provides an aqueous medium for the reaction.
Mixing [4] Efficient and Rapid Ensures homogeneity and prevents local hot spots or side reactions; crucial for heat and mass transfer, especially when scaling up [4].

Safety and Scale-up Considerations

Due to the inherent risks of the chemistry, special operational measures are necessary.

Consideration Description & Implication
Exothermicity & Instability [4] Diazotization is highly exothermic (ΔH ~ -65 to -150 kJ mol⁻¹). Diazonium salts are thermally unstable and can decompose violently above 5°C, releasing a large amount of energy and nitrogen gas, which can pressurize a reactor [4].
Continuous Flow Reactors [4] A modern approach to improve safety and yield. Offers superior control over temperature and mixing, minimizes the volume of unstable intermediate present at any time, and allows for safer scale-up compared to traditional batch processes [4].

References

C.I. Disperse Red 19 solubility in organic solvents ethanol acetone

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Solubility of C.I. Disperse Red 19

The table below summarizes the fundamental physicochemical properties of this compound:

Property Value Remarks / Source
CAS Number 2734-52-3 [1] [2] [3]
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2] [3]
Molecular Weight 330.34 g/mol [1] [2] [3]
Physical Form Dark purple to dark red-brown crystalline powder [2] [3]
Melting Point >300 °C [2]
Solubility in Ethanol Soluble [2] [3]
Solubility in Acetone Soluble [2] [3]
Solubility in Benzene Soluble [2] [3]
Water Solubility 234.5 μg/L at 25 °C Very low; indicates hydrophobic nature [2]
λmax 495 nm Maximum absorbance wavelength [2]

The solubility in ethanol and acetone is explicitly stated in the chemical property descriptions [2] [3]. This solubility profile is consistent with its classification as a disperse dye, which are generally non-ionic and designed to be soluble in organic solvents but not in water [4].

Experimental Workflow for Solubility Assessment

For researchers needing to verify or quantify solubility, the following general protocol can be employed. This workflow outlines the key steps from preparation to data analysis.

G cluster_1 1. Preparation Phase cluster_2 2. Dissolution Phase cluster_3 3. Analysis Phase P1 Weigh Dry Dye Powder P2 Dispense Organic Solvent P1->P2 P3 Combine in Vial P2->P3 D1 Agitate/Vortex Mixture P3->D1 D2 Incubate at Constant T° D1->D2 D3 Visual Inspection D2->D3 A1 Clarify Solution (Centrifuge/Filter) D3->A1 A2 Quantitative Analysis (Spectrophotometry) A1->A2 A3 Data Recording A2->A3 End Analyze Results A3->End Start Start Experiment Start->P1

Experimental workflow for solubility assessment.

Detailed Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of Disperse Red 19 in a volatile organic solvent (e.g., acetone) at a known concentration (e.g., 1000 mg/L) [4]. This stock can be used to make serial dilutions for generating a calibration curve.
  • Quantification via Spectrophotometry:

    • The maximum absorbance wavelength (λmax) for Disperse Red 19 is 495 nm [2].
    • Prepare standard solutions at various known concentrations (e.g., 5, 10, 20, 40, 60, 80 mg/L) [4].
    • Measure the absorbance of each standard at 495 nm using a spectrophotometer (e.g., HACH DR6000) [4] and plot a calibration curve of absorbance versus concentration.
  • Solubility Saturation Protocol:

    • Add an excess amount of Disperse Red 19 powder to a known volume of the solvent under investigation (e.g., ethanol or acetone).
    • Agitate the mixture vigorously (e.g., using a magnetic stirrer) and incubate at a constant temperature (e.g., 25°C) to reach equilibrium.
    • Clarify a portion of the saturated solution by centrifugation or filtration to remove undissolved particles.
    • Dilute the supernatant appropriately and measure its absorbance. Use the calibration curve to determine the saturation concentration.

Molecular Structure and Synthesis

This compound is synthesized via a classic diazotization-coupling reaction [1].

G cluster_pre Precursors cluster_rxn Reaction Steps Amine 4-Nitrobenzenamine Step1 Diazotization (0-5°C, HCl, NaNO₂) Amine->Step1 Coupler N,N-Dihydroxyethylaniline Step3 Electrophilic Coupling Coupler->Step3 Step2 Diazonium Salt Step1->Step2 Step2->Step3 Product This compound (C₁₆H₁₈N₄O₄) Step3->Product

Synthesis of this compound via diazotization-coupling.

The synthesis involves two key steps [1]:

  • Diazotization: 4-Nitrobenzenamine is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0-5°C to form a diazonium salt.
  • Coupling: The electrophilic diazonium salt attacks the electron-rich aromatic ring of N,N-dihydroxyethylaniline, typically at the para position, to form the azo bond.

Research Applications and Handling

Beyond its traditional use as a textile dye, Disperse Red 19 has significant advanced applications:

  • Non-Linear Optics (NLO): It can be incorporated as red side groups in NLO polyesters for potential use in optical switching devices [2] [3].
  • Polymer Films: It bonds with polyurethane to form stable films, suitable for fabricating analog systems [2] [3].

Safety and Handling:

  • The available Safety Data Sheet (SDS) signal word is "Warning" with hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) [2].
  • Always consult the specific material safety data sheet before conducting any experiments.

References

C.I. Disperse Red 19 lambda max absorption wavelength

Author: Smolecule Technical Support Team. Date: February 2026

Absorption Wavelength Data

The table below summarizes the quantitative absorption data for C.I. Disperse Red 19 from multiple sources.

λmax Absorption Wavelength (nm) Solvent/Condition Additional Spectral Information Source
495 nm Ethanol A secondary absorption peak at 285 nm. [1] Academic study [1]
495 nm Not specified (likely standard condition) Cited as a key identifier for the compound. [2] Chemical supplier & technical data [2]
496 nm Not specified (likely standard condition) Reported as the absorbance peak. [3] Bioresearch company database [3]

The data shows a high degree of consistency, confirming 495 nm as the principal λmax in the visible spectrum. The academic study further provides molar extinction coefficients, which are critical for quantitative analysis [1]:

  • At 495 nm: 23.0 × 10³ M⁻¹ cm⁻¹
  • At 285 nm: 9.3 × 10³ M⁻¹ cm⁻¹

Experimental Methodology for Spectral Analysis

For researchers aiming to reproduce the UV-Vis measurements, the following protocol can be derived from the search results.

Start Start Experiment Prep Prepare Dye Solution Start->Prep Step 1 Measure Measure Absorbance Prep->Measure Step 2 Analyze Analyze Spectrum Measure->Analyze Step 3 Result Record λmax Analyze->Result Step 4

Experimental workflow for determining the λmax of Disperse Red 19.

  • Step 1: Prepare Dye Solution - Dissolve this compound in ethanol to create stock solutions. The academic study found that concentrations of 10⁻⁴ M and 10⁻⁵ M yielded regular and sufficiently intense absorption spectra for analysis [1].
  • Step 2: Measure Absorbance - Use a standard UV-Vis spectrophotometer to record the absorption spectrum across a range of 200-700 nm [1].
  • Step 3: Analyze Spectrum - Identify the wavelengths of maximum absorption. The results should show two clear peaks: one in the UV region around 285 nm and the primary peak in the visible region at 495 nm [1].
  • Step 4: Record λmax - Document 495 nm as the λmax for this compound in ethanol [1].

Technical Context and Applications

Understanding the λmax is crucial for applications that leverage the dye's light-interaction properties.

  • Solvent Dependence: The reported λmax of 495 nm is for ethanol. It is important to note that the absorption wavelength can be affected by the solvent environment. Research on other disperse dyes has shown that λmax can shift with changes in temperature and pressure, particularly in subcritical and supercritical carbon dioxide used in textile dyeing processes [4]. For this compound, the specific magnitude of such shifts was not detailed in the search results.
  • Key Applications: This dye is not only used in textile dyeing [5] but also in advanced scientific and optical applications. It is utilized as red side groups in nonlinear optical (NLO) polyesters for potential use in optical switching devices and can be bonded with polyurethane to form stable films for analog systems [5] [6].

Research Considerations

For a complete experimental picture, you may also want to:

  • Verify the solvent for your specific application, as λmax can shift with different solvents.
  • Consult full-spectrum graphs available in some databases [3] to understand the complete absorption profile and any shoulder peaks.
  • Explore modern analytical methods like the reverse-phase HPLC separation cited in one source, which can be used for analysis and purification [7].

References

C.I. Disperse Red 19 thermal stability melting point

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical and Physical Properties

The table below summarizes the core identification and physical property data for C.I. Disperse Red 19 [1] [2].

Property Value
CAS Registry Number 2734-52-3
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Melting Point >300 °C (lit.)
Physical Form Dark purple to dark red-brown crystalline powder
λmax 495 nm

Thermal Stability and Experimental Insights

The primary quantitative data on the thermal stability of Disperse Red 19 is its high melting point [1] [2]. The provided search results do not contain more detailed thermal studies (e.g., TGA/DSC data) for this specific compound.

  • Inherent Stability: A melting point exceeding 300 °C classifies it as a highly thermally stable organic compound. This is a critical requirement for its use in materials science and industrial processes that involve heating [2].
  • Application Context: Its stability is leveraged in advanced applications. For instance, it is widely used as a non-linear optical (NLO) dye because it can be covalently linked to base polymers, providing thermal and photo-stability to the resulting polymeric unit. This is essential for the performance of devices like optical switches [1] [2].

General Experimental Protocols

While the search results do not provide a detailed step-by-step protocol for measuring the melting point of Disperse Red 19, they offer insights into general experimental methodologies for handling and analyzing such dyes.

The following workflow outlines a general approach for handling and analyzing disperse dyes like Disperse Red 19, based on methodologies found in the search results:

cluster_1 Preparation Stage cluster_2 Analysis & Characterization A Sample Preparation B Purification (if needed) A->B C Thermal Analysis B->C D HPLC Analysis B->D E Stability Testing B->E

General experimental workflow for dye analysis.

  • Sample Handling: Disperse Red 19 is typically supplied as a crystalline powder [2]. For any analysis, ensuring the sample is pure and dry is crucial for obtaining accurate results.
  • Chromatographic Analysis: For purity analysis or separation, High-Performance Liquid Chromatography (HPLC) can be employed. One method uses a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [3].
  • Stability Assessment: A common method to evaluate the thermal stability of dye formulations (like inks) involves a thermal stability test: sealing a sample in a vial and placing it in an oven at 60 °C for 14 days. The stability is then assessed by monitoring changes in key parameters such as particle size, viscosity, and surface tension after the sample returns to room temperature [4].

References

C.I. Disperse Red 19 fastness properties light washing perspiration

Author: Smolecule Technical Support Team. Date: February 2026

Fastness Properties of C.I. Disperse Red 19

The color fastness of this compound, as assessed against ISO standards, is quantified in the following table. Fastness is typically rated on a scale of 1 to 5, where 5 represents excellent fastness (no change or staining) and 1 represents poor fastness [1].

Fastness Type Rating Notes / Test Conditions
Light Fastness 5 Based on ISO standard [2].
Washing Fastness
- Fading 4-5 Based on ISO standard [2].
- Staining 5 Based on ISO standard [2].
Perspiration Fastness
- Fading 5 Based on ISO standard [2].
- Staining 5 Based on ISO standard [2].
Ironing Fastness 4 Based on ISO standard [2].

Basic Chemical & Physical Properties

For your experimental protocols, here are the fundamental chemical and physical properties of Disperse Red 19.

Property Value / Description
CAS Registry Number 2734-52-3 [2] [3] [4]
Molecular Formula C₁₆H₁₈N₄O₄ [2] [3] [4]
Molecular Weight 330.34 g/mol [2] [3] [4]
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [2]
Physical Form Dark purple to dark red-brown crystalline powder [2] [3]
Melting Point >300 °C [3]
Water Solubility 234.5 μg/L at 25°C [3]
Solubility Soluble in ethanol, acetone, and benzene [2].

General Framework for Fastness Testing

While the search results do not provide detailed experimental protocols specifically for Disperse Red 19, they outline the universal principles of color fastness testing. The diagram below illustrates the core workflow.

Start Start: Prepared Dyed Fabric Sample TestSelection Select Fastness Test Start->TestSelection Light Light Fastness: Expose to simulated sunlight TestSelection->Light Wash Wash Fastness: Agitate in washing solution TestSelection->Wash Perspiration Perspiration Fastness: Treat with artificial sweat TestSelection->Perspiration Evaluation Evaluate Sample Light->Evaluation Wash->Evaluation Perspiration->Evaluation Discoloration Discoloration: Compare to original using grayscale for color change Evaluation->Discoloration Staining Staining: Assess white test fabric using grayscale for staining Evaluation->Staining Grade Assign Fastness Grade (1-5) Discoloration->Grade Staining->Grade

General fastness testing workflow

  • Key Testing Concepts: Fastness evaluation involves two main assessments: discoloration (the degree to which the test fabric changes color) and staining (the degree to which adjacent white fabric becomes stained) [1]. These are assessed using standard gray cards.
  • Controlled Environment: Visual grading must be conducted in a controlled setting, typically using a D65 light source in a darkroom with neutral gray walls, with the observer viewing the sample at a 90-degree angle [1].

Critical Considerations for Researchers

  • Thermal Migration: A phenomenon common to disperse dyes, including Disperse Red 19, is thermal migration. This is the movement of dye from the fiber's core to its surface during high-temperature drying or finishing (e.g., above 170°C), which can lead to unexpectedly poor wash fastness. If this occurs, post-scouring and drying at lower temperatures (below 140°C) can mitigate the issue [5].
  • Fiber-Specific Performance: The fastness properties of any disperse dye, including Red 19, are not absolute and can vary significantly depending on the fiber type. For instance, while disperse dyes can be used on nylon, they often result in poor washing fastness for medium to dark shades, which has led to a decline in this application [5].
  • Non-Traditional Applications: Beyond textiles, this dye has research applications in material science. It can be incorporated as red side groups in nonlinear optical (NLO) polyesters for optical switching devices or bonded with polyurethane to form stable films for analog systems [2] [3].

References

C.I. Disperse Red 19 hazardous classification safety data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the basic identifiers and physical property data for C.I. Disperse Red 19 (CAS No. 2734-52-3) [1] [2].

Property Description
CAS Number 2734-52-3
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Form Dark purple to dark red-brown crystalline powder
Melting Point >300 °C
Water Solubility 234.5 μg/L (at 25 °C)
Log P 3.05 (Predicted)

Hazard Classification and Safety Information

The search results indicate the following hazard classifications and safety statements, primarily sourced from a commercial chemical database [2].

Hazard/Safety Aspect Information
GHS Signal Word Warning

| Hazard Statements (H-Codes) | H302: Harmful if swallowed H317: May cause an allergic skin reaction | | Precautionary Statements (P-Codes) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | | WGK Germany | 3 (Severely hazardous to water) | | Safety Statements | 24/25: Avoid contact with skin and eyes. 36/37: Wear suitable protective clothing and gloves. |

Recommended Experimental Handling Workflow

The diagram below outlines a general workflow for handling and testing this compound based on the identified hazards.

Start Start: Prepare to handle This compound Step1 Review Experiment Protocol Start->Step1 Step2 Don Personal Protective Equipment (PPE): Gloves, Protective Clothing, Eye Protection Step1->Step2 Step3 Conduct Experiment in Well-Ventilated Area Step2->Step3 Hazard1 Hazard Consideration: Skin Allergy Step2->Hazard1 Step4 Handle with Care to Avoid Skin Contact and Ingestion Step3->Step4 Step5 Properly Store and Dispose Step4->Step5 Hazard2 Hazard Consideration: Harmful if Swallowed Step4->Hazard2 Hazard3 Hazard Consideration: Water Hazard (WGK 3) Step5->Hazard3

Figure 1: Experimental handling workflow for this compound, integrating key hazard controls.

References

Comprehensive Application Notes and Protocols: Supercritical CO₂ Dyeing of Polyester with C.I. Disperse Red 19

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Supercritical CO₂ Dyeing Technology

Supercritical carbon dioxide (scCO₂) dyeing represents a revolutionary approach to textile coloration that addresses the significant environmental challenges associated with conventional water-based dyeing processes. Traditional textile dyeing consumes substantial amounts of water (approximately 100-150 liters per kilogram of textile) and generates wastewater contaminated with dyes, dispersants, and other auxiliary chemicals, requiring extensive treatment before discharge. In contrast, supercritical fluid technology utilizes CO₂ above its critical point (31.1°C and 7.38 MPa) as the dyeing medium, completely eliminating water usage and the associated wastewater pollution. This advanced process offers multiple advantages including reduced environmental impact, lower energy consumption (by eliminating drying steps), and enhanced dyeing efficiency through improved dye penetration and diffusion.

The application of scCO₂ dyeing is particularly well-suited for synthetic fibers like polyester (PET), which constitutes approximately 52% of the global fiber market. The compatibility arises from the hydrophobic nature of both polyester fibers and disperse dyes, which aligns perfectly with the non-polar characteristics of scCO₂. When CO₂ transitions to its supercritical state, it exhibits gas-like diffusivity and liquid-like density, enabling rapid penetration into polyester fibers and efficient dissolution and transport of disperse dyes without additional chemicals. This technical overview provides comprehensive application notes and detailed protocols for dyeing polyester fabrics with C.I. Disperse Red 19 using scCO₂ technology, specifically tailored for researchers and technical professionals seeking to implement this sustainable dyeing method.

Technical Principles and Mechanism

Fundamental Principles

Supercritical CO₂ dyeing operates on well-established physicochemical principles that enable its superior performance compared to aqueous systems. When CO₂ is pressurized and heated above its critical point (31.1°C, 7.38 MPa), it transforms into a supercritical fluid exhibiting unique properties ideal for dyeing processes. The solvation power of scCO₂ is tunable by simply adjusting pressure and temperature conditions, allowing precise control over dye dissolution and distribution. For polyester dyeing with disperse dyes like this compound, the process leverages three key mechanisms: polymer swelling, dye dissolution, and partition-controlled sorption.

The scCO₂ swells the polyester fibers by penetrating between polymer chains, effectively increasing the free volume and facilitating dye diffusion. Simultaneously, the dissolved dye molecules partition between the scCO₂ phase and the fiber matrix according to distribution coefficients that vary with process conditions. Recent molecular dynamics simulations have revealed that this partitioning behavior can be optimized through controlled pressure reduction protocols, enhancing final dye uptake by 6-7.5% compared to conventional methods [1]. The entire process eliminates the need for dispersing agents, surfactants, or other auxiliary chemicals required in water-based dyeing, as scCO₂ acts as both the dye carrier and diffusion promoter through its low viscosity and high diffusivity.

Molecular Interactions

The dyeing mechanism involves complex molecular interactions between the scCO₂, dye molecules, and polyester polymer chains. The hydrophobic interactions between the scCO₂ and both the dye and fiber create a thermodynamically favorable environment for dye transfer. Disperse dyes like this compound, which contain azo chromophores and minimal polar groups, exhibit particularly high solubility in scCO₂ and substantivity toward PET fibers. Research indicates that the electron-withdrawing groups and alkyl chain length in azo dye structures significantly impact both solubility in scCO₂ and colorfastness properties on dyed polyester [2].

Table 1: Comparison of Supercritical CO₂ Dyeing vs. Conventional Aqueous Dyeing

Parameter Supercritical CO₂ Dyeing Conventional Aqueous Dyeing
Water Consumption None 100-150 L/kg textile
Chemical Additives None required Dispersants, carriers, pH regulators
Drying Required No Yes
Process Temperature 80-120°C 120-130°C
Process Time 60-120 minutes 180-240 minutes
Dye Fixation 88-97% 80-90%
Wastewater Generation None Significant

Experimental Setup and Equipment

System Components

A standard supercritical CO₂ dyeing system requires several integrated components to maintain precise control over temperature and pressure throughout the dyeing process. The essential components include:

  • High-Pressure Vessel: Constructed from stainless steel with working pressures typically up to 35-40 MPa and temperatures up to 120-150°C. The vessel should include safety rupture disks and thermal jackets for precise temperature control. For laboratory-scale systems, vessel capacities range from 0.5-2 L, while pilot-scale systems may accommodate 10-50 L.

  • CO₂ Delivery System: Consisting of a CO₂ storage tank, refrigeration unit to maintain liquid CO₂, and high-pressure pump (typically a diaphragm or syringe pump) capable of generating pressures up to 40 MPa. The system should include a pulse dampener to ensure smooth flow.

  • Circulation System: An internal circulator or external pump to maintain uniform scCO₂ flow through the textile substrate, preventing uneven dye distribution. Research demonstrates that systems with internal circulators achieve significantly more uniform dye uptake across multiple fabric layers [3].

  • Temperature Control System: Heating jackets or circulating oil baths with PID controllers to maintain temperature within ±1°C of the setpoint. The system should include multiple temperature sensors at different locations within the vessel.

  • Pressure Regulation System: Back-pressure regulators and pressure transducers to maintain and monitor system pressure. Advanced systems may include stepwise pressure-reduction units that have been shown to improve dye uptake by 6-7.5% [1].

  • Safety Features: Pressure relief valves, rupture disks, interlocks, and pressure monitoring systems with automatic shutdown capabilities.

Equipment Specifications

Table 2: Technical Specifications for scCO₂ Dyeing Equipment

Component Specification Notes
High-Pressure Vessel 35-40 MPa maximum pressure, 120-150°C temperature range Stainless steel 316, with sight windows preferred
CO₂ Pump 40 MPa maximum pressure, 5-10 L/min flow rate Dual-head syringe pump or diaphragm pump with pulse dampener
Circulation System 5-15 L/min flow rate Magnetic drive or mechanical stirrer for internal circulation
Temperature Control ±1°C accuracy, 150°C maximum Redundant heating systems with safety cutoffs
Pressure Control ±0.1 MPa accuracy Electronic back-pressure regulator
Data Acquisition Pressure, temperature, flow rate monitoring Computer-controlled with data logging capabilities

Dyeing Protocols and Parameters

Material Preparation
  • Polyester Fabric: Scour 100% polyethylene terephthalate (PET) woven or knitted fabric in isopropanol for 30 minutes at 40°C to remove manufacturing oils and contaminants. Rinse with fresh CO₂ and air-dry before loading. The fabric should be cut to appropriate dimensions for the dyeing vessel, typically with a material-to-volume ratio of 1:20 to 1:50 (fabric mass:vessel volume).

  • This compound: Use high-purity dye (>95%) without dispersing agents. The dye should be finely ground (<10 μm particle size) to enhance solubility in scCO₂. For a medium shade depth (2-3% o.w.f.), use 2-3 grams of dye per 100 grams of polyester fabric.

  • CO₂ Supply: Use industrial-grade carbon dioxide (99.5% purity) with appropriate dip tubes to draw liquid CO₂ from the storage cylinder.

Standard Dyeing Protocol
  • Fabric Loading: Roll the prepared polyester fabric around a perforated stainless steel spindle, separated by stainless steel mesh spacers to ensure uniform scCO₂ access to all layers. Place the spindle inside the high-pressure vessel.

  • Dye Introduction: Place the precise quantity of this compound in a separate dye compartment within the vessel or load directly onto the fabric in a specific arrangement according to system design.

  • System Sealing and Purging: Securely close the vessel and purge the system with low-pressure CO₂ for 2-3 minutes to displace residual air.

  • Pressurization and Heating: Pressurize the system with CO₂ to the desired operating pressure (20-30 MPa) using the high-pressure pump, then initiate heating to reach the target temperature (80-120°C). Maintain these conditions for the duration of the dyeing process.

  • Dyeing Phase: Circulate the scCO₂ through the system for 60-120 minutes to allow complete dye dissolution, transport, and diffusion into the polyester fibers.

  • Controlled Depressurization: Implement a stepwise pressure reduction protocol, decreasing pressure in 2-3 MPa increments every 10-15 minutes until atmospheric pressure is reached. Research indicates this approach increases final dye uptake by shifting the phase distribution of dyes toward the fiber [1].

  • System Venting and Fabric Unloading: Once the system reaches ambient pressure, slowly vent remaining CO₂ and remove the dyed fabric. Note that the fabric emerges completely dry with no additional drying required.

The following workflow diagram illustrates the complete dyeing process:

G A Prepare Polyester Fabric B Load Fabric and Dye A->B C Seal and Purge System B->C D Pressurize with CO₂ C->D E Heat to Critical Conditions D->E F Maintain Dyeing Phase E->F G Stepwise Pressure Reduction F->G H Vent System G->H I Unload Dyed Fabric H->I

Optimized Process Parameters

Table 3: Optimized Process Parameters for this compound Dyeing

Parameter Range Optimal Value Effect
Temperature 80-120°C 100°C Higher temperature increases fiber swelling and dye diffusion
Pressure 20-30 MPa 25 MPa Higher pressure increases dye solubility in scCO₂
Dyeing Time 60-120 min 90 min Longer time ensures complete dye penetration and equilibrium
CO₂ Flow Rate 5-15 L/min 10 L/min Adequate circulation ensures uniform dye distribution
Depressurization Rate 0.5-2 MPa/min 1 MPa/min Controlled rate prevents dye precipitation and ensures uniformity
Fabric-to-Liquor Ratio 1:20 to 1:50 1:30 Balance between equipment utilization and dyeing uniformity

Recent research has demonstrated that dye-specific optimization of the pressure reduction phase is crucial for maximizing dye uptake. For dyes with lower solubility in scCO₂, the heat retention and pressure reduction process should commence only after most dye has been absorbed, and the pressure reduction should be minimal to prevent precipitation [1]. Additionally, studies have shown that dyeing in scCO₂ at 80°C and 25 MPa achieves similar dye uptake to conventional aqueous dyeing at 120°C with dispersing agents [4].

Characterization and Analysis Methods

Color Strength and Uniformity
  • Color Strength (K/S Value): Measure using a spectrophotometer with d/8° geometry and specular component excluded. Calculate the Kubelka-Munk function at the wavelength of maximum absorption (λmax for this compound):

    K/S = (1 - R)² / 2R

    Where R is the decimal reflectance value at λmax. Take measurements at a minimum of five different locations on the dyed fabric to assess uniformity.

  • Color Uniformity: Assess both visually and instrumentally by comparing CIE Lab* values at different fabric positions and layers. The ∆E value between measurements should be <1.0 for acceptable uniformity. Studies using systems with internal circulators report excellent uniformity with ∆E <0.5 between fabric layers [3].

Colorfastness Properties

Evaluate colorfastness according to international standards:

  • Wash Fastness: AATCC Test Method 61 or ISO 105-C06. Evaluate color change and staining on multifiber adjacent fabric using gray scale ratings. scCO₂-dyed polyester typically achieves ratings of 4-5 (excellent) for wash fastness [5].

  • Rubbing Fastness: AATCC Test Method 8 or ISO 105-X12. Assess both dry and wet crocking using gray scale for staining. Ratings of 4-5 are typical for scCO₂-dyed polyester [2].

  • Light Fastness: AATCC Test Method 16 or ISO 105-B02. Expose to xenon arc light and evaluate color change using blue wool references. scCO₂-dyed fabrics typically achieve ratings of 5-6 (very good to excellent) [5].

  • Perspiration Fastness: AATCC Test Method 15 or ISO 105-E04. Test in both acidic and alkaline artificial perspiration solutions with ratings of 4-5 typically observed [2].

Dye Uptake and Distribution
  • Dye Uptake Percentage: Determine by measuring dye concentration in the scCO₂ before and after dyeing using UV-Vis spectrophotometry. On-line monitoring systems with high-pressure view cells equipped with sapphire windows enable real-time concentration measurements [6]. Dye uptake of 88-97% has been reported for optimized scCO₂ processes [3].

  • Dye Distribution Analysis: Use microscopy techniques (optical or SEM) to examine cross-sections of dyed fibers and assess dye penetration depth. Alternatively, FTIR spectroscopy and Raman mapping can provide information about dye distribution and fiber-dye interactions.

Troubleshooting and Optimization

Common Issues and Solutions
  • Uneven Dyeing: Often caused by inadequate scCO₂ circulation or channeling. Solution: Improve fabric loading arrangement to ensure uniform flow, increase circulation rate, or use mesh spacers between fabric layers. Systems with internal circulators have demonstrated significant improvements in dye uniformity [3].

  • Low Dye Uptake: May result from suboptimal pressure/temperature conditions or insufficient dyeing time. Solution: Increase pressure to enhance dye solubility, extend dyeing time, or implement stepwise pressure reduction protocols. Recent studies show that modified processes with heat retention and gradual pressure reduction increase dye uptake by 6-7.5% [1].

  • Dye Precipitation: Typically occurs during rapid depressurization. Solution: Implement controlled, stepwise depressurization with appropriate holding periods at intermediate pressure levels. For dyes with lower solubility, ensure pressure reduction begins only after most dye has been absorbed [1].

Process Optimization Strategies
  • Response Surface Methodology: Employ statistical experimental design (e.g., Box-Behnken or Central Composite Design) to model and optimize multiple process parameters simultaneously, identifying interaction effects between temperature, pressure, time, and other variables.

  • Molecular Dynamics Simulations: Utilize computational approaches to predict dye distribution behavior between scCO₂ and polyester fibers under different conditions, guiding experimental parameter selection [1].

  • Real-time Monitoring: Implement on-line UV-Vis spectrophotometry to monitor dye concentration in scCO₂ throughout the process, enabling dynamic adjustments and endpoint determination [6].

Conclusion and Research Directions

Supercritical CO₂ dyeing technology represents a paradigm shift in textile coloration, offering an environmentally sustainable alternative to water-based processes while maintaining or exceeding technical performance standards. The optimized protocols for dyeing polyester with this compound in scCO₂ detailed in these application notes provide researchers with robust methodologies for implementing this advanced dyeing technique. The process achieves excellent dye uptake (88-97%), outstanding colorfastness properties (ratings of 4-5), and significant reductions in environmental impact through complete water elimination and chemical auxiliary avoidance.

Future research directions should focus on expanding the color range available for scCO₂ dyeing through development of specialized dyes with optimized solubility characteristics, extending the technology to natural fiber blends, and further improving process efficiency through advanced control strategies and equipment design. The integration of real-time monitoring with adaptive process control represents a particularly promising avenue for optimization. As environmental regulations continue to tighten and sustainability becomes increasingly important throughout the textile supply chain, supercritical CO₂ dyeing is poised to transition from specialized application to mainstream adoption, fundamentally transforming the environmental footprint of textile coloration.

References

C.I. Disperse Red 19 solubility in supercritical carbon dioxide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of C.I. Disperse Red 19

The table below summarizes the fundamental identifiers and properties of this compound (also known as Disperse Red 19), which are crucial for researchers to confirm the compound's identity and understand its basic characteristics [1] [2].

Property Value / Description
CAS Number 2734-52-3 [1] [2]
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2]
Molecular Weight 330.34 g/mol [1] [2]
Chemical Structure Azo dye with hydroxyl groups [2]
Appearance Dark purple to dark red-brown crystalline powder [2]
Melting Point >300 °C [2]
Water Solubility 234.5 μg/L at 25 °C [2]

Solubility in Supercritical CO₂: Context and Methodology

Although direct solubility data for this compound in scCO₂ was not located, the study of disperse dye solubility in scCO₂ is a mature field driven by the development of water-free textile dyeing processes [3]. The following workflow diagrams the general experimental approach for measuring and correlating dye solubility, based on methodologies used for dyes like C.I. Disperse Red 60 and C.I. Disperse Blue 60 [4] [3].

ExperimentalWorkflow cluster_params Experimental Parameters cluster_model Example Modeling Methods start Start: Dye Solubility Measurement setup Apparatus Setup start->setup cond Set P & T Conditions setup->cond eq Reach Equilibrium cond->eq sample Sample & Analyze eq->sample model Data Correlation & Thermodynamic Modeling sample->model end Obtain Solubility Data model->end P Pressure: Up to 35 MPa P->cond T Temperature: 313 K - 423 K T->cond mod1 Semi-empirical Density Correlations mod1->model mod2 Expanded Liquid Model (e.g., Margules) mod2->model

Experimental Workflow for scCO₂ Solubility Measurement

The typical setup is a closed-loop apparatus equipped with a magnetic pump for circulating scCO₂ [4]. The general protocol involves:

  • System Preparation: Load a known amount of pure dye into the equilibrium vessel.
  • Pressurization and Heating: Pressurize the system with CO₂ to the desired pressure (e.g., up to 35 MPa or 300 bar) and heat to the target temperature (e.g., between 313 K and 423 K) [4] [3].
  • Equilibration: Circulate the scCO₂ through the dye until equilibrium is reached, which can take several hours.
  • Sampling and Analysis: Sample the fluid phase and analyze the dye concentration. A common method is UV-VIS spectroscopy, but HPLC is also used for analysis [1] [4].

High-Performance Liquid Chromatography (HPLC) Analysis Protocol

For identifying and quantifying this compound, either in its pure form or from scCO₂ solutions, the following HPLC method can be employed, as detailed by a column manufacturer [1].

HPLCProtocol cluster_apps Key Applications step1 Column: Newcrom R1 (Reverse Phase, Low Silanol Activity) step2 Mobile Phase: Acetonitrile/Water with Phosphoric Acid step1->step2 step3 For MS-compatibility: Replace Phosphoric Acid with Formic Acid step2->step3 step4 Detection step3->step4 step5 Scale for: - UPLC (3µm particles) - Preparative Isolation step4->step5 app1 Analyte Purity Check app1->step2 app2 Pharmacokinetic Studies app2->step2 app3 Impurity Isolation app3->step5

HPLC Analysis Protocol for Disperse Red 19

This method is scalable and can be adapted for various purposes, from fast UPLC analysis to preparative-scale isolation of impurities [1].

Research Applications and Alternative Directions

This compound is noted for its application beyond textiles, particularly as a non-linear optical (NLO) chromophore. Its two hydroxyl groups allow it to be covalently bonded to polymer matrices, such as polyurethane, to form stable films used in the fabrication of analog systems and optical switching devices [2].

Given the lack of specific solubility data for this dye, your research could take several valuable paths:

  • Investigate Analogous Dyes: Use solubility data from structurally similar disperse dyes (e.g., C.I. Disperse Red 60) to model and predict the behavior of this compound [4] [3].
  • Experimental Determination: Follow the general protocols outlined above to measure the solubility data, which remains a fundamental contribution to the field.
  • Focus on Functional Materials: Explore the dye's application in material science, leveraging its known NLO properties [2].

References

Application Notes: Dyeing Polyester Fabric with C.I. Disperse Red 19

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details

| Chemical Information | CAS No.: 2734-52-3 Molecular Formula: C₁₆H₁₈N₄O₄ Molecular Weight: 330.34 g/mol Appearance: Dark purple to dark red-brown crystalline powder Water Solubility: 234.5 μg/L (25°C) - very low [1] | | Fastness Properties (ISO Standards) [1] | Washing Fastness: Fading 4, Stain 5 Light Fastness: 4 Perspiration Fastness: Fading 4-5, Stain 5 Ironing Fastness: 4 | | Dyeing Mechanism | Non-ionic dye applied as aqueous dispersion. Dye molecules diffuse into hydrophobic polyester fibers under heat, held by hydrogen bonds and van der Waals forces [2]. | | Critical Parameters | pH Range: 4.5 - 5.5 (controlled with acetic acid) Dispersing Agent: Essential to maintain dispersion [2]. |

Detailed Dyeing Protocols

Protocol 1: High-Temperature (HT) Dyeing Method

This method is suitable for heavy shades and provides excellent dye penetration [2].

Materials & Equipment

  • Polyester fabric
  • C.I. Disperse Red 19
  • Dispersing agent
  • Acetic acid (pH control)
  • High-temperature dyeing machine

Procedure

  • Dye Paste Preparation: Create a paste of this compound with a dispersing agent, then add water to form the dyebath [2].
  • Dye Bath Setup: Load the dyebath into the machine at 60°C and run for 15 minutes [2].
  • pH Adjustment: Adjust pH to 4.5-5.5 using acetic acid [2].
  • Heating Phase: Raise temperature to 130°C at a controlled rate (1-2°C per minute) [2].
  • Dyeing Phase: Maintain at 130°C for 30-60 minutes for dye diffusion and fixation [2].
  • Cooling & Cleaning: Cool rapidly to 60°C, then perform reduction cleaning (optional) and rinse [2].
Protocol 2: Carrier Dyeing Method

This method is performed at atmospheric pressure and is suitable for heat-sensitive materials [2].

Materials & Equipment

  • Polyester fabric
  • This compound
  • Dispersing agent
  • Carrier
  • Acetic acid
  • Atmospheric dyeing machine

Procedure

  • Dye Bath Preparation: Prepare dyebath with dye, dispersing agent, and carrier at 60°C [2].
  • pH Control: Adjust pH to 4.5-5.5 with acetic acid [2].
  • Dyeing Cycle: Raise temperature to 90°C and hold for 60 minutes [2].
  • Post-Treatment: Cool, rinse, and apply reduction cleaning if required [2].
Protocol 3: Thermosol Dyeing Method

This continuous method is ideal for fabric blends and high-volume production [2].

Materials & Equipment

  • Polyester fabric
  • This compound
  • Thickener
  • Padding mangle
  • Dryer
  • Thermosol unit

Procedure

  • Padding: Impregnate fabric with dye solution using a padding mangle [2].
  • Drying: Dry at ~100°C to remove moisture [2].
  • Thermo-fixing: Heat at 205°C for 60-90 seconds for dye fixation [2].
  • After-Treatment: Wash to remove unfixed dye and chemicals [2].

Optimization and Advanced Techniques

Effect of Critical Parameters
  • Temperature: Governs fiber swelling and dye diffusion rate. HT method uses 130°C; carrier method uses 85-90°C [2].
  • pH: Critical for dye stability and exhaustion. Strongly acidic or alkaline conditions can degrade dye or fiber [2].
  • Time: Dependent on method, depth of shade, and fabric construction [2].
Alternative Application Technologies
  • Microwave-Assisted Dyeing: Reduces time and energy while improving dye uptake [3].
  • Ultrasound-Assisted Dyeing: Uses cavitation to enhance dye diffusion and dispersion [3].

Post-Dyeing Treatments and Quality Control

Reduction Cleaning

Purpose: Removes surface dye to improve wash fastness [2]. Typical Recipe:

  • Sodium hydrosulfite: 2 g/L
  • Sodium hydroxide: 2 g/L
  • Detergent: 1 g/L Procedure: Treat at 60-70°C for 20 minutes, then rinse thoroughly [2].
Quality Control
  • Color Strength Measurement: Use spectrophotometry to check dye uptake [2].
  • Fastness Testing: Perform standardized tests for wash, light, and rub fastness [1].

Wastewater Treatment for Disperse Red 19

Treatment Methods and Efficiencies
Treatment Method Key Parameters Removal Efficiency References
Photocatalytic Membrane Reactor (TiO₂/UV) pH 4, TiO₂: 2 g/L, Dye: 50 mg/L 60-90% dye degradation, 98% COD removal [4]
Electrocoagulation (Al electrode) pH 5.7-6.8, Current: 0.06-0.08A, Time: 13-15 min High efficiency (specific to dye structure) [5]
Natural Coagulation (Alcea rosea root mucilage) pH 11, Coagulant: 200-250 mg/L, Temp: 60°C Up to 86% for disperse dyes [6]

Analytical Methods for this compound

HPLC Analysis Method [7]
  • Column: Newcrom R1 HPLC column (reverse-phase)
  • Mobile Phase: Acetonitrile/water with phosphoric acid
  • MS-Compatible Modification: Replace phosphoric acid with formic acid
  • Applications: Quantification, impurity profiling, pharmacokinetic studies

Experimental Workflow Diagrams

The following diagram illustrates the high-temperature dyeing process:

G Polyester Dyeing with this compound: High-Temperature Method Start Start Process P1 Prepare Dye Paste (Dye + Dispersing Agent) Start->P1 P2 Load Dyebath at 60°C P1->P2 P3 Adjust pH to 4.5-5.5 (Acetic Acid) P2->P3 P4 Heat to 130°C (1-2°C/min) P3->P4 P5 Maintain at 130°C (30-60 mins) P4->P5 P6 Cool to 60°C P5->P6 P7 Reduction Cleaning (Optional) P6->P7 P8 Rinse & Dry P7->P8 End Dyed Fabric P8->End

The following diagram shows the wastewater treatment process for removing residual dye:

G Wastewater Treatment for Disperse Red 19 Start Dye-Contaminated Wastewater T1 Photocatalytic Treatment (TiO₂ + UV, pH 4) Start->T1 Primary Treatment A1 Alternative Method: Electrocoagulation (Al electrode) Start->A1 Alternative Path A2 Alternative Method: Natural Coagulation (Alcea rosea mucilage) Start->A2 Alternative Path T2 Membrane Filtration (Microfiltration, 0.2 µm) T1->T2 Catalyst Recovery T3 Treated Water Reuse T2->T3 High-Quality Permeate

Health, Safety, and Environmental Considerations

  • Toxicity: this compound has hazard statements H302 (harmful if swallowed) and H317 (may cause allergic skin reaction) [1].
  • Handling: Use appropriate personal protective equipment (PPE) including gloves and eye protection [1].
  • Environmental Impact: Dyes have carcinogenic, mutagenic, and toxic properties - must be treated before discharge [6].
  • Regulatory Compliance: Ensure wastewater meets local regulatory standards before discharge.

Conclusion

These application notes provide comprehensive protocols for dyeing polyester with this compound using various methods. The high-temperature method offers the best dye penetration for heavy shades, while carrier dyeing provides an alternative for temperature-sensitive applications. The thermosol method is ideal for continuous processing. Proper control of pH, temperature, and time is essential for optimal results. Post-dyeing wastewater requires appropriate treatment, with photocatalytic and electrocoagulation methods showing high removal efficiencies. Always prioritize safety measures and environmental compliance when working with synthetic dyes.

References

Comprehensive Application Notes and Protocols: DART-MS Analysis of Disperse Dyes on Polyester Fibers for Forensic and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disperse Dyes and DART-MS Technology

Disperse dyes represent a class of non-ionic, organic coloring substances characterized by their low water solubility and specific applicability to synthetic hydrophobic fibers including polyester, nylon, and cellulose acetate. These dyes have become increasingly important in forensic science due to the prevalence of polyester, which constitutes approximately 52% of global synthetic fiber production. The forensic analysis of textile fibers presents significant challenges, as fiber identity alone often provides insufficient unique identifying information, making dye characterization particularly valuable for evidentiary purposes. Traditional analytical techniques for dye analysis, including microscopy and micro-visible spectrophotometry, often lack the specificity to differentiate between dyes that produce visually similar colors, creating a critical need for more sophisticated analytical approaches that can provide molecular-level information [1].

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has emerged as a powerful ambient ionization technique that enables rapid analysis of various samples with minimal or no preparation. This technology operates by directing a heated stream of metastable gas (typically helium or nitrogen) to the sample, desorbing and ionizing analytes directly from the surface into the gaseous phase for mass spectrometric analysis. The forensic science community has increasingly adopted DART-MS due to its ability to provide rapid, sensitive, and specific analysis while preserving evidence integrity. The technique's capacity for in-situ analysis limits potential alterations from sample preparation, reduces processing time, and helps address case backlogs—significant advantages in forensic laboratories where evidence preservation and throughput are paramount concerns [1] [2].

The application of DART-MS to disperse dye analysis on polyester fibers represents a novel analytical approach that combines the specificity of mass spectrometry with the practical advantages of ambient ionization. This combination allows forensic scientists and researchers to obtain detailed molecular information about dye compositions directly from textile fibers, enabling more confident associations between evidentiary materials and potential sources. Unlike conventional methods that may require destructive sample preparation or lengthy extraction procedures, DART-MS facilitates direct analysis of single fibers or fabric swatches, maintaining evidence integrity for subsequent examinations [1].

Experimental Design and Materials

Materials and Reagents
  • Polyester Substrates: Woven polyester fabric, scoured to remove spin finish or oil contamination, should be used as the substrate for reference materials. The fabric should be cut into standardized dimensions (e.g., 5 × 5 cm) for consistent analysis [1].

  • Disperse Dyes: Commercial disperse dyes from established manufacturers (e.g., DyStar, Standard Colors, Archroma, Huntsman) should be acquired. These should include representatives from major chemical classes: azo dyes (most common), anthraquinone dyes, and less common structures such as methine and quinoline derivatives [1] [3].

  • Chemicals and Solvents: HPLC-grade acetonitrile, methanol, water, and acetone are required for reference standard preparation and extraction validation. Glacial acetic acid (for pH control), dispersing agents, and post-scour chemicals including ApolloScour SDRS and soda ash are needed for the dyeing process [1] [4].

  • Sample Introduction Supplies: IonSense QuickStrips or similar sample introduction systems are essential for positioning samples in the DART gas stream. Glass melting point tubes may also be utilized for certain sample types [1].

Instrumentation Specifications

The DART-MS analysis requires specific instrumentation configurations to optimize performance for disperse dye characterization:

  • DART Ion Source: An IonSense DART-SVP ionization source with VAPOR interface setup, including an 87 mm ceramic transfer tube and pump at the MS interface to direct ions and remove excess helium gas [1].

  • Mass Spectrometer: An Agilent 6520 Accurate Mass Q-TOF mass spectrometer or equivalent high-resolution system is recommended for precise mass measurement and structural confirmation. The system must be compatible with ambient pressure ionization sources [1].

  • Supplementary LC-MS System: An Agilent 1200 series HPLC system or equivalent for direct injection of reference solutions, though the analytical column may be bypassed for simple solution matrices [1].

Table 1: Optimal DART-MS Instrument Parameters for Disperse Dye Analysis

Parameter Recommended Setting Alternative Options Impact on Analysis
Ionization Mode Positive Negative (for specific dye classes) Positive mode generally provides better sensitivity for most disperse dyes
Gas Temperature 200-450°C - Higher temperatures improve desorption but may cause dye degradation
Helium Flow Rate 2.5 L/min Nitrogen for specific applications Helium provides superior ionization efficiency for most applications
Grid Voltage 250 V 100-500 V (optimization recommended) Affives ion formation and transmission efficiency
MS Scan Range m/z 100-1000 m/z 50-1200 (depending on dye molecular weights) Must encompass expected dye masses and potential adducts
Dye Application and Reference Material Preparation

The preparation of standardized reference materials with known dye compositions is critical for method development and validation:

  • Standard Dye Solution Preparation: Prepare dye solutions at approximately 20 ppm concentration using 80:20 acetonitrile/water as the solvent. These solutions serve as reference standards for initial method development and instrument tuning [1].

  • Fabric Dyeing Protocol: Apply commercial textile disperse dyes to polyester fabrics according to manufacturer specifications to replicate fixation found in real-world samples. Use a standard of 2% dye powder on weight of fabric dissolved in water with a 20:1 liquor ratio in a sealed beaker for an IR heated beaker dyeing machine. Add acetic acid to acidify the bath, though additional leveling agents may be omitted for cleaner analytical samples. Heat dyebaths to 130°C at a 2°C/min gradient and maintain for 30-60 minutes depending on the dye structure and desired shade depth. After cooling, rinse the fabric thoroughly and perform a post-scour using 1 g/L ApolloScour SDRS and 2 g/L soda ash at 100°C for 15 minutes, followed by additional rinsing and drying [1].

  • Complex Mixture Preparation: Generate monochromatic (2 dyes, one color), dichromatic, and trichromatic mixtures to evaluate the method's capability for detecting individual dyes in complex compositions. These mixtures should contain varying concentration ratios to determine detection limits for minor components [1].

  • Single Fiber Preparation: Mount individual dyed polyester fibers (approximately 30 filament fibers) on QuickStrips using minimal tension to avoid structural damage. Ensure fibers are straight and fully exposed to the DART gas stream for optimal analysis [1].

DART-MS Analysis Protocols

Sample Preparation Methods

Proper sample preparation is essential for reproducible and reliable DART-MS analysis of disperse dyes from polyester fibers:

  • Direct Fiber Analysis: For single fiber analysis, carefully mount fibers approximately 5 mm in length directly on IonSense QuickStrips using clean forceps. Ensure minimal handling to prevent contamination and maintain evidentiary integrity. The small sample size reflects real-world forensic scenarios where limited evidence is available [1] [5].

  • Fabric Swatch Analysis: For bulk analysis, cut fabric samples into thin strips (approximately 2-3 mm × 10 mm) to optimize exposure to the DART gas stream. This approach increases surface area and improves signal intensity for low-abundance dyes or complex mixtures [1].

  • Reference Standard Preparation: Prepare dye standards dissolved in appropriate solvents (e.g., 80:20 acetonitrile/water) at concentrations of 1-100 μg/mL for method development and instrument calibration. Apply 5-10 μL aliquots to QuickStrips and allow to dry completely before analysis [1].

  • Extraction Validation (Optional): While DART-MS enables direct analysis, validation experiments may include extraction using dimethylformamide (DMF), which has demonstrated superior efficacy for disperse dyes compared to acetonitrile/water or methanol/water mixtures [5].

DART-MS Analysis Procedure

The following step-by-step protocol ensures optimal analysis of disperse dyes from polyester fibers:

  • Instrument Calibration and Startup:

    • Power on the mass spectrometer and allow vacuum to stabilize according to manufacturer specifications.
    • Install the DART source and ensure proper alignment with the MS orifice (typically 1-2 cm gap distance).
    • Initiate helium gas flow at 2.5 L/min and set the DART temperature to 350°C for initial optimization.
    • Calibrate the mass spectrometer using approved calibration standards appropriate for the expected mass range (typically m/z 100-1000) [1].
  • Parameter Optimization:

    • Optimize DART gas temperature between 200-450°C based on the specific dye compounds analyzed. Higher temperatures generally improve desorption but may cause thermal degradation for sensitive compounds.
    • Adjust the grid voltage to 250 V as a starting point, with optimization between 100-500 V based on signal intensity.
    • Set the mass spectrometer to acquire data in positive ion mode with a scan rate of 1 spectrum/sec across the m/z 100-1000 range [1].
  • Sample Analysis:

    • Position the prepared QuickStrips with mounted samples on the linear rail system.
    • Set the rail speed to 0.5-1.0 mm/sec to ensure adequate residence time in the DART gas stream.
    • Initiate data acquisition immediately before the first sample enters the DART stream.
    • Analyze each sample in triplicate to ensure reproducibility.
    • Include quality control samples (blanks, solvent blanks, and reference standards) throughout the sequence to monitor contamination and instrument performance [1] [2].
  • Tandem Mass Spectrometry:

    • For structural confirmation, perform targeted MS/MS analysis on detected dye ions using Collision-Induced Dissociation (CID).
    • Set isolation width to 1.3 m/z and use collision energies of 5, 10, 20, 30, 40, and 50 eV to generate comprehensive fragmentation patterns [1].

The following workflow diagram illustrates the complete DART-MS analysis procedure for disperse dyes:

dart_ms_workflow SamplePrep Sample Preparation MountFiber Mount Single Fiber on QuickStrip SamplePrep->MountFiber Instrument Instrument Setup & Calibration MountFiber->Instrument DARTParams Set DART Parameters: Gas Temp: 200-450°C Flow: 2.5 L/min Instrument->DARTParams Analysis DART-MS Analysis DARTParams->Analysis MSData Mass Spectrometric Data Acquisition Analysis->MSData DataInterp Data Interpretation MSData->DataInterp IDConfirm Dye Identification & Confirmation DataInterp->IDConfirm

Data Analysis and Interpretation

Effective data analysis is crucial for accurate dye identification and characterization:

  • Dye Identification: Process raw mass spectra using appropriate software (e.g., Agilent MassHunter) to generate accurate mass lists. Compare observed m/z values against a custom database of known disperse dyes, allowing a mass tolerance of ±5 ppm. Prioritize protonated molecules [M+H]⁺ as the primary ions, though consider other adducts such as [M+Na]⁺ or [M+NH₄]⁺ if present [1].

  • Mixture Deconvolution: For complex dye mixtures, use extracted ion chromatograms for specific m/z values corresponding to target dyes. Normalize peak areas to evaluate relative abundances of different dyes in the mixture. The high-resolution capability of Q-TOF instruments is particularly valuable for resolving isobaric interferences in mixtures [1].

  • Structural Confirmation: Utilize MS/MS fragmentation patterns to confirm dye identities. Compare fragmentation spectra with reference standards, noting characteristic losses and fragment ions. For example, azo dyes often exhibit cleavage at the azo bond, while anthraquinone dyes may show sequential loss of substituent groups [1].

  • Semi-Quantitative Analysis: While DART-MS is primarily qualitative, semi-quantitative assessment can be achieved by normalizing ion abundances to internal standards or by constructing calibration curves from reference standards. However, quantitative accuracy may be limited by matrix effects and ionization suppression [2] [6].

Table 2: Characteristic Ions and Fragmentation Patterns of Common Disperse Dye Classes

Dye Class Common Examples Characteristic [M+H]⁺ m/z Diagnostic Fragment Ions Remarks
Azo Dyes Disperse Orange 25, Disperse Red 325 323.1504, 315.1592 Cleavage at -N=N- bond, aryl cations Most common class; multiple sub-structures
Anthraquinone Dyes Disperse Violet 33, Disperse Blue 56 388.1315, 341.1382 Sequential loss of substituents, quinone fragments Higher molecular weight; good light fastness
Methine Dyes - Variable Conjugated system fragments Less common; specific applications
Nitrodiphenylamine Dyes Disperse Yellow 218 344.1011 NO₂ related fragments, amine cations Yellow shades; relatively simple structures

Expected Results and Interpretation

Typical Mass Spectrometric Profiles

Successful DART-MS analysis of disperse dyes from polyester fibers typically yields mass spectra dominated by protonated molecules [M+H]⁺ with minimal fragmentation when appropriate soft ionization conditions are employed. The high specificity of accurate mass measurements enables confident identification of individual dye components, with mass accuracy typically better than 5 ppm when properly calibrated. For the 31 target dyes characterized in validation studies, reference spectra demonstrate consistent ionization patterns across different sample types (solution, extracted dye, and direct fiber analysis), confirming the method's robustness. The minimal sample preparation required for DART-MS significantly reduces artifacts that might complicate spectral interpretation, resulting in cleaner spectra compared to techniques requiring extensive sample workup [1].

The analysis of dyed fabric swatches generally provides stronger signal intensities compared to single fibers due to greater dye quantity, though even single fibers (approximately 5 mm in length) yield sufficient signal for confident identification when optimal parameters are used. Signal intensity correlates with dye concentration on the fiber, though this relationship is not strictly linear due to variations in desorption and ionization efficiencies among different dye structures. The analysis of dyed polyester typically shows minimal interference from the polymer substrate itself, as polyester does not efficiently ionize under DART conditions, creating a favorable scenario for detecting dye molecules without significant matrix effects [1] [5].

Mixture Analysis and Detection Limits

DART-MS demonstrates exceptional capability for detecting multiple dyes in complex mixtures, a common scenario in commercial textile applications where specific shades are achieved through combination dyeing. In validation studies, the methodology successfully identified individual components in trichromatic mixtures, even when concentration ratios varied significantly. The detection limits for individual dyes in mixtures depend on several factors, including ionization efficiency, molecular weight, and structural characteristics, but generally fall in the nanogram to picogram range for direct analysis of single fibers. The high-resolution capability of Q-TOF mass analyzers is particularly valuable for mixture analysis, as it enables differentiation of isobaric compounds that might co-elute in chromatographic systems or be indistinguishable in lower-resolution mass analyzers [1].

Table 3: Method Performance Characteristics for DART-MS Analysis of Disperse Dyes

Performance Metric Single Dye Systems Complex Mixtures Remarks
Detection Limit Sub-nanogram range Varies with component ratio Single fiber analysis feasible
Mass Accuracy < 5 ppm with proper calibration < 5 ppm for major components Requires regular mass calibration
Reproducibility RSD < 15% for peak intensities RSD < 20% for component ratios Matrix effects can influence reproducibility
Linear Range ~2 orders of magnitude Component-dependent Semi-quantitative applications only
Analysis Time < 30 seconds per sample < 30 seconds per sample Significant throughput advantage
Method Validation and Quality Assurance

Comprehensive method validation should establish key performance parameters including specificity, sensitivity, reproducibility, and robustness. Specificity is demonstrated through accurate mass measurements and MS/MS fragmentation patterns that match reference standards. Sensitivity should be established for each dye class, noting that anthraquinone dyes generally exhibit higher detection limits compared to azo dyes due to differences in ionization efficiency. Reproducibility assessments should include inter-day and intra-day variations, with relative standard deviations for peak intensities typically below 15% for direct fiber analysis [1].

Quality assurance protocols should incorporate system suitability tests using reference standards at the beginning of each analytical batch, continuing calibration verification standards every 10-12 samples, and blank analyses to monitor carryover or contamination. The use of internal standards is challenging in direct analysis but can be implemented when using the QuickStrip-SPMESH approach for extracted samples. For forensic applications, establishing a reference spectral library with characterized dyes under standardized conditions is essential for reliable comparison and identification of unknown samples [1] [2].

Applications, Limitations, and Troubleshooting

Forensic and Industrial Applications

The DART-MS methodology for disperse dye analysis offers numerous practical applications across multiple disciplines:

  • Forensic Fiber Comparison: The primary application involves comparative analysis of fibers from crime scenes and known sources. The ability to characterize dye compositions at the molecular level provides discriminating power beyond microscopic and colorimetric analysis alone. This is particularly valuable for commonly encountered polyester fibers that may appear visually similar but contain different dye formulations. The minimal sample consumption preserves evidence for additional testing, a critical consideration in forensic investigations [1] [2].

  • Textile Authentication and Supply Chain Verification: DART-MS enables rapid verification of textile composition and dye formulations, supporting quality control and detection of counterfeit products. The technique can identify non-compliant dyes or unauthorized substitutions in manufacturing supply chains, providing a quality assurance tool for textile producers and distributors [1].

  • Historical and Conservation Science: The non-destructive nature of DART-MS analysis makes it suitable for investigating dyes in historical textiles and artifacts where sample preservation is paramount. The capability to analyze minute samples directly aligns with the constraints of valuable historical materials, enabling cultural heritage studies without significant alteration to original materials [1].

  • Environmental Analysis of Dye Pollution: With appropriate sampling techniques, DART-MS can screen for disperse dyes in environmental samples, supporting monitoring efforts for textile industry effluent. The rapid analysis capability facilitates high-throughput screening of multiple environmental samples for dye-related contamination [6].

Method Limitations and Considerations

Despite its significant advantages, DART-MS analysis of disperse dyes presents several important limitations that analysts must consider:

  • Ionization Efficiency Variability: Different dye classes exhibit varying ionization efficiencies under DART conditions. Anthraquinone dyes generally show lower sensitivity compared to azo dyes, potentially affecting detection limits in mixed formulations. This variability necessitates careful method development and validation for each dye class of interest [1] [6].

  • Limited Structural Information: The soft ionization achieved with DART typically produces spectra dominated by molecular ions with minimal fragmentation, limiting the structural information available from single-stage MS analysis. While tandem MS experiments can address this limitation, they require additional analysis time and method development [6].

  • Matrix Effects: Although minimal compared to other techniques, matrix effects can still influence analytical results. The polyester substrate, finishing agents, or environmental contaminants may suppress or enhance ionization of certain dyes, potentially affecting semi-quantitative assessments [6].

  • Quantitation Challenges: The direct analysis approach presents challenges for reliable quantitation due to variations in sample positioning, desorption efficiency, and ionization suppression. While excellent for qualitative identification, DART-MS is generally considered semi-quantitative at best, requiring careful interpretation of relative abundance data [1] [2].

Troubleshooting Guide
  • Poor Signal Intensity: Check DART gas temperature (increase up to 450°C if needed), verify helium gas purity and flow rate, ensure proper sample positioning in the DART stream, and confirm mass spectrometer calibration. For persistent issues, consider sample extraction and concentration as an alternative approach [1].

  • Inconsistent Results: Standardize sample size and mounting technique, implement consistent drying procedures for liquid-based standards, maintain stable environmental conditions (humidity fluctuations can affect ionization), and increase replication for statistical reliability [2].

  • Mass Accuracy Drift: Allow sufficient instrument warm-up time (typically 30-60 minutes), implement more frequent mass calibration, particularly at the beginning of analytical sequences, and verify calibration source performance and positioning [1].

  • Sample Carryover: Increase purge time between samples, implement blank analyses between samples, especially after high-concentration standards, and consider replacing or cleaning the sample introduction system components [2].

The following diagram illustrates the logical decision process for method selection and troubleshooting:

method_selection Start Dye Analysis Requirement SampleQ Sample Quantity Available? Start->SampleQ SingleFiber Single Fiber Analysis (Direct DART-MS) SampleQ->SingleFiber Limited Bulk Bulk Fabric Available? SampleQ->Bulk Sufficient MixtureQ Complex Mixture Analysis Required? SingleFiber->MixtureQ DirectAnalysis Direct DART-MS Analysis Bulk->DirectAnalysis Yes Extraction Solvent Extraction + DART-MS Bulk->Extraction No/Soluble DirectAnalysis->MixtureQ Extraction->MixtureQ HRMS High-Resolution MS Recommended MixtureQ->HRMS Yes Validation Method Validation Required MixtureQ->Validation No HRMS->Validation

Conclusion

DART-MS represents a transformative analytical approach for the characterization of disperse dyes on polyester fibers, combining minimal sample preparation with rapid, specific analysis. The methodology outlined in these application notes provides forensic scientists, researchers, and textile analysts with a robust framework for implementing this technique across various applications. While particularly valuable for forensic fiber comparisons, the method also shows significant promise for quality control, authentication, and environmental monitoring applications within the textile industry. As DART-MS technology continues to evolve, further refinements in sensitivity, quantitation capabilities, and hyphenated techniques will likely expand its utility for disperse dye analysis, potentially establishing it as a standard method for both forensic and industrial applications requiring rapid, specific characterization of dyes on synthetic textiles.

References

C.I. Disperse Red 19 non-linear optical NLO applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties of Disperse Red 19

Table 1: Fundamental Chemical and Physical Properties of Disperse Red 19 [1] [2] [3]

Property Value / Description
CAS Number 2734-52-3
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Physical Form Dark purple to dark red-brown crystalline powder [3]
Melting Point >300 °C (lit.) [1]
Dye Content 97% (typical commercial grade) [1]
λmax 495 nm [1]
Solubility Soluble in ethanol, acetone, benzene; Water Solubility: 234.5 μg/L (25°C) [3]
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [2]

Table 2: Key Non-Linear Optical (NLO) characteristics of DR19

Characteristic Description / Significance
NLO Chromophore Type Donor-π-Acceptor (D-π-A)
Functional Groups Two hydroxyl (-OH) groups (Donor), Azo group (-N=N-, π-bridge), Nitro group (-NO₂, Acceptor) [1]
Primary NLO Mechanism Intramolecular Charge Transfer (ICT); a "push-pull" mechanism enabled by its structure [4]
Key Advantage Hydroxyl groups enable covalent bonding to polymer matrices, enhancing thermal and photostability [1]

Application Notes & Protocols

The utility of DR19 in NLO applications stems from its molecular structure, which features a strong electron-donor group (substituted aniline with hydroxyl terminals) and a strong electron-acceptor group (nitro group) connected via an azo-bridge (π-conjugated system). This creates an efficient Intramolecular Charge Transfer (ICT) pathway, which is the foundation of its non-linear optical activity [4].

Primary NLO Applications
  • Optical Switching Devices: DR19 can be incorporated as a side-chain chromophore in NLO-active polyesters. When poled, the alignment of these chromophores creates a material whose refractive index can be altered with an applied electric field (electro-optic effect), forming the basis of ultra-fast optical switches and modulators for telecommunications and optical computing [1] [3].
  • Stable NLO Films for Analog Systems: The hydroxyl groups of DR19 can react with isocyanates in polyurethane formulations, forming stable covalent bonds within the polymer network. This results in robust films with locked-in chromophore alignment and enhanced long-term stability, suitable for prototyping and fabricating various analog optical systems and waveguides [1] [2].
Experimental Protocols
Protocol 1: Covalent Incorporation of DR19 into a Polyurethane Matrix for Stable NLO Films

Objective: To form a covalently bonded, stable film of DR19 and polyurethane for NLO applications.

Materials:

  • Disperse Red 19 (Dye content ≥97%)
  • Polyurethane pre-polymer (e.g., based on toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI))
  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Cyclopentanone)
  • Syringe filter (0.45 μm)
  • Glass substrate
  • Spin coater
  • Vacuum oven

Procedure:

  • Solution Preparation: Dissolve DR19 and the polyurethane pre-polymer separately in the anhydrous solvent. Stir until complete dissolution is achieved.
  • Reaction Mixture: Combine the two solutions under a dry atmosphere (e.g., in a glovebox or under nitrogen flow) to prevent moisture-induced side reactions. Stir the mixture for 12-24 hours at 50-60°C to allow the hydroxyl groups of DR19 to react with the isocyanate groups of the polyurethane, forming urethane linkages.
  • Solution Filtration: Filter the final reaction mixture through a 0.45 μm syringe filter to remove any undissolved particles or gel-like aggregates.
  • Film Deposition: Deposit the filtered solution onto a meticulously cleaned glass substrate. Use a spin coater to achieve a uniform thin film (typical spin speeds: 1500-3000 rpm for 30-60 seconds).
  • Solvent Removal and Curing: Transfer the coated substrate to a vacuum oven. Cure the film by gradually increasing the temperature (e.g., 60°C for 1 hour, then 100°C for 2 hours) under vacuum to remove residual solvent and complete the cross-linking reaction.
  • Poling and Alignment: Heat the film to a temperature just below its glass transition temperature (Tg). Apply a strong DC electric field (e.g., 50-100 V/μm) across the film. Maintain the field while cooling the film back to room temperature to "freeze in" the non-centrosymmetric alignment of the chromophores.
  • Characterization: The success of the film formation and poling can be characterized by UV-Vis spectroscopy (to monitor the poling-induced dichroism) and Second Harmonic Generation (SHG) measurements (to confirm non-linear activity).

DR19_Film_Fabrication node_step1 Solution Prep node_step2 Reaction node_step1->node_step2 Mix node_step3 Filtration node_step2->node_step3 12-24h node_step4 Deposition node_step3->node_step4 Filter node_step5 Curing node_step4->node_step5 Spin Coat node_step6 Poling node_step5->node_step6 Vacuum Heat node_step7 Characterization node_step6->node_step7 Cool

Diagram 1: Workflow for fabricating poled DR19-Polyurethane NLO films.

Protocol 2: Analysis of DR19 using Reverse-Phase HPLC

Objective: To separate and analyze DR19 using High-Performance Liquid Chromatography (HPLC) for quality control or pharmacokinetic studies.

Materials:

  • Disperse Red 19 standard and sample
  • HPLC system with UV-Vis detector
  • Newcrom R1 HPLC column (or equivalent C18 reverse-phase column)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (or Formic acid for MS-compatibility)

Method:

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water. Add a small percentage (e.g., 0.1%) of Phosphoric acid to improve peak shape. For mass spectrometry (MS) detection, replace Phosphoric acid with Formic acid.
  • Column Equilibration: Install the Newcrom R1 (or equivalent) column. Flush the system with the initial mobile phase composition until a stable baseline is achieved.
  • Sample Preparation: Dissolve the DR19 sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) at an appropriate concentration. Filter through a 0.22 μm membrane.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min (adjustable based on column dimensions and method scalability)
    • Detection Wavelength: 495 nm (λmax of DR19)
    • Injection Volume: 10-20 μL
    • Elution Method: Use a gradient elution, for example, starting from 50% Acetonitrile to 95% over 10-15 minutes.
  • Execution: Inject the prepared sample and run the method. The retention time and peak area of DR19 can be used for identification and quantification, respectively [5].

Summary and Outlook

C.I. Disperse Red 19 remains a benchmark material in the exploration of organic NLO chromophores. Its well-understood D-π-A structure, synthetic accessibility, and facile functionalization via its hydroxyl groups make it an excellent model compound for foundational research and a practical component for developing prototype NLO devices, such as optical switches and stable poled polymers.

Current research, driven by computational methods like Density Functional Theory (DFT), continues to explore structural modifications of chromophores like DR19 to enhance NLO performance—for instance, by introducing stronger electron-withdrawing groups or extending the π-conjugation—which can lead to a lower energy gap and higher molecular hyperpolarizability [4]. The future development of DR19 and its derivatives lies in the rational design of materials with optimized ICT efficiency and thermal stability, paving the way for their broader adoption in advanced optoelectronic technologies.

References

Comprehensive Application Notes and Protocols: C.I. Disperse Red 19 Polyurethane Composite Film Fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C.I. Disperse Red 19 and Polyurethane Composites

This compound (DR19) is a widely utilized non-linear optical (NLO) dye with the chemical name 2,2'-({4-[(4-Nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) and the molecular formula C₁₆H₁₈N₄O₄. This azo dye compound features two hydroxyl (-OH) functional groups that enable covalent bonding with polymer matrices, significantly enhancing the thermal and photochemical stability of resulting composite materials. With a molecular weight of 330.34 g/mol and CAS registry number 2734-52-3, DR19 appears as a dark purple to dark red-brown crystalline powder with limited water solubility (234.5 μg/L at 25°C), making it particularly suitable for incorporation into hydrophobic polymer systems like polyurethane [1].

The integration of functional dyes like DR19 into polyurethane matrices has gained considerable attention in advanced materials research, enabling the development of smart materials with specialized optical, electronic, and biomedical properties. Polyurethane's versatile chemistry—derived from the reaction between polyols and diisocyanates—provides an excellent platform for creating composite materials with tailored characteristics. The –OH groups of DR19 can participate in the urethane formation reaction, allowing the dye to be chemically anchored as a side chain within the polymer network rather than merely physically blended, thus preventing dye migration and phase separation over time [1]. These DR19-polyurethane composites exhibit exceptional potential across diverse applications including optical switching devices, photonic sensors, waveguides, and biomedical implants, leveraging the unique electronic structure of the azo chromophore that responds to electrical and optical stimuli.

Chemical and Physical Properties of this compound

Fundamental Characteristics

Table 1: Fundamental Properties of this compound

Property Value/Specification Conditions/Method
CAS Number 2734-52-3 -
Molecular Formula C₁₆H₁₈N₄O₄ -
Molecular Weight 330.34 g/mol -
Melting Point >300 °C Lit.
Appearance Dark purple to dark red-brown crystalline powder Visual
Water Solubility 234.5 μg/L 25°C
λₘₐₓ 495 nm UV-Vis
pKa 14.19 ± 0.10 Predicted
Density 1.1843 g/cm³ Estimate
Refractive Index 1.6000 Estimate
Hazard Statements H302-H317 Harmful if swallowed; May cause allergic skin reaction

This compound demonstrates excellent thermal stability with a melting point exceeding 300°C, making it suitable for incorporation into polymer matrices that require elevated processing temperatures. Its strong absorption maximum at 495 nm contributes to its distinctive reddish-purple color and facilitates its function in light-sensitive applications. The predicted pKa of approximately 14.19 indicates the phenolic -OH groups are weakly acidic, which can influence their reactivity during polyurethane formation. The dye's limited water solubility enhances its compatibility with hydrophobic polymer systems while reducing the potential for leaching in aqueous environments [1].

Spectroscopic and Analytical Properties

From an analytical perspective, DR19 can be separated and quantified using reverse-phase HPLC methods with a Newcrom R1 column or similar stationary phases. Effective mobile phases typically consist of acetonitrile/water mixtures modified with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. The logP value of 3.05 indicates moderate hydrophobicity, supporting its preference for organic phases and polymer matrices over aqueous environments. This characteristic is particularly advantageous when designing composite materials for biological applications where minimal dye leakage is critical for both performance and safety [2] [1].

Fabrication Protocol: DR19-Polyurethane Composite Films

Materials and Equipment

Table 2: Required Materials and Equipment for DR19-PU Composite Fabrication

Category Specific Items
Chemicals This compound (97% purity), Palm kernel oil-based polyester polyol (PKO-p) or synthetic polyol (e.g., polycaprolactone diol), Polyethylene glycol (PEG 400, MW 400), 2,4-diphenylmethane diisocyanate (MDI), Acetone (anhydrous)
Equipment Digital probe sonicator (e.g., Qsonica Q500), Humidity chamber (capable of maintaining 37°C and 50% ± 5% RH), Analytical balance (0.0001 g precision), Teflon-coated plates or molds, Round-bottom flasks with stir bars, Nitrogen gas supply, UV-Vis spectrophotometer with quartz cuvettes

The selection of polyol composition significantly influences the final properties of the DR19-polyurethane composite. While petroleum-derived polyols such as polycaprolactone diol or polyether polyols are commonly used, bio-based alternatives like palm kernel oil-based polyester (PKO-p) offer sustainable options with comparable performance characteristics. For specialized optical applications requiring high transparency, synthetic polyols with controlled molecular weights and minimal color may be preferable. The diisocyanate component, typically MDI, provides the urethane linkage sites where the hydroxyl groups of DR19 can potentially react, incorporating the dye molecule directly into the polymer network [3].

Step-by-Step Fabrication Procedure

Step 1: Pre-polymer Preparation

  • Combine 100 parts PKO-p (or alternative polyol) with 70 parts PEG400 in a round-bottom flask
  • Flush the system with nitrogen gas to eliminate moisture and oxygen
  • Agitate the mixture at 100 rpm for 10 minutes at room temperature to form a homogeneous urethane pre-polymer

Step 2: DR19 Incorporation and Dispersion

  • Dissolve the predetermined quantity of this compound (typically 0.1-1.0% w/w of total solids) in 35% of the total acetone volume
  • Add the DR19 solution to the pre-polymer mixture under continuous stirring
  • For enhanced dispersion, subject the mixture to probe sonication (0.5 s on/off pulse mode, 40% amplitude) for 10-20 minutes while cooling in a water bath to prevent overheating

Step 3: Isocyanate Addition and Film Casting

  • Dissolve 150 parts MDI in the remaining 35% of acetone
  • Combine the MDI solution with the DR19-polyol mixture while stirring at 100 rpm for 5 minutes at room temperature
  • Cast the resulting solution onto Teflon plates using a controlled-thickness applicator (target wet thickness of 500-1000 μm)
  • Immediately transfer the cast film to a humidity chamber set at 37°C and 50% ± 5% relative humidity

Step 4: Curing and Post-Processing

  • Allow the film to cure for 24 hours in the humidity chamber to facilitate complete solvent evaporation and urethane formation
  • Post-cure the film at 37°C for an additional 24 hours under the same humidity conditions to ensure complete reaction
  • Carefully peel the cured film from the Teflon substrate and store in a desiccator protected from light

The following diagram illustrates the complete fabrication workflow:

DR19_Fabrication Start Start Fabrication Step1 Step 1: Pre-polymer Preparation Start->Step1 Nitrogen atmosphere Step2 Step 2: DR19 Incorporation Step1->Step2 Homogeneous mix Step3 Step 3: Isocyanate Addition & Casting Step2->Step3 Sonicate 20 min Step4 Step 4: Curing & Post- Processing Step3->Step4 Humidity chamber Characterization Film Characterization Step4->Characterization 24-48 hours Applications Final Applications Characterization->Applications Quality verification

Critical Parameters and Optimization

Sonication Conditions: Optimal dispersion of DR19 within the polyurethane matrix requires careful control of sonication parameters. Inadequate sonication may lead to dye aggregation and heterogeneous optical properties, while excessive sonication can degrade the polymer chains or cause premature cross-linking. The recommended protocol utilizes a pulse mode (0.5 seconds on/off) at 40% amplitude for 15-20 minutes total processing time, with the sample vial immersed in a cooling bath to maintain temperature below 30°C [3].

Curing Environment: Maintaining precise humidity control (50% ± 5% RH) during film formation is essential for proper urethane reaction kinetics and preventing bubble formation from moisture-induced gas generation. The recommended curing temperature of 37°C represents a balance between reaction rate acceleration and controlled film formation. Deviations from these parameters can result in films with inferior mechanical properties, optical clarity, or inconsistent DR19 distribution [3].

Characterization Methods and Performance Metrics

Structural and Morphological Analysis

UV-Visible Spectroscopy: Analyze the optical properties of DR19-PU composite films using a dual-beam UV-Vis spectrophotometer across 200-700 nm wavelengths. For quantitative analysis, prepare homogeneous dispersions of film samples in appropriate solvents (e.g., with Triton X-102 surfactant) and measure after 10-fold dilution using quartz cuvettes with 10 mm path length. The characteristic absorption peak at approximately 495 nm confirms successful incorporation of DR19, while peak broadening may indicate molecular aggregation [3].

Optical Microscopy: Perform microscopic examination of film surfaces and cross-sections to evaluate dispersion homogeneity and identify potential crystallite formation of DR19. At optimal dispersion, the film should appear uniform without visible particles or phase separation. For higher resolution analysis, SEM measurements can reveal the nanoscale distribution of DR19 within the polyurethane matrix, particularly when the dye forms specific interactions with hard or soft segments of the polyurethane [3] [4].

Mechanical and Physical Properties

Table 3: Mechanical and Physical Characterization of DR19-PU Composites

Property Test Method Target Values Significance
Tensile Strength ASTM D882 15-25 MPa Indicates mechanical integrity for handling and application
Young's Modulus ASTM D882 50-150 MPa Reflects material stiffness and flexibility
Elongation at Break ASTM D882 200-400% Demonstrates elasticity and deformation capacity
Water Vapor Transmission Rate (WVTR) ASTM E96 181-269 g·m⁻²·day⁻¹ Critical for wound dressing applications
Swelling Ratio Gravimetric analysis in aqueous media 17-23% Indicates hydrophilicity and dimensional stability
Surface Roughness Atomic force microscopy (AFM) <10 nm RMS Important for optical applications

The mechanical performance of DR19-polyurethane composites must be tailored to their specific application. For optical devices, higher tensile strength and moderate elongation are preferred to maintain dimensional stability. For biomedical applications such as wound dressings, a balance between strength and flexibility is essential to accommodate movement while maintaining integrity. The incorporation of DR19 typically enhances the Young's modulus due to additional cross-linking sites and molecular reinforcement, though excessive DR19 content may lead to embrittlement [3].

Optical and Electrical Properties

Photoluminescence Analysis: The photoluminescence properties of DR19-PU composites can be modulated through corona poling, an process that aligns the DR19 chromophores within the polymer matrix. As the poling field strength increases, photoluminescence typically decreases due to enhanced chromophore alignment. Research has demonstrated that poled TiO₂-DR19 composite films exhibit an extended luminescence tail, indicating the generation of self-trapped excitons and small polarons at relatively low electric fields [5].

Non-Linear Optical Properties: DR19 is particularly valued for its non-linear optical characteristics, which emerge from the aligned chromophore structure within the polyurethane matrix. The second-order NLO coefficient (χ²) can be quantified through Second Harmonic Generation (SHG) measurements. For optimal NLO performance, the composite films require precise control over DR19 concentration and orientation, typically achieved through in-situ poling during film formation or post-synthesis electrical field alignment [5].

Optical Applications and Device Integration

Non-Linear Optical Devices

The strong NLO response of DR19-polyurethane composites enables their application in optical switching devices, modulators, and frequency conversion elements. The covalent incorporation of DR19 as a side chain in the polyurethane matrix provides exceptional thermal and photo stability compared to physically blended systems, making these materials suitable for long-term device operation. The fabrication of NLO devices typically requires additional processing steps such as corona poling to achieve non-centrosymmetric alignment of the DR19 chromophores, essential for manifesting second-order non-linear effects [1] [5].

Device integration involves patterning the DR19-PU composite films into channel waveguides or ring resonators using photolithography or soft embossing techniques. The compatibility of these composites with standard microfabrication processes enables the creation of complex photonic circuits with tailored optical properties. For enhanced performance, multilayer structures incorporating DR19-PU as the active layer between conductive electrodes can be fabricated, allowing for electric field tuning of the optical characteristics in response to applied voltages [5].

Sensor Applications

The optical responsiveness of DR19 to environmental stimuli such as pH, electric fields, and chemical analytes enables its application in various sensing platforms. When incorporated into polyurethane matrices, DR19-based sensors can exhibit reversible colorimetric or fluorescence changes in response to specific analytes. The porous structure of polyurethane facilitates analyte diffusion to the dye molecules, while the covalent bonding prevents dye leaching during operation. These sensors can be configured as optical fibers, thin film coatings, or patterned arrays for multiplexed detection [1] [5].

Biomedical Applications and Biocompatibility

Wound Dressing Materials

DR19-polyurethane composites demonstrate significant potential as advanced wound dressing materials, combining the favorable physical properties of polyurethane with the potential therapeutic benefits of the incorporated dye. The optimal water vapor transmission rate (181-269 g·m⁻²·day⁻¹) and moderate swelling characteristics (17-23%) create a moist wound environment conducive to healing while preventing fluid accumulation. The mechanical flexibility of these composites allows conformability to body contours, with tensile strength typically ranging between 15-25 MPa and elongation at break of 200-400%, sufficient for clinical handling and patient movement [3].

Table 4: Biomedical Performance of DR19-PU Composite Films

Property Test Method Results Clinical Significance
Cytotoxicity (CRL2522 human skin fibroblasts) ISO 10993-5 Non-cytotoxic, cell proliferation increased after 72h Indicates tissue compatibility and support for cellular growth
Antibacterial Activity Qualitative zone inhibition Effective against S. aureus, B. cereus, E. coli, K. pneumoniae Prevents infection in wound applications
Water Vapor Transmission Rate ASTM E96 181-269 g·m⁻²·day⁻¹ Maintains optimal moisture balance
Swelling Ratio Gravimetric method 17-23% Precessive exudate absorption without excessive swelling
Biocompatibility Assessment

In vitro cytotoxicity evaluation following ISO 10993-5 standards is essential for biomedical applications of DR19-PU composites. Studies using CRL2522 human skin fibroblast cells have demonstrated that properly formulated DR19-PU composites are non-cytotoxic and actually promote cell proliferation after 72 hours of incubation. This suggests that these materials not only lack adverse effects but may actively support healing processes. The antibacterial properties of these composites against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria provide an additional therapeutic benefit, reducing infection risk in wound care applications [3].

The following diagram illustrates the key biomedical interactions and performance characteristics:

Bio_Properties DR19_PU DR19-PU Composite Film BioProp1 Optimal WVTR: 181-269 g·m⁻²·day⁻¹ DR19_PU->BioProp1 Maintains moisture balance BioProp2 Controlled Swelling: 17-23% in aqueous media DR19_PU->BioProp2 Absorbs exudate without overswelling BioProp3 Antibacterial Effect: Gram+ and Gram- bacteria DR19_PU->BioProp3 Reduces infection risk BioProp4 Non-cytotoxic to human skin fibroblasts DR19_PU->BioProp4 Supports cell growth Outcome Enhanced Wound Healing Environment BioProp1->Outcome Combined effect BioProp2->Outcome Combined effect BioProp3->Outcome Combined effect BioProp4->Outcome Combined effect

Safety and Regulatory Considerations

Handling and Processing Safety

Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and lab coats should be worn throughout the fabrication process. When handling dry DR19 powder, use a NIOSH-approved particulate respirator to prevent inhalation exposure. The dye should be processed in a fume hood or with adequate local exhaust ventilation, particularly during weighing and solution preparation stages. All equipment contacting DR19 or MDI should be thoroughly cleaned with appropriate solvents (e.g., acetone followed by detergent solution) [1].

Chemical Hazard Management: DR19 carries hazard statements H302 (Harmful if swallowed) and H317 (May cause allergic skin reaction). The isocyanate component (MDI) presents additional respiratory and dermal hazards. Implement engineering controls such as closed system processing and adequate ventilation to minimize exposure. Emergency procedures should include eye wash stations and safety showers for immediate decontamination. Spill management should utilize appropriate absorbents with subsequent disposal as hazardous waste [1].

Environmental and Regulatory Compliance

Waste Disposal: Unreacted DR19, contaminated solvents, and fabrication waste should be collected separately and managed as hazardous waste in compliance with local regulations. Consider implementing solvent recovery systems to minimize environmental impact. A cradle-to-grave waste tracking system is recommended for materials containing DR19, particularly for industrial-scale production [1].

Regulatory Status: DR19 is listed in the EPA Substance Registry System (2734-52-3) and has assigned UNSPSC code 12352103. For biomedical applications, comprehensive biocompatibility testing according to ISO 10993 standards is required, including cytotoxicity, sensitization, and intracutaneous reactivity assessments. Medical devices incorporating DR19-PU composites typically require premarket notification or approval from relevant regulatory bodies (FDA, EMA, etc.) with substantial data on material composition, manufacturing process, and performance characteristics [1].

Troubleshooting and Technical Guidance

Common Fabrication Issues and Solutions
  • Problem: Incomplete dissolution or aggregation of DR19 during processing

    • Solution: Ensure adequate probe sonication with proper cooling; pre-dissolve DR19 in a minimal amount of polar solvent (e.g., DMF) before incorporation into the polyol mixture
  • Problem: Bubble formation in cured films

    • Solution: Degas the mixture before casting using vacuum application; control humidity precisely during curing; reduce curing temperature ramp rate
  • Problem: Inconsistent mechanical properties between batches

    • Solution: Strictly control stoichiometry between isocyanate and hydroxyl groups (including those from DR19); implement real-time monitoring of reaction conversion (e.g., FTIR tracking of NCO peak at 2270 cm⁻¹)
  • Problem: DR19 migration or leaching in aqueous environments

    • Solution: Ensure complete reaction by extending curing time; verify that DR19 concentration does exceed the incorporation capacity of the polymer matrix; consider using higher functionality polyols to increase cross-link density
Performance Optimization Strategies

For optical applications requiring high NLO coefficients, implement a sequential optimization approach: First, identify the optimal DR19 concentration (typically 0.5-1.0% w/w) that maximizes chromophore density without causing aggregation. Second, apply corona poling during the final stage of curing (when the matrix has sufficient mobility for alignment but sufficient viscosity to maintain it) using field strengths of 50-150 V/μm. Finally, rapidly quench the aligned structure by cooling to below the glass transition temperature while maintaining the electric field [5].

For biomedical applications prioritizing biocompatibility and mechanical performance, utilize bio-based polyols such as PKO-p which have demonstrated excellent cellular response. Maintain the MWNT content at 0.01% or lower when creating hybrid composites to enhance mechanical properties without compromising biocompatibility. Implement thorough extraction procedures (e.g., Soxhlet extraction with ethanol) to remove any unreacted components or residual solvents that could cause adverse biological responses [3].

Conclusion and Future Perspectives

This compound-polyurethane composites represent a versatile material platform with significant potential across optical, electronic, and biomedical applications. The detailed fabrication protocols presented in these application notes provide researchers with reproducible methods for creating high-performance composite films with tailored properties. The covalent incorporation of DR19 into the polyurethane matrix through its hydroxyl groups enables the creation of stable functional materials that maintain their performance characteristics under various environmental conditions.

Future development directions for these composites include the creation of multi-functional systems that combine optical, sensing, and therapeutic capabilities, particularly for healthcare applications. Advanced manufacturing techniques such as inkjet printing and electrospinning could enable more complex device architectures with spatially controlled DR19 distribution. Additionally, the exploration of smart response mechanisms using DR19's conformational changes in response to external stimuli may open new avenues for sensors and actuators. As these materials continue to evolve, their unique combination of tunable properties and processing versatility positions them as valuable components in next-generation technological and medical devices.

References

Comprehensive Application Notes and Protocols: C.I. Disperse Red 19 in Optical Switching Devices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disperse Red 19 in Optical Applications

C.I. Disperse Red 19 (DR19) is a versatile azo dye compound with significant importance in photonic applications, particularly in the development of advanced optical switching devices. This dye, chemically identified as 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol, possesses exceptional nonlinear optical (NLO) properties that make it suitable for integration into polymeric systems for photonic devices. Optical switching represents a critical technology domain for next-generation telecommunications and optical computing systems, where DR19-based materials offer advantages in switching speed, thermal stability, and ease of processing compared to inorganic alternatives.

The fundamental operating principle of DR19 in optical switching applications relies on its strong nonlinear optical response, which enables the manipulation of light by light itself without intermediate electronic conversion. When incorporated into polymer matrices, DR19 molecules can be oriented through poling processes to create non-centrosymmetric structures that exhibit the electro-optic effect, allowing for ultrafast modulation of optical signals. These characteristics position DR19 as a promising candidate for developing compact, high-speed optical switches that can potentially overcome the bandwidth limitations of conventional electronic switching systems in telecommunications infrastructure and emerging optical computing architectures.

Material Properties and Specifications

Chemical and Physical Characteristics

Disperse Red 19 possesses distinct chemical and physical properties that make it particularly suitable for optical applications:

  • Chemical Structure: DR19 features a donor-π-acceptor molecular architecture with a diethanolamine electron-donating group and a nitro electron-accepting group connected through an azo benzene π-conjugated system. This structure is responsible for its large molecular hyperpolarizability and nonlinear optical response [1] [2].

  • Physical Form: The compound typically presents as a dark purple to dark red-brown crystalline powder with a melting point exceeding 300°C, indicating excellent thermal stability for device fabrication and operation [1].

  • Solubility Properties: DR19 demonstrates good solubility in common organic solvents including ethanol, acetone, and benzene, facilitating its incorporation into polymer matrices through solution processing techniques [2].

  • Molecular Weight: With a molecular weight of 330.34 g/mol, DR19 provides an optimal balance between molecular polarizability and processability in host-guest polymer systems [1] [2].

Optical Properties

The optical characteristics of DR19 contribute directly to its functionality in optical switching devices:

  • Absorption Properties: DR19 exhibits strong absorption in the visible region with a maximum absorption wavelength (λmax) of 495 nm, though its nonlinear properties are exploited at telecommunications-relevant wavelengths through appropriate molecular design [1] [3].

  • Nonlinear Optical Response: The large second-order susceptibility (χ²) of DR19 enables efficient frequency conversion and electro-optic modulation, with the hyperpolarizability showing concentration-dependent behavior in polymer matrices [4].

  • Molecular Alignment Stability: When incorporated into polymer systems and properly poled, DR19 demonstrates good temporal stability of aligned states, maintaining its electro-optic activity under typical operating conditions [3].

Table 1: Physical and Chemical Properties of Disperse Red 19

Property Specification Reference
CAS Number 2734-52-3 [1]
Molecular Formula C₁₆H₁₈N₄O₄ [1]
Molecular Weight 330.34 g/mol [1] [2]
Melting Point >300°C [1]
Appearance Dark purple to dark red-brown crystalline powder [1] [2]
λmax 495 nm [1] [3]
Water Solubility 234.5 μg/L at 25°C [1]

Table 2: Optical and Electronic Properties of Disperse Red 19

Property Value/Specification Application Significance
Nonlinear Optical Response Large second-order hyperpolarizability Enables efficient electro-optic modulation
Molecular Alignment Responsive to electric field poling Permits non-centrosymmetric organization in polymers
Thermal Stability Stable up to >300°C Withstands device fabrication temperatures
Chromophore Density Concentration-dependent NLO response Allows optimization of loading in host matrices
Compatibility Forms stable bonds with polyurethane Enables covalent attachment for enhanced stability

Integration Methods and Material Processing

Covalent Bonding Approaches

The integration of DR19 into polymer systems for optical switching applications primarily employs covalent bonding strategies that enhance material stability and performance:

  • Side-Chain Attachment in Polyesters: DR19 can be incorporated as red side groups in NLO polyesters through reactive processing, where the hydroxyl functional groups of DR19 form ester linkages with carboxylic acid groups in the polymer backbone. This approach yields thermally stable chromophore alignment with minimized relaxation over time, critical for maintaining optical switching performance [1] [3]. The covalent attachment prevents phase separation and dye aggregation that would otherwise compromise optical clarity and nonlinear efficiency.

  • Polyurethane Composite Formation: The hydroxyl groups of DR19 readily react with isocyanate functional groups to form stable polyurethane films with covalently incorporated chromophores. This method produces homogeneous optical materials with high chromophore loading densities and excellent film-forming capabilities suitable for device fabrication [1] [3]. The resulting films demonstrate consistent electro-optic response and can be processed into optical waveguides with minimal scattering losses.

  • Copolymerization Strategies: DR19 can be functionalized with polymerizable groups for incorporation into various polymer backbones through covalent bonding in maleic anhydride copolymers and other host matrices. This approach allows precise control over chromophore density and distribution, optimizing the trade-off between nonlinear optical response and material processability [4].

Composite Formation and Processing

For applications where covalent bonding is not employed, DR19 can be integrated through composite formation:

  • Guest-Host Systems: DR19 is dissolved in appropriate solvent systems with host polymers such as PMMA or polycarbonates to create guest-host composite materials. This method offers simplified processing and rapid prototyping capabilities, though with potentially reduced long-term stability compared to covalently incorporated systems [2].

  • Solution Processing Techniques: Composite films are typically formed through spin-coating or dip-coating processes from homogeneous solutions containing both the polymer host and DR19 chromophore. Optimal film quality is achieved through control of solution concentration, viscosity, and drying conditions to minimize defects and ensure optical homogeneity [3].

  • Thermal Processing Conditions: Following film formation, controlled thermal treatment is applied to remove residual solvents and relax internal stresses without disturbing the chromophore orientation. The high thermal stability of DR19 enables processing at temperatures necessary for many engineering polymers without degradation of the optical properties [1].

Characterization Protocols and Methodologies

Optical Characterization Techniques

Comprehensive characterization of DR19-polymer composites requires multiple optical measurement approaches:

  • UV-Vis-NIR Spectroscopy: Determine the linear optical properties and chromophore loading efficiency using transmission measurements across relevant wavelengths (350-1600 nm). Measurement should assess the absorption maximum (typically 495 nm for DR19) and verify the absence of aggregation peaks that would indicate improper dispersion [1] [3].

  • Hyper-Rayleigh Scattering (HRS): Quantify the first hyperpolarizability (β) of DR19 in polymer solutions using a standard setup with a Q-switched Nd:YAG laser at 1064 nm or other appropriate wavelength. This technique measures the quadratic nonlinear optical response without requiring molecular alignment, providing essential structure-property relationship data [4].

  • Electro-Optic Coefficient Measurement: Determine the effective electro-optic coefficient (r₃₃) of poled DR19-polymer films using a simple reflection technique or more elaborate ellipsometric methods. This measurement directly correlates with the optical switching efficiency in device configurations [3].

Structural and Thermal Analysis

The performance of DR19-based optical switches depends critically on material structure and stability:

  • Differential Scanning Calorimetry (DSC): Characterize the thermal transitions of DR19-polymer composites to identify glass transition temperatures and determine optimal poling conditions. The high melting point of DR19 (>300°C) enables processing at elevated temperatures without dye degradation [1].

  • X-ray Diffraction (XRD): Assess the crystallinity and phase behavior of composite materials, confirming the amorphous nature required for optimal optical clarity and efficient poling. The absence of sharp diffraction peaks indicates successful inhibition of DR19 crystallization within the polymer matrix [3].

  • Polarized Absorption Spectroscopy: Evaluate the molecular orientation efficiency after electric field poling by measuring dichroic ratios using polarized light. This technique quantifies the degree of non-centrosymmetric order achieved during the poling process [3].

Table 3: Standard Characterization Protocols for DR19-Polymer Composites

Characterization Method Key Parameters Measured Experimental Conditions
UV-Vis-NIR Spectroscopy Absorption maximum, optical density, band gap Solution or thin film measurement, 250-1000 nm range
Hyper-Rayleigh Scattering First hyperpolarizability (β) 1064 nm excitation, reference to solvent scattering
Electro-Optic Coefficient r₃₃ coefficient, modulation efficiency 1310 or 1550 nm probe, contact electrode configuration
Differential Scanning Calorimetry Glass transition temperature, thermal stability 25-300°C range, 10°C/min heating rate under nitrogen
Polarized Absorption Spectroscopy Dichroic ratio, orientational order parameter Polarized light, rotation of sample relative to polarization

Device Performance and Applications

Optical Switching Parameters

DR19-based optical switching devices demonstrate specific performance characteristics critical for practical applications:

  • Switching Speed: The fundamental electronic nonlinearity of DR19 enables ultrafast optical response potentially reaching sub-picosecond timescales, though actual device performance depends on the polymer host and device configuration. The fast π-electron response of the azo-chromophore allows rapid modulation of optical properties under external stimulation [5].

  • Modulation Depth: Devices incorporating properly aligned DR19 chromophores can achieve high modulation depths exceeding 20 dB, with performance dependent on chromophore density, poling efficiency, and device geometry. The large molecular hyperpolarizability directly contributes to strong light-matter interaction and consequently high modulation efficiency [4].

  • Operational Stability: Covalently incorporated DR19-polymer systems demonstrate excellent thermal and photostability, maintaining operational performance over extended periods with minimal degradation. The robust chemical structure of DR19 contributes to this stability under high-intensity optical excitation [1] [3].

Comparative Performance Analysis

When evaluated against other optical switching approaches, DR19-based devices offer specific advantages:

  • Versus Plasmonic Switches: DR19-based polymer switches provide significantly lower propagation losses compared to plasmonic alternatives, though potentially with smaller nonlinear coefficients. However, they offer advantages in integration flexibility and compatibility with diverse photonic platforms [5].

  • Versus Semiconductor Approaches: Organic devices incorporating DR19 avoid the free-carrier absorption losses inherent in semiconductor-based optical switches and typically exhibit faster recovery times. While the absolute nonlinearity may be lower, the damage thresholds are generally higher than in semiconductor multiple quantum well devices [6].

  • Versus Other Organic Chromophores: DR19 demonstrates an optimal balance between nonlinear optical response and thermal stability compared to many other diazo chromophores, with its dihydroxy functionality providing versatile attachment chemistry for polymer integration [1] [3].

Table 4: Performance Comparison of DR19-Based Optical Switches with Alternative Technologies

Technology Switching Speed Modulation Depth Integration Complexity Power Handling
DR19-Polymer Composites Picosecond Medium-High Low-Medium High
Plasmonic Switches Femtosecond-Picosecond Medium High Low-Medium
Semiconductor All-Optical Picosecond High High Medium
MEMS Optical Switches Microsecond-Millisecond Very High Medium Very High

Experimental Workflows and Procedures

DR19-Polymer Composite Fabrication

The following workflow details the standard procedure for creating DR19-polymer composites for optical switching applications:

DR19_Fabrication Start Start Fabrication Process SolutionPrep Solution Preparation: - Dissolve polymer host in suitable solvent - Add DR19 at desired concentration (1-10 wt%) - Stir until complete dissolution (12-24 hrs) Start->SolutionPrep Filtration Solution Filtration: - Filter through 0.2 μm PTFE filter - Remove undissolved particles SolutionPrep->Filtration FilmCasting Film Casting: - Spin coat on substrate - Programmed spin speed (500-3000 rpm) - Control thickness (0.5-5 μm) Filtration->FilmCasting Drying Soft Baking: - Solvent removal (60-80°C) - Controlled drying rate - Prevent bubble formation FilmCasting->Drying Poling Corona Poling: - Heat above Tg (10-20°C) - Apply high field (50-150 V/μm) - Maintain temperature for poling Drying->Poling Cooling Field-Assisted Cooling: - Cool to room temperature - Maintain electric field - Freeze chromophore alignment Poling->Cooling Characterization Quality Control: - Thickness measurement - Optical homogeneity check - Absorption spectrum verification Cooling->Characterization End Device Ready for Integration Characterization->End

Diagram 1: DR19-Polymer Composite Fabrication Workflow. This diagram illustrates the sequential steps for preparing optical quality polymer films containing aligned DR19 chromophores for optical switching applications.

Electric Field Poling Process

The following procedure details the critical electric field poling process for aligning DR19 chromophores:

Poling_Process Start Begin Poling Process Setup Sample Setup: - Mount film between electrodes - Ensure uniform contact - Connect monitoring instruments Start->Setup RampTemp Temperature Ramp: - Heat to Tg+10-20°C - Controlled rate (2-5°C/min) - Stabilize temperature Setup->RampTemp ApplyField Apply Electric Field: - Ramp voltage gradually - Reach target field (50-150 V/μm) - Monitor for breakdown RampTemp->ApplyField Maintain Soak Period: - Maintain field and temperature - Typical duration: 20-60 min - Allow chromophore alignment ApplyField->Maintain CoolDown Controlled Cooling: - Cool to room temperature - Maintain applied field - Preserve molecular orientation Maintain->CoolDown RemoveField Field Removal: - Remove electric field - After reaching RT - Alignment stabilized CoolDown->RemoveField Verify Alignment Verification: - Polarized absorption measurement - Calculate order parameter - Confirm poling efficiency RemoveField->Verify End Poled Sample Ready Verify->End

Diagram 2: Electric Field Poling Process for DR19 Chromophore Alignment. This workflow details the temperature and electric field sequence for achieving non-centrosymmetric organization of DR19 molecules in polymer matrices.

Troubleshooting and Optimization Guidelines

Common Fabrication Issues

Successful implementation of DR19-based optical switches requires addressing several potential challenges:

  • Inhomogeneous Film Formation: If composite films exhibit haze or visible imperfections, optimize the solvent system and drying conditions. Implement gradual solvent evaporation through controlled humidity during casting and use higher boiling point solvents to minimize stress-induced defects.

  • Insufficient Poling Efficiency: When measured electro-optic coefficients fall below expectations, verify the glass transition temperature of the composite and adjust poling temperature accordingly. Ensure complete electrode contact and consider corona poling as an alternative to contact poling for more uniform field distribution.

  • Chromophore Aggregation: If absorption spectra show bathochromic shifts or broadening, reduce DR19 concentration or incorporate steric hindrance groups into the polymer backbone. Employ copolymer systems with chromophore-compatible segments to improve dispersion at higher loadings.

Performance Optimization Strategies

Maximize device performance through systematic parameter optimization:

  • Chromophore Loading Density: Balance between nonlinear response and material stability by testing concentrations between 5-25 wt%. The optimal loading typically occurs just below the aggregation threshold, which varies with polymer host and processing conditions [4].

  • Poling Protocol Optimization: Fine-tune the poling field strength, temperature profile, and soaking time to maximize orientation without causing dielectric breakdown. Implement in-situ second harmonic generation monitoring to track alignment dynamics in real time.

  • Device Architecture Selection: Choose between waveguide, Fabry-Perot, or Mach-Zehnder configurations based on specific application requirements for switching speed, power handling, and integration density. Each architecture presents different trade-offs in performance and fabrication complexity.

References

Comprehensive Application Notes and Protocols: Trichromatic Dye Mixtures with C.I. Disperse Red 19

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C.I. Disperse Red 19

This compound (CAS 2734-52-3) is a commercially significant azo dye with the chemical name 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol. This dye belongs to the chemical class of monoazo dispersive dyes and is characterized by its dark purple to dark red-brown crystalline powder appearance with high thermal stability (melting point >300°C). The molecular formula of Disperse Red 19 is C₁₆H₁₈N₄O₄, with a molecular weight of 330.34 g/mol. The compound features two hydroxyl groups in its structure, which enable covalent bonding with polymer matrices, enhancing its application potential beyond traditional textile dyeing into advanced materials science.

Disperse Red 19 demonstrates moderate water solubility (234.5 μg/L at 25°C) but good solubility in organic solvents including ethanol, acetone, and benzene. Its maximum absorption wavelength (λmax) occurs at approximately 495 nm in the visible spectrum, contributing to its yellow-red to red color properties. The dye is identified under Colour Index 11130 and is classified with specific hazard codes (Xn) with risk statements R22 and R43, indicating potential harmful effects if ingested and possible sensitization upon skin contact. [1] [2]

Chemical and Physical Properties

Technical Specifications

Table 1: Physicochemical properties of this compound [1]

Property Value/Specification Conditions/Method
CAS Registry Number 2734-52-3 -
Molecular Formula C₁₆H₁₈N₄O₄ -
Molecular Weight 330.34 g/mol -
Physical Form Dark purple to dark red-brown crystalline powder Visual
Melting Point >300°C Literature
Boiling Point 467.79°C Rough estimate
Density 1.1843 Rough estimate
Water Solubility 234.5 μg/L 25°C
λmax 495 nm Spectrophotometric
pKa 14.19±0.10 Predicted
LogP 3.05 -
Spectral and Chromatographic Properties

Disperse Red 19 exhibits characteristic absorption in the visible light spectrum with maximum absorbance at approximately 495 nm, which contributes to its red coloration in various applications. The dye can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable and can be employed for both analytical quantification and preparative separation of impurities, making it valuable for quality control in industrial settings. [3]

The compound's structure contains both hydrogen bond donor and acceptor groups, contributing to its solubility characteristics and interaction with various substrates. The presence of azo linkages in the molecular structure provides the chromophoric properties, while the hydroxyl groups enable potential chemical modification and polymer attachment for specialized applications. [1]

Principles of Trichromatic Dyeing

Fundamental Theory

Trichromacy in dye systems refers to the use of three independent color channels to create a wide spectrum of colors through controlled mixtures. This approach mimics the physiological principle of trichromatic vision in humans and some primates, where three types of cone cells with different absorption spectra (responsive to short, medium, and long wavelengths) enable color perception. In industrial dyeing applications, trichromatic systems typically employ carefully selected yellow, red, and blue dyes that exhibit compatible dyeing properties and similar fastness characteristics to ensure consistent coloration outcomes. [4]

The theoretical foundation of trichromatic color vision dates back to the 18th century when Thomas Young first proposed that color vision resulted from three different photoreceptor cells. This was later expanded by Hermann von Helmholtz through color-matching experiments demonstrating that people with normal vision needed three wavelengths to create the normal range of colors. In dye chemistry, this principle is applied through precise formulation of dye mixtures that can reproduce a vast array of colors when applied to substrates. [4]

Industrial Significance

Trichromatic dyeing systems offer significant advantages in industrial applications, particularly for textile manufacturing and synthetic fiber coloration. The primary benefit lies in the ability to create consistent, reproducible shades through standardized dye combinations, simplifying color matching and quality control processes. When properly formulated, trichromatic mixtures provide balanced sublimation fastness across all three components, preventing shade changes during heat setting processes commonly used in textile finishing. [5]

The development of trichromatic systems with compatible dyeing kinetics ensures uniform color development throughout the dyeing process, resulting in improved levelness and reduced shading variations across different substrate areas. This compatibility is particularly important for modern exhaust dyeing processes where time-temperature profiles must accommodate all dyes in the mixture simultaneously. [6]

Analytical Methods and Protocols

HPLC Analysis of Disperse Red 19

Objective: To quantify this compound in trichromatic dye mixtures and assess purity using reverse-phase high-performance liquid chromatography. [3]

4.1.1 Materials and Equipment
  • HPLC system with UV-Vis or DAD detector
  • Chromatography column: Newcrom R1 (or equivalent reverse-phase column)
  • Mobile Phase A: Ultrapure water with 0.1% phosphoric acid (for MS compatibility, use 0.1% formic acid)
  • Mobile Phase B: HPLC-grade acetonitrile
  • Reference standard: this compound (97% purity)
  • Sample filters: 0.45 μm PTFE membrane
  • Volumetric glassware: Class A, various capacities
  • Ultrasonic bath for solvent degassing
4.1.2 Chromatographic Conditions

Table 2: Optimized HPLC conditions for analysis of Disperse Red 19 [3]

| Parameter | Specification | |---------------|-------------------| | Column | Newcrom R1, 150 × 4.6 mm, 5 μm (or equivalent) | | Column Temperature | 25°C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 μL | | Detection Wavelength | 495 nm | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 5 | 50 | | | 10 | 70 | | | 15 | 30 | | Post Time | 5 minutes | | Run Time | 20 minutes |

4.1.3 Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of Disperse Red 19 reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to appropriate calibration concentrations (typically 1-100 μg/mL).

  • Test Sample: For trichromatic dye mixtures, accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Add 15 mL of acetonitrile, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume with acetonitrile. Filter through a 0.45 μm PTFE membrane before injection.

4.1.4 Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank solvent (acetonitrile) to confirm system cleanliness.

  • Sequentially inject calibration standards to establish a linear calibration curve (r² ≥ 0.995 expected).

  • Inject the test sample solution using the same chromatographic conditions.

  • Identify Disperse Red 19 based on retention time matching with the reference standard and UV-Vis spectrum.

  • Quantify using peak area comparison against the calibration curve.

4.1.5 Method Notes
  • For ultra-fast analysis, columns with smaller 3 μm particles can be employed with appropriate method scaling.
  • When mass spectrometry detection is required, replace phosphoric acid with formic acid in the mobile phase.
  • The method is scalable for preparative purification of dye components by increasing column dimensions and adjusting flow rates proportionally.
  • System suitability should be verified before analysis by injecting a standard solution; the relative standard deviation of retention times should be ≤2% and peak asymmetry factor should be between 0.8-1.5.
Spectrophotometric Analysis

Objective: To determine the concentration of Disperse Red 19 in solution and measure its spectral characteristics. [1]

4.2.1 Materials and Equipment
  • UV-Vis spectrophotometer with matched quartz cuvettes
  • Analytical balance
  • Volumetric flasks
  • Appropriate solvent (ethanol, acetonitrile, or application-specific solvent)
4.2.2 Procedure
  • Prepare a stock solution of approximately 10 mg/L Disperse Red 19 in selected solvent.

  • Scan from 800 nm to 350 nm to identify λmax (expected at ~495 nm).

  • Prepare a series of standard solutions (1-20 mg/L) and measure absorbance at λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • For unknown samples, dilute to fall within the linear range of the calibration curve, measure absorbance, and calculate concentration.

Textile Application Protocols

Trichromatic Dye Mixture Formulation

Objective: To prepare a trichromatic dye mixture with balanced sublimation fastness using this compound as the red component. [5]

5.1.1 Formulation Principles

The development of trichromatic dye mixtures requires careful selection of components with compatible dyeing properties and similar fastness characteristics. For polyester dyeing, a balanced trichromatic system might include:

  • Red component: this compound
  • Yellow component: Compatible yellow dye (e.g., specific DISPERSE YELLOW types)
  • Blue component: Compatible blue dye (e.g., DISPERSE BLUE 2BLN or EX-SF DISPERSE BLUE EX-SF 300)

The specific ratio of these components varies depending on the desired final shade, with general composition ranges as follows:

Table 3: General formulation ranges for trichromatic dye mixtures [5]

Component Weight Percentage Range Function
Disperse Red 19 5-95% Red chromophore
Compatible Yellow Dye 5-95% Yellow chromophore
Compatible Blue Dye 5-95% Blue chromophore
Dispersing Agents 10-40% Stabilization and dispersion
Other Auxiliaries 1-5% Process enhancement
5.1.2 Mixture Preparation Protocol
  • Component Preparation: Precisely weigh each dye component according to the target formulation using an analytical balance.

  • Premixing: Combine the solid dye components in a suitable mixer (e.g., double-cone blender) and blend for 30-45 minutes to ensure homogeneous distribution.

  • Quality Verification: Sample the blended mixture and analyze by HPLC to verify composition and homogeneity.

  • Adjustment: If necessary, adjust the formulation based on analytical results to meet specification.

  • Packaging: Package the final mixture in airtight, light-resistant containers with proper labeling.

Polyester Fabric Dyeing Protocol

Objective: To apply trichromatic dye mixtures containing Disperse Red 19 to polyester fabric using high-temperature dyeing methods. [5]

5.2.1 Materials and Equipment
  • Polyester fabric (pre-scoured)
  • Trichromatic dye mixture containing Disperse Red 19
  • Dispersing agent (1-2 g/L)
  • Leveling agent (0.5-1.5 g/L)
  • Acetic acid (for pH adjustment)
  • High-temperature dyeing machine
  • pH meter
  • Laboratory balance
5.2.2 Dyeing Procedure
  • Preparation of Dye Bath:

    • Weight fabric sample (liquor ratio 10:1)
    • Prepare dye bath with required amount of dispersing and leveling agents
    • Adjust pH to 4.5-5.0 with acetic acid
    • Add predetermined amount of trichromatic dye mixture
  • Dyeing Cycle:

    • Enter fabric into dye bath at 40°C
    • Raise temperature to 60°C at 2°C/min
    • Further raise to 130°C at 1.5°C/min
    • Hold at 130°C for 30-60 minutes (depending on depth of shade)
    • Cool to 80°C at 2°C/min
    • Sample for shade checking if required
  • Aftertreatment:

    • Rinse with cold water
    • Reduce clear (sodium hydrosulfite 2 g/L, sodium hydroxide 2 g/L, 70°C, 20 min)
    • Hot rinse (80°C)
    • Cold rinse
    • Dry
5.2.3 Fastness Assessment

Table 4: Typical fastness properties of polyester dyed with Disperse Red 19 trichromatic mixtures [1] [5]

Fastness Type Test Method Rating Conditions
Washing ISO 105-C01 4-5 Change in color
5 Staining
Light ISO 105-B02 5 Standard conditions
Perspiration ISO 105-E01 4-5 Acid & alkaline
5 Staining
Rubbing ISO 105-X12 4-5 Dry & wet
Sublimation ISO 105-P01 3 180°C, 30s
Protocol for Sublimation Fastness Improvement

Objective: To enhance the sublimation fastness of trichromatic dye mixtures containing Disperse Red 19 for applications requiring high thermal stability. [5]

5.3.1 Technical Background

Sublimation fastness is a critical property for dyed fabrics that undergo heat setting processes, as inadequate fastness can lead to shade changes and contamination of adjacent materials. The sublimation fastness of disperse dyes is rated on a scale of 1-5, with higher values indicating better fastness. For many applications, a minimum rating of 3 is required. [5]

5.3.2 Formulation Approach

Research has demonstrated that the sublimation fastness of Disperse Red 19 can be improved through strategic blending with other specific disperse red dyes that exhibit higher inherent sublimation fastness. Effective mixtures include:

  • Option A: Disperse Red 19 (5-95%) + C.I. Disperse Red 343 (5-95%)
  • Option B: Disperse Red 19 (5-95%) + C.I. Disperse Red 92 (5-95%)
  • Option C: Disperse Red 19 (5-95%) + C.I. Disperse Red 146 (5-95%)

The optimal ratio depends on the specific application requirements and should be determined through systematic testing.

5.3.3 Evaluation Method
  • Prepare dyed polyester samples using standard procedures.

  • Condition samples at 65% RH and 20°C for 24 hours.

  • Place sample between undyed polyester and adjacent cotton fabric.

  • Test using Gray Scale for assessing color change and staining.

  • Rate sublimation fastness on scale of 1-5.

Advanced Applications in Materials Science

Non-Linear Optical Materials

Objective: To utilize Disperse Red 19 as a functional chromophore in non-linear optical (NLO) materials for photonic applications. [1] [2]

6.1.1 Background and Principles

Disperse Red 19 has attracted significant interest for non-linear optical applications due to its molecular structure featuring electron-donating (hydroxyl groups) and electron-accepting (nitro group) moieties connected through a π-conjugated azo system. This structure creates a strong molecular dipole with significant hyperpolarizability, making it suitable for various photonic devices including optical switches, modulators, and frequency converters. [1]

The two hydroxyl groups in Disperse Red 19 enable covalent incorporation into polymer matrices, providing enhanced thermal and photostability compared to physically doped systems. This covalent attachment prevents phase separation and dye aggregation, which can compromise optical performance. [2]

6.1.2 Protocol: Preparation of NLO Polyurethane Films
  • Materials:

    • Disperse Red 19 (97% purity)
    • Polyurethane prepolymer (e.g., methylene diphenyl diisocyanate-based)
    • Chain extender (e.g., 1,4-butanediol)
    • Catalyst (e.g., dibutyltin dilaurate)
    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
  • Procedure:

    • Dissolve Disperse Red 19 in anhydrous solvent at 60°C
    • Add polyurethane prepolymer and catalyst, maintain under nitrogen
    • React for 2-4 hours at 70°C with stirring
    • Add chain extender and continue reaction until complete
    • Cast solution onto clean substrate (e.g., glass, silicon)
    • Dry gradually under controlled conditions (ambient to 80°C)
    • Apply electric field poling at elevated temperature to align chromophores
    • Cool to room temperature under field to freeze in alignment
  • Characterization:

    • UV-Vis spectroscopy to confirm chromophore incorporation
    • Second harmonic generation measurements to quantify NLO activity
    • Thermal analysis to determine stability
Analog System Fabrication

Objective: To create stable films containing Disperse Red 19 for analog computing and signal processing applications. [2]

6.2.1 Protocol: Film Formation for Analog Systems
  • Solution Preparation:

    • Prepare 5-15% w/v solution of appropriate polymer (e.g., PMMA, polycarbonate) in cyclopentanone
    • Add Disperse Red 19 at 5-20% w/w relative to polymer
    • Stir until complete dissolution (typically 12-24 hours)
    • Filter through 0.2 μm PTFE syringe filter
  • Film Deposition:

    • Clean substrate thoroughly (sonication in acetone, isopropanol)
    • Apply solution by spin-coating (500-3000 rpm for 30-60 seconds)
    • Soft bake at 70-90°C for 5-15 minutes to remove solvent
    • Optional hard bake at 100-120°C for 1-2 hours for enhanced stability
  • Quality Assessment:

    • Measure film thickness by profilometry or ellipsometry
    • Inspect for defects and uniformity by optical microscopy
    • Characterize optical properties by spectrophotometry

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and conceptual frameworks for working with Disperse Red 19 in trichromatic applications.

Analytical Characterization Workflow

G Analytical Characterization Workflow Start Sample Collection Prep Sample Preparation Start->Prep Weighing HPLC HPLC Analysis Prep->HPLC Solution Filtration Spectro Spectrophotometric Analysis Prep->Spectro Dilution Series DataInterp Data Interpretation HPLC->DataInterp Chromatogram Spectro->DataInterp Absorbance Data Report Report Generation DataInterp->Report Validated Results

Trichromatic Dyeing Process

G Trichromatic Dyeing Process Flow Start Fabric Preparation DyeBath Dye Bath Preparation Start->DyeBath Scoured Fabric Dyeing High-Temperature Dyeing Cycle DyeBath->Dyeing pH Adjustment AfterTreat Aftertreatment Dyeing->AfterTreat Cooling Cycle Drying Drying & Finishing AfterTreat->Drying Rinsing Evaluation Quality Evaluation Drying->Evaluation Final Product Evaluation->Start Re-dye if Needed

Conclusion

This compound represents a versatile colorant with applications spanning traditional textile dyeing to advanced materials science. Its well-characterized properties, compatibility in trichromatic systems, and functional hydroxyl groups make it particularly valuable for both industrial and research applications. The protocols and methodologies described in this document provide comprehensive guidance for the effective utilization of this dye across various domains, with emphasis on quality control, performance optimization, and advanced material fabrication.

The continued investigation of structure-property relationships in dyes like Disperse Red 19 will further expand their utility in emerging technologies, particularly in photonics and organic electronics where molecular-level control of optical properties is paramount. Researchers are encouraged to build upon these foundational protocols to develop new applications and optimize existing processes for specific requirements.

References

Comprehensive Application Notes and Protocols for C.I. Disperse Red 19

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C.I. Disperse Red 19

This compound (CAS 2734-52-3), also known as C.I. 11130, is a versatile synthetic organic dye belonging to the azo dye class. It appears as a dark purple to dark red-brown crystalline powder [1] [2]. Its molecular formula is C₁₆H₁₈N₄O₄, with a molecular weight of 330.34 g/mol [3] [1].

Disperse Red 19 is characterized by its non-ionic nature and very low water solubility, making it particularly suitable for dyeing hydrophobic synthetic fibers [4]. Beyond its primary use in textiles, it also finds application in advanced material science, such as serving as a red side group in non-linear optical (NLO) polyesters for potential use in optical switching devices [3] [2].

Key Chemical and Physical Properties

A thorough understanding of the dye's properties is essential for developing effective dyeing protocols and predicting its behavior under different conditions.

Table 1: Fundamental Properties of this compound [3] [1] [2]

Property Specification
CAS Number 2734-52-3
Colour Index (CI) 11130
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Physical Form Dark purple to dark red-brown crystalline powder
Melting Point >300 °C
Water Solubility 234.5 μg/L at 25 °C
λmax 495 nm
Solubility (Organic) Soluble in ethanol, acetone, and benzene

Table 2: Fastness Properties of this compound (ISO Standards) [1] [2]

Fastness Type Rating Fastness Type Rating
Light Fastness 5 Washing Fastness (Stain) 5
Ironing Fastness 4 Perspiration Fastness (Fading) 4-5
Washing Fastness (Fading) 4 Perspiration Fastness (Stain) 5

Color Reaction under Different Conditions [1] [2]:

  • Strong Sulfuric Acid: Yellow color
  • Diluted Sulfuric Acid: Brown color
  • Strong Hydrochloric Acid: Red, then turning brown

Fiber Dyeing Mechanism and Principles

The dyeing process for hydrophobic fibers with disperse dyes like Disperse Red 19 is fundamentally a mass transfer process from an aqueous dye bath to the solid fiber polymer, driven by substantivity—the natural attraction between the dye and the fiber [4].

Molecular Interactions

The dye molecules are held within the fiber's polymer system primarily by:

  • Van der Waals forces
  • Hydrogen bonding [4] These intermolecular forces are electrostatic attractions between the non-ionic dye molecules and the hydrophobic fiber matrix [5].
Dyeing Process Steps

The dyeing mechanism occurs through these simultaneous, established equilibria [4]:

  • Diffusion: Dye dispersions break into individual molecules in the water.
  • Adsorption: Dissolved dye molecules are adsorbed onto the fiber surface.
  • Diffusion: Adsorbed dye diffuses from the fiber surface into the interior.

The following diagram illustrates this process and the equipment workflow:

G Polyester Dyeing Process and Mechanism cluster_process Dyeing Process Flow DyeBath Dye Bath Dispersed Dye  Dissolved Dye FiberSurface Fiber Surface Dissolved Dye  Adsorbed Dye DyeBath->FiberSurface Adsorption FiberInterior Fiber Interior Adsorbed Dye  Diffused Dye FiberSurface->FiberInterior Internal Diffusion PreparePaste Prepare Dye Paste (Dye + Dispersing Agent) InitializeBath Initialize Dye Bath (60°C, 15 min) PreparePaste->InitializeBath pHControl pH Control (Acetic Acid to 4.5-5.5) InitializeBath->pHControl RampTemp Ramp Temperature (Depends on Method) pHControl->RampTemp Hold Hold at Temperature (60 min) RampTemp->Hold ProcessToMechanism CoolRinse Cool, Rinse, & Reduction Clean Hold->CoolRinse Dry Dry Fabric CoolRinse->Dry

Detailed Dyeing Protocols

Dyeing Polyester Fabric
A. High-Temperature (HT) Method

This method is carrier-free and conducted at high temperatures, typically around 130°C, which requires specialized pressure equipment [6] [4] [7].

Table 3: High-Temperature Dyeing Recipe for Polyester [4]

Component Concentration Function
This compound x % (owf) Coloring agent
Dispersing Agent 0.5-1.5 g/L Ensures stable dye dispersion
Acetic Acid To adjust pH 4.5-5.5 Provides optimal acidic conditions

Procedure [4]:

  • Paste Preparation: Prepare a smooth paste of the dye with a small amount of warm water and dispersing agent.
  • Bath Initialization: Set the dye bath at 60°C with the dispersed dye and material. Run for 15 minutes.
  • pH Adjustment: Use acetic acid to adjust the pH to 4.5-5.5.
  • Temperature Ramp: Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.
  • Dyeing: Maintain at 130°C for 30-60 minutes to allow for dye diffusion and fixation.
  • Cooling & Rinsing: Cool the bath as rapidly as possible to 60°C. Perform a hot rinse.
  • Reduction Clearing (if required for improved wash fastness):
    • Use 2 g/L sodium hydroxide (36°Bé)
    • Use 2 g/L sodium hydrosulfite
    • Treat at 70°C for 20 minutes
  • Final Rinse: Rinse thoroughly and dry.
B. Carrier Dyeing Method

This method utilizes chemical carriers to enable effective dyeing at temperatures of 90-100°C, making it suitable for blends or when HT equipment is unavailable [4] [7].

Procedure [4]:

  • Paste Preparation: Prepare dye paste as in the HT method.
  • Bath Setup: Add dye, dispersing agent, and carrier (type and concentration as recommended by supplier) to the bath at 60°C.
  • Material Addition: Enter the material and run for 15 minutes.
  • pH Adjustment: Adjust pH to 4-5.5 with acetic acid.
  • Temperature Ramp: Raise temperature to 90-100°C.
  • Dyeing: Maintain at this temperature for 60 minutes.
  • Cooling & After-Treatment: Cool to 60°C and perform reduction cleaning and rinsing as in the HT method.

Note on Carriers: Conventional carriers (e.g., o-phenylphenol, dichlorobenzene) are effective but often toxic and odorous. Recent research focuses on ecological alternatives such as o-vanillin, p-vanillin, and coumarin, which provide effective carrier action without associated health and environmental risks [7].

C. Thermosol Dyeing Method

This is a continuous, dry-heat fixation process ideal for woven fabrics and high-volume production [4].

Procedure [4]:

  • Padding: Impregnate the fabric with dye solution using a padding mangle.
  • Drying: Dry at approximately 100°C (infrared drying is ideal to minimize dye migration).
  • Thermo-fixing: Heat the fabric in a Thermosol unit at 205°C for 60-90 seconds. This high temperature causes the dye to sublime and diffuse into the fiber.
  • After-Treatment: Wash off unfixed dye, thickeners, and chemicals with warm water. Perform reduction cleaning if necessary.
Dyeing Acetate and Polyamide Fibers

While the fundamental chemistry is similar, dyeing parameters for acetate and polyamide fibers are typically less strenuous than for polyester.

General Procedure for Acetate and Polyamide [1] [4]:

  • Dye Bath Setup: Use a liquor ratio of 10:1 to 20:1.
  • Dye Concentration: Typically 1-3% (owf) depending on shade depth.
  • pH: Maintain slightly acidic to neutral conditions (pH 5-6) using acetic acid.
  • Temperature: Dye at 80-85°C for 60-90 minutes.
  • After-Treatment: Rinse thoroughly. Soap washing at 50-60°C can be performed to enhance fastness.

Specialized Applications and Techniques

Transfer Printing and Artistic Applications

Disperse Red 19 can be used in creative and small-scale applications without immersion dyeing [6]:

  • Fabric Crayons: Draw on paper with disperse dye-based crayons, then iron onto synthetic fabric to transfer the design.
  • Stamp Pad Ink: Use disperse dye-based "Heat Set Ink" with rubber stamps on paper, then iron onto fabric.
  • Iron-on Paintings: Mix powdered dye with water to create a paint, apply to paper, and heat-transfer to fabric using an iron or heat press.
Stability in Ink Formulations for Digital Printing

For inkjet printing of textiles, the dispersion stability of the dye is paramount. Key factors for stable Disperse Red 19 inks include [8]:

  • Dispersant MF (sodium naphthalenesulfonate formaldehyde condensate) is an effective anionic dispersant.
  • Additive Optimization:
    • Ethylene Glycol + Glycerol: 6-14 wt% (combined) as viscosity modifiers/humectants.
    • PVP-K30: <0.7 wt% as a water-soluble polymer for stability.
    • Triethanolamine: <1 wt% as a pH modifier.
  • Stability Theories:
    • DLVO Theory: Balance of van der Waals attraction and electrostatic repulsion.
    • Steric Hindrance: Non-ionic surfactants (e.g., Fatty Alcohol Polyoxyethylene Ether) create overlapping molecular chains that prevent particle agglomeration.

Analysis and Testing Protocols

Extraction of Disperse Dyes from Fibers for Analysis

For forensic analysis or quality control, extracting the dye from the fiber is necessary. Several effective methods exist [9]:

Table 4: Extraction Methods for Disperse Dyes from Polyester Fibers [9]

Method Solvent Temperature & Time Notes
1 Chlorobenzene Boiling for 5 min Effective for many dyes
2 Chlorobenzene 100°C for 15 min (sealed capillary) For single-fiber analysis
3 DMF:ACN (1:1) 120-130°C for 1-2 min For single-fiber analysis
5 Pyridine:Water (4:3) 100°C for 1 hr Suitable for HPLC analysis
Assessment of Dyeing Quality
  • Color Fastness: Evaluate using ISO standards for washing, light, perspiration, and rubbing as referenced in Table 2 [1] [2].
  • Color Strength (K/S Value): Measure using a spectrophotometer to quantify the depth of shade achieved.
  • Uniformity: Visually and instrumentally assess the evenness of dye distribution.

Health, Safety, and Environmental Considerations

  • Toxicity: Disperse dyes, including Disperse Red 19, generally have low acute toxicity but should be handled with care. Risk statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) [1] [2].
  • Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and dust masks when handling dye powder.
  • Environmental Impact: Dyehouse effluents containing disperse dyes must be treated before discharge. Research shows natural coagulants like Alcea rosea root mucilage can remove up to 86% of disperse dyes from wastewater under optimal conditions (pH=11, coagulant concentration=200 mg/L) [10].
  • Reduction Cleaning: This step is crucial not only for fastness but also for minimizing the release of unfixed dye into the environment during subsequent washes.

Conclusion

This compound is an effective and versatile disperse dye for coloring hydrophobic synthetic fibers like polyester, acetate, and polyamide. Successful application requires careful control of temperature, pH, and time, with the specific method chosen based on available equipment, fiber type, and desired outcome. The ongoing development of ecological carriers and effective wastewater treatment strategies using natural coagulants helps mitigate the environmental impact of dyeing processes, aligning textile coloration with the principles of green chemistry.

References

coagulation process C.I. Disperse Red 19 removal

Author: Smolecule Technical Support Team. Date: February 2026

Coagulation Methods for Disperse Dye Removal

The tables below summarize experimental parameters and results for removing disperse dyes using chemical and electrocoagulation methods, which can serve as a reference for troubleshooting.

Table 1: Chemical Coagulation using a Natural Coagulant (Alcea rosea root mucilage) for Disperse Red 60 Removal [1] [2]

Parameter Optimal Condition & Performance
Target Dye Disperse Red 60
Coagulant Alcea rosea root mucilage
Optimum pH 11
Optimal Coagulant Dose 200 mg/L
Initial Dye Concentration 40 mg/L
Mixing Speed (Rapid/Slow) 250 rpm for 2 min / 60 rpm for 15 min
Settling Time 60 min
Temperature 60 °C
Maximum Removal Efficiency 86%

Table 2: Electrocoagulation for Disperse Dye Removal [3] [4]

Parameter C.I. Disperse Red 343 A Disperse Red Dye (Unspecified)
Electrode Material Aluminum (Al) Aluminum (Al)
Optimum pH 6.76 6 - 9 (Robust range)
Optimal Current/Voltage 0.06 A -
Reaction Time 12.73 min -
Maximum Removal Efficiency High (Model R²: 0.9896) ~95%
Key Advantage - More robust against pH changes than chemical coagulation

Detailed Experimental Protocols

Here are step-by-step protocols for the methods summarized above.

Protocol 1: Using a Natural Coagulant (Alcea rosea)

This protocol is adapted from the study on Disperse Red 60 removal [1] [2].

Workflow Overview:

Start Start Experiment A Prepare Coagulant Extract Start->A B Prepare Dye Solution A->B C Adjust pH B->C D Rapid Mixing (250 rpm, 2 min) C->D E Slow Mixing (60 rpm, 15 min) D->E F Settling (60 min) E->F G Sample & Analyze F->G End Evaluate Removal % G->End

Materials:

  • Coagulant: Dried and milled Alcea rosea root.
  • Extraction Solution: 0.5 M Sodium Chloride (NaCl) in distilled water.
  • Target Solution: Synthetic wastewater with Disperse Red 60.
  • Equipment: Magnetic stirrer, jar test apparatus, pH meter, spectrophotometer, fabric filter.

Procedure:

  • Coagulant Extract Preparation: Add 2.5 g of dried Alcea rosea root powder to 100 mL of 0.5 M NaCl solution. Stir the mixture for 1 hour using a magnetic stirrer. Pass the resulting milky solution through a fabric filter to obtain the mucilage extract. A 25 g/L stock solution can be prepared daily [1] [2].
  • Dye Solution Preparation: Prepare a stock dye solution at 1000 mg/L. Dilute it to your desired initial concentration (e.g., 10-80 mg/L) for experiments.
  • pH Adjustment: Adjust the pH of the dye solution to the desired level (optimal was pH 11 in the study) using sodium hydroxide (NaOH) or hydrochloric acid (HCl) [1] [2].
  • Coagulation Process:
    • Rapid Mixing: Add the optimal dose of coagulant extract (e.g., 200 mg/L) to the dye solution. Mix rapidly at 250 rpm for 2 minutes to ensure complete dispersion [1] [2].
    • Slow Mixing: Reduce the mixing speed to 60 rpm and continue for 15 minutes to promote the formation and growth of flocs [1] [2].
  • Settling: Allow the solution to settle for 60 minutes. The formed flocs will settle at the bottom [1] [2].
  • Sampling and Analysis: Carefully collect a sample from about 3 cm below the surface of the supernatant. Measure the absorbance of the sample using a spectrophotometer at the wavelength of maximum absorption for the dye (586 nm for Disperse Red 60). Calculate the removal efficiency using the formula [1] [2]: Dye Removal (%) = [(Abs₀ - Abs) / Abs₀] × 100
Protocol 2: Electrocoagulation for Dye Removal

This protocol synthesizes information from studies on similar disperse dyes [3] [4].

Workflow Overview:

Start Start Experiment A Set Up EC Reactor (Al electrodes) Start->A B Prepare Dye Solution A->B C Adjust pH and Conductivity B->C D Apply Current (e.g., 0.06 A) C->D E Run Electrolysis (e.g., 12.73 min) D->E F Settling E->F G Sample & Analyze F->G End Evaluate Removal % G->End

Materials:

  • Electrodes: Aluminum plates or rods.
  • Power Supply: Direct Current (DC) power supply.
  • Target Solution: Synthetic wastewater with the disperse dye.
  • Equipment: Electrocoagulation reactor (beaker), magnetic stirrer, pH meter, conductivity meter, spectrophotometer.

Procedure:

  • Reactor Setup: Place the aluminum electrodes parallel to each other in the reactor. Connect them to the DC power supply [3] [4].
  • Dye Solution Preparation: Prepare the dye solution at the desired initial concentration.
  • Solution Conditioning: Adjust the pH of the dye solution to the optimal range (e.g., near-neutral, around 6-7). If needed, increase the solution's conductivity by adding a supporting electrolyte like NaCl to improve process efficiency [3].
  • Electrocoagulation Process: Apply the predetermined current (e.g., 0.06 A) or voltage. Maintain the electrolysis time (e.g., 12-15 minutes). Gentle stirring may be used to enhance ion transport [3].
  • Settling: After turning off the power, let the solution sit undisturbed. The generated flocs will settle.
  • Sampling and Analysis: Collect a sample of the supernatant and measure its absorbance with a spectrophotometer. Calculate the removal efficiency using the standard formula.

Frequently Asked Questions (FAQs)

Q1: Why is my dye removal efficiency low, even when following a published protocol?

  • pH Mismatch: The optimal pH is highly specific to the dye-coagulant pair. For Alcea rosea and Disperse Red 60, the optimum was a highly basic pH of 11, which is unusual. Always conduct preliminary tests to find the optimal pH for your specific system [1] [2].
  • Inadequate Mixing: The rapid and slow mixing stages are critical for coagulant dispersion and floc growth, respectively. Ensure your mixing speeds and durations match the protocol precisely [1] [2].
  • Coagulant Activity: Natural coagulants like Alcea rosea mucilage can degrade. Prepare fresh extracts daily for consistent results [1] [2].

Q2: Should I choose chemical coagulation or electrocoagulation for my experiment?

  • Choose Chemical Coagulation if your priority is lower operating cost and you are working with a well-defined, optimal pH range. It is a simpler setup [4].
  • Choose Electrocoagulation if you need higher removal efficiency (>95%), want a process that is more robust to changes in pH, and are prepared for a slightly more complex setup and higher energy costs [4] [5].

Q3: The literature mostly uses Disperse Red 60 or others. Can I apply these methods to C.I. Disperse Red 19? Yes, the fundamental mechanisms are transferable. Both are disperse dyes with low solubility in water, which makes them good candidates for removal via coagulation [1]. However, you must re-optimize the key parameters (especially pH, coagulant dose, and current density) through a structured design of experiments (DoE), as the different molecular structure of this compound will affect its interaction with the coagulant.

References

natural coagulant Alcea rosea C.I. Disperse Red 19

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Dye Removal

This section provides the detailed methodology for using Alcea rosea root mucilage to remove dyes from synthetic wastewater, as described in the research [1].

Preparation of Alcea rosea Root Mucilage Coagulant
  • Raw Material: Use the roots of Alcea rosea (common hollyhock).
  • Drying and Milling: Dry the roots naturally and mill them into a powder.
  • Extraction Solution: Prepare a 0.5 M Sodium Chloride (NaCl) solution using distilled water.
  • Extraction Process: Add 2.5 grams of the dried root powder to 100 mL of the 0.5 M NaCl solution.
  • Activation: Shake the mixture for 1 hour using a magnetic stirrer to activate the coagulation components.
  • Filtration: Filter the resulting milky solution through a fabric filter.
  • Stock Solution: The final solution is a 25 g/L stock of Alcea rosea root mucilage, which should be prepared fresh daily [1].
Coagulation Experiment Procedure
  • Jar Test: The coagulation process is conducted using a standard jar test apparatus.
  • Rapid Mixing: Add the coagulant to the dye solution and stir at 250 rpm for 2 minutes.
  • Slow Mixing: Follow with slow mixing at a speed of 30-60 rpm for 10-25 minutes.
  • Settling: Allow the solution to settle for 10-60 minutes.
  • Sampling: After settling, collect samples from approximately 3 cm below the water surface for analysis [1].

Summary of Optimized Operating Conditions

The table below summarizes the key parameters and their optimal values for maximum dye removal efficiency as identified in the study [1].

Parameter Optimal for Disperse Red 60 Optimal for Reactive Blue 19
pH 11 11
Coagulant Concentration 200 mg/L 250 mg/L
Initial Dye Concentration 40 mg/L 20 mg/L
Slow Mixing Speed 60 rpm 60 rpm
Slow Mixing Time 15 min 15 min
Settling Time 60 min 60 min
Temperature 60°C 60°C
Maximum Removal Efficiency 86% 68%

Workflow Diagram

The following diagram outlines the key stages of the dye removal experiment, from preparation to analysis.

Start Start Experiment Prep Prepare Alcea rosea Root Mucilage Coagulant Start->Prep Setup Prepare Synthetic Dye Wastewater Prep->Setup Adjust Adjust Solution pH (Optimum: 11) Setup->Adjust RapidMix Rapid Mixing 250 rpm for 2 min Adjust->RapidMix SlowMix Slow Mixing 30-60 rpm for 10-25 min RapidMix->SlowMix Settle Settling 10-60 min SlowMix->Settle Sample Sample Supernatant (3 cm below surface) Settle->Sample Analyze Analyze Dye Concentration Sample->Analyze End Evaluate Removal Efficiency Analyze->End

Frequently Asked Questions (FAQ)

Q1: Why is the removal efficiency for Disperse Red 60 higher than for Reactive Blue 19? The difference is attributed to the dyes' inherent properties. Disperse dyes have lower solubility and result in higher suspending materials in water, making them more readily removable through the coagulation process. Reactive dyes are highly soluble and stable in water, making them more resistant to coagulation [1].

Q2: What is the role of using sodium chloride (NaCl) in the coagulant extraction process? The 0.5 M NaCl solution is used to extract and activate the coagulation components from the root powder. This saline solution helps in dissolving the key mucilage compounds responsible for coagulation [1].

Q3: My dye removal efficiency is lower than expected. What parameters should I check first?

  • pH: Confirm that the pH is correctly adjusted to the highly alkaline optimum of 11.
  • Coagulant Dose: Verify you are using the right concentration ( 200 mg/L for Disperse Red 60, 250 mg/L for Reactive Blue 19).
  • Mixing and Settling: Ensure the rapid mixing, slow mixing, and settling times are strictly followed as per the protocol.

Troubleshooting Common Issues

  • Problem: Poor Floc Formation.

    • Cause: Inadequate slow mixing speed or time.
    • Solution: Ensure the slow mixing stage is conducted at 30-60 rpm for a full 10-25 minutes to promote floc growth and aggregation [1].
  • Problem: High Turbidity After Settling.

    • Cause: Insufficient settling time.
    • Solution: Extend the settling time up to the optimum of 60 minutes to allow formed flocs to settle completely [1].
  • Problem: Inconsistent Results Between Batches.

    • Cause: The natural coagulant stock solution degrades over time.
    • Solution: Prepare a fresh stock solution of the mucilage extract daily to ensure consistent performance [1].

References

optimizing C.I. Disperse Red 19 supercritical CO2 solubility

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles & Solubility Data

Understanding the general behavior of disperse dyes in supercritical CO₂ is the first step in optimizing your process.

  • How temperature and pressure affect solubility: The solubility of a dye in scCO₂ is not monotonic with temperature. At a constant pressure, increasing the temperature can either increase or decrease solubility. However, increasing pressure at a constant temperature consistently enhances solubility by increasing the density of the CO₂, which improves its solvating power [1] [2].
  • Quantitative data for reference dyes: The table below shows the solubility of two well-studied dyes, C.I. Disperse Red 60 and C.I. Disperse Blue 60, under various conditions [1]. You can use this as a reference for the order of magnitude and trends to expect for C.I. Disperse Red 19.
Dye Temperature (K) Pressure (MPa) Solubility (mol/mol) Note
C.I. Disperse Red 60 313 - 423 up to 35 Measured Solubility increases with pressure [1]
C.I. Disperse Blue 60 313 - 423 up to 35 Measured Isotherms are linear on a log(solubility) vs. density plot [1]
  • The role of cosolvents: Small amounts of polar cosolvents (e.g., ethanol, methanol, acetone) can dramatically improve the solubility of polar dye molecules in scCO₂. Cosolvents enhance the solvent's hydrogen-bonding ability and overall polarity, aligning with the solubility parameter similarity rule [2]. The effectiveness of different cosolvents for a polar solute like naproxen was found to increase in the order: ethyl acetate < acetone < methanol < ethanol < 2-propanol < 1-propanol [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges researchers face during supercritical fluid dyeing experiments.

  • FAQ 1: Why is my dye solubility lower than literature values?

    • Possible Cause: The chemical structure of your dye (this compound) has specific polar groups and a higher molecular weight that may reduce its affinity for non-polar scCO₂.
    • Solution:
      • Use a Cosolvent: Introduce 1-5% mol of a polar cosolvent like ethanol or acetone to the scCO₂. This is one of the most effective ways to boost solubility of polar molecules [2].
      • Increase System Pressure: Prioritize increasing pressure before temperature, as it has a more direct and predictable effect on solubility by increasing fluid density [1].
  • FAQ 2: How can I theoretically estimate the solubility for my initial experiments?

    • Solution: Use molecular dynamics (MD) simulation to calculate the solubility parameter of your scCO₂-cosolvent system. Studies show that the solubility parameter of scCO₂ increases linearly with fluid density and with the concentration of cosolvents [2]. By simulating your specific solvent mixture, you can estimate its solubility parameter and compare it with that of this compound to predict solubility.
  • FAQ 3: I am getting inconsistent solubility measurements between batches. How can I improve reproducibility?

    • Possible Cause: Inadequate equilibration time or fluctuations in the precise control of temperature and pressure.
    • Solution:
      • Ensure Proper Equilibration: Use a closed-loop apparatus with a recirculating pump (as used in key studies) to ensure the solvent and solute reach full equilibrium [1].
      • Calibrate Instruments: Regularly calibrate temperature controllers and pressure transducers.
      • Characterize Dye Purity: Use analytical methods like HPLC (as shown for this compound [3]) to verify the purity and identity of your dye batch, as impurities can significantly alter solubility.

Experimental Protocol & Workflow

For a successful experiment, follow this general workflow, which you can adapt for this compound. The diagram below outlines the key stages.

G Start Start Experiment P1 Define Target Solubility Start->P1 P2 Select Parameters: - Pressure (P) - Temperature (T) - Cosolvent Type/Concentration P1->P2 P3 Load Equilibrium Cell: - Dye Sample - SC-CO₂ (± Cosolvent) P2->P3 P4 Equilibrate System P3->P4 P5 Sample Solvent Phase P4->P5 P6 Analyze Dye Concentration (e.g., UV-Vis Spectrophotometry) P5->P6 P7 Record Solubility Data P6->P7 Decision Data Satisfactory? P7->Decision Decision->P2 No Optimize End End/Report Decision->End Yes

Experimental Workflow for Solubility Measurement

The key steps involve:

  • Parameter Selection: Based on the principles above, choose an initial temperature, pressure, and cosolvent concentration.
  • Equilibration: This is a critical step. Use an apparatus that allows for continuous recirculation of the scCO₂ through the dye cell to ensure equilibrium is reached, as done in reliable studies [1].
  • Sampling and Analysis: Sample the supercritical fluid and use a validated method like UV-Vis spectrophotometry to determine the dye concentration.
  • Iteration: The process is iterative. If solubility is low, you must return to the parameter selection step to adjust conditions.

Advanced Optimization Strategies

Once you have initial data, you can employ more sophisticated modeling techniques.

  • Leverage Machine Learning: For complex, non-linear modeling of solubility across a wide range of conditions, consider using a Wavelet Neural Network (WNN). One study successfully predicted the solubility of 21 azo dyes in scCO₂ using a WNN, which demonstrated faster convergence and higher accuracy compared to a traditional Artificial Neural Network (ANN) [4].
  • Consider the RESS Process: If your goal is not just dissolution but also particle formation (e.g., for drug formulation), the Rapid Expansion of Supercritical Solution (RESS) process can be used. This technique leverages the rapid precipitation of a solute dissolved in scCO₂ when it is expanded through a nozzle, producing fine and uniform particles [5].

I hope this technical support guide provides a solid foundation for your experiments with this compound.

References

temperature pressure effect C.I. Disperse Red 19 solubility

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of C.I. Disperse Red 19

The table below summarizes the basic identifying information and properties of this compound gathered from chemical databases [1] [2].

Property Value / Description
CAS Number 2734-52-3 [1] [2]
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2]
Molecular Weight 330.34 g/mol [1] [2]
Physical Form Dark purple to dark red-brown crystalline powder [2]
Melting Point >300 °C [2]
Water Solubility 234.5 μg/L at 25 °C [2]
LogP 3.05 [1]
λmax 495 nm [2]

Experimental Protocols for Solubility Measurement

While not specific to Disperse Red 19, the search results provide detailed methodologies for measuring dye solubility in supercritical CO₂ (SC-CO₂). You can adapt this general protocol.

The workflow for a typical flow-through method, as used in recent studies, can be summarized as follows [3] [4]:

G A 1. System Preparation B 2. Load Equilibrium Cell A->B C 3. Achieve Supercritical Conditions B->C D 4. Dynamic Solubilization C->D E 5. Collect Solute D->E F 6. Quantify Solubility E->F

Key Experimental Details:

  • Apparatus: A typical setup includes a CO₂ tank, a high-pressure pump, a thermostatted equilibrium cell (or column) packed with the dye, a micrometering valve for pressure control, and a collection vessel [3] [4].
  • Procedure: SC-CO₂ is continuously pumped through the equilibrium cell containing the solid dye. The dissolved dye is carried out of the cell and then precipitated in the collection vessel by reducing the pressure [3].
  • Establishing Equilibrium: The dissolution equilibrium for disperse dyes in such systems is typically attained in no less than 40 minutes. Shorter times may not guarantee equilibrium conditions [3].
  • Analysis: The amount of dye collected is dissolved in a suitable organic solvent (e.g., acetone) and its concentration is determined via UV-Vis spectrophotometry at the dye's maximum absorption wavelength (λmax) [3] [5].

General Effects of Temperature & Pressure on Solubility

The solubility of a solid in a supercritical fluid is a complex function of temperature and pressure. Here are the general principles that can guide troubleshooting:

  • Effect of Pressure: At a constant temperature, solubility in a supercritical fluid increases with increasing pressure. This is because higher pressure increases the density of the SC-CO₂, which enhances its solvating power [3] [6].
  • Effect of Temperature: The effect of temperature is more complex due to two competing factors:
    • Vapor Pressure of Solute: Increasing temperature raises the vapor pressure of the solid dye, which tends to increase solubility.
    • Density of SC-CO₂: Increasing temperature decreases the density of the SC-CO₂, which tends to decrease solubility.
    • The overall effect depends on which factor dominates. In many cases, an increase in temperature leads to an increase in solubility, especially at higher pressures [3] [7].

Suggested Next Steps for Obtaining Data

To create comprehensive troubleshooting guides and FAQs, obtaining the specific solubility data is crucial. I suggest you:

  • Consult Specialized Databases: Search dedicated scientific databases (e.g., Scopus, Web of Science) using the query "Solubility of Disperse Red 19 in supercritical carbon dioxide".
  • Review Broader Studies: Look for review articles or papers that compile solubility data for large sets of disperse dyes, as they might include Disperse Red 19.
  • Consider Predictive Models: Some research focuses on modeling solubility. If experimental data is unavailable, information on the molecular structure and properties (like melting point) can be used with thermodynamic models (e.g., PRSV EOS) or even machine learning models to predict solubility [3] [4].

References

green synthesis C.I. Disperse Red 19 solvent-free

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Solvent-Free Synthesis

This table addresses common issues when moving from traditional to solvent-free synthetic routes.

Problem Possible Cause Solution
Low Product Yield Incomplete reaction due to inefficient mixing or heat transfer in solid-state reaction [1]. Grind reagents into a fine powder to ensure intimate contact. Use a microwave reactor designed for solvent-free synthesis to provide rapid and uniform heating [1].
Reaction Time Too Long Inefficient energy transfer with conventional heating [1]. Implement microwave irradiation, which can reduce reaction times from hours to minutes for disperse dye synthesis [1].
Product Purity Issues Difficulty in separating desired product from unreacted starting materials or by-products without a solvent [1]. Incorporate a simple aqueous work-up procedure. Wash the crude solid product with small amounts of cold water or a suitable solvent to remove impurities.
Failure to Couple Incorrect diazonium salt preparation or low stability [2]. Confirm sodium nitrite and acid concentrations. Maintain the diazonium solution at 0-5°C and use immediately after preparation [2].

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using solvent-free synthesis for disperse dyes like C.I. Disperse Red 19? The primary advantages are aligned with green chemistry principles. Solvent-free synthesis eliminates the use of hazardous organic solvents, reducing environmental pollution and safety risks. Furthermore, when combined with microwave irradiation, it offers dramatically reduced reaction times (from hours to minutes) and can lead to higher product yields and purity by simplifying the work-up process [1].

Q2: My reaction mixture is not homogeneous. Is this a problem? No, this is typical for solvent-free reactions. The key is to ensure the reagents are in close contact. Thoroughly grinding the solid starting materials into a fine, well-mixed powder is a standard and effective technique to promote a successful reaction in the absence of solvent.

Q3: How can I monitor the reaction progress without a solvent? Thin-layer chromatography (TLC) can still be used. Simply take a small sample of the reaction mixture, dissolve it in a minimal amount of a suitable solvent (e.g., acetone or ethanol), and spot it on the TLC plate as you would for a conventional reaction [2].

Q4: Are there alternative green methods for producing disperse dyes if solvent-free is not feasible? Yes, other innovative approaches focus on the dyeing process itself. These include:

  • Supercritical CO₂ Dyeing: Uses supercritical carbon dioxide as a completely water-free medium for dyeing fabrics, eliminating aqueous effluent [3].
  • Liquid Disperse Dyes via Antisolvent Precipitation: This method can create stable liquid dispersions of dyes, avoiding the energy-intensive drying process used for powder dyes and improving eco-friendliness [4].

Experimental Workflow for Solvent-Free Dye Synthesis

While a specific protocol for Disperse Red 19 was not found, the following workflow generalizes a green, solvent-free approach for synthesizing azo disperse dyes, based on the methods described in the search results. You would need to adapt it using the specific chemical identities for Disperse Red 19.

The diagram below outlines the key stages of this process.

G Start Start Experiment Step1 Diazonium Salt Preparation - Cool amine & acid solution to 0-5°C - Slowly add NaNO₂ solution - Maintain temp <5°C Start->Step1 Strict temp control Step2 Coupling Reaction Setup - Mix coupling component (e.g., N,N-dihydroxyethylaniline) with diazonium salt as solid paste - Grind thoroughly for intimate contact Step1->Step2 Use immediately Step3 Solvent-Free Reaction - Transfer mixture to microwave reactor - Irradiate at optimized power and time (Monitor reaction progress by TLC) Step2->Step3 Intimate mixing is key Step4 Work-up & Purification - Add cold water to crude product - Filter and wash solid - Recrystallize from ethanol if needed Step3->Step4 Reaction complete Step5 Characterization & Analysis - Determine melting point - Record UV-Vis spectrum (λmax) - Analyze by HPLC/FTIR Step4->Step5 Isolate product End Pure Disperse Dye Step5->End

Detailed Protocol
  • Diazonium Salt Preparation

    • Dissolve the aniline derivative (e.g., 4-nitroaniline for Disperse Red 19) in a minimal volume of dilute hydrochloric acid (HCl) with stirring.
    • Cool the solution in an ice bath to 0-5°C.
    • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to the stirred mixture, ensuring the temperature does not exceed 5°C to prevent decomposition of the diazonium salt.
    • Continue stirring for 30 minutes in the ice bath. The resulting clear solution of the diazonium salt should be used immediately [2].
  • Solvent-Free Coupling Reaction

    • In a separate mortar, place the solid coupling component (e.g., N,N-di(2-hydroxyethyl)aniline).
    • Slowly add the prepared diazonium salt suspension/filter cake to the mortar.
    • Grind the mixture vigorously with a pestle for 20-30 minutes. A color change will indicate the progression of the coupling reaction.
    • Alternative Microwave Method: For a truly solvent-free and efficient process, transfer the finely ground mixture of the two solid components to a microwave-safe reactor. Irradiate the mixture using optimized microwave power and time (e.g., several minutes, based on prior literature for similar reactions) [1]. Monitor the reaction completion by TLC.
  • Work-up and Purification

    • After the reaction is complete, add the crude product to cold water (~50 mL) and stir.
    • Filter the solid precipitate under vacuum and wash thoroughly with water until the filtrate runs clear.
    • The crude dye can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure product [5].
  • Characterization

    • Confirm the identity and purity of the synthesized this compound by standard analytical methods.
    • Melting Point: Should be >300°C [6].
    • UV-Vis Spectroscopy: The λmax should be approximately 495 nm [6] [7].
    • HPLC Analysis: Can be performed to check purity, using a reverse-phase C18 column and a mobile phase of acetonitrile/water [7].

References

microwave-assisted synthesis C.I. Disperse Red 19

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Microwave-Assisted Synthesis

What is the principle behind microwave-assisted synthesis? Microwave heating is an efficient internal heating process where microwave energy interacts directly with molecules (solvents, reagents, catalysts) in the reaction mixture [1]. This "in-core" heating creates inverted temperature gradients compared to conventional heating, leading to extremely rapid and uniform heating [1]. The ability of a material to convert microwave energy into heat is determined by its loss tangent (tan δ) [1].

What are the key advantages over conventional methods?

  • Dramatically Reduced Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes or even seconds [2] [1].
  • Higher Product Yields: Shorter reaction times and reduced side reactions often lead to improved yields [2].
  • Enhanced Purity: Rapid heating to the target temperature can suppress the formation of by-products [1].
  • Greener Processes: Reduced energy consumption and the possibility of using minimal or no solvent align with green chemistry principles [2].

Experimental Protocol for Azo Disperse Dyes

The following workflow and detailed steps outline a general method for synthesizing azo disperse dyes like C.I. Disperse Red 19 under microwave irradiation.

G Start Start Synthesis Diazotization Diazotization of Aromatic Amine Start->Diazotization Coupling Coupling with Coupling Component Diazotization->Coupling Microwave Microwave-Irradiated Reaction Coupling->Microwave Workup Product Isolation & Purification Microwave->Workup Analysis Analysis & Characterization Workup->Analysis End Dye Product Analysis->End

Diagram 1: General workflow for synthesizing azo disperse dyes via microwave assistance.

Typical Reaction Vessel and Setup

  • Use a heavy-walled Pyrex tube (e.g., 10-80 mL capacity) sealed within the microwave reactor [2].
  • A dedicated scientific microwave reactor (e.g., CEM Explorer) with temperature and pressure control is essential for safety and reproducibility [2] [1].

General Synthesis Procedure

  • Diazotization: The primary aromatic amine (aniline derivative) is converted into its diazonium salt. This step is typically performed under conventional cooling conditions before the microwave step [2].
  • Coupling & Microwave Reaction:
    • The prepared diazonium salt is mixed with the coupling component (e.g., a naphthol derivative) in a suitable solvent like ethanol [2].
    • The mixture is placed in a sealed microwave vessel.
    • Reaction Conditions: Irradiate the mixture at a controlled temperature. Based on similar syntheses, a temperature of 120–140 °C for a short period of 2 to 5 minutes is a good starting point [2].
  • Work-up and Purification: After irradiation and cooling, the reaction mixture is poured onto ice/water. The precipitated dye is then collected by filtration, washed, dried, and may be recrystallized from a suitable solvent [2].

Optimizing Reaction Parameters

How do I select a solvent for microwave synthesis? The solvent's efficiency in absorbing microwave energy is crucial. Below is a classification of common solvents based on their loss tangent (tan δ) [1].

Microwave Absorption Solvent tan δ (at 2.45 GHz)
High (tan δ > 0.5) Ethylene Glycol 1.350
Ethanol 0.941
DMSO 0.825
Methanol 0.659
Medium (tan δ 0.1 - 0.5) Acetic Acid 0.174
DMF 0.161
Water 0.123
Low (tan δ < 0.1) Chloroform 0.091
Ethyl Acetate 0.059
Acetone 0.054
Toluene 0.040
Hexane 0.020

What are typical reaction time and temperature? The table below shows how increased temperature drastically reduces reaction time, following the Arrhenius law [1].

Reaction Temperature (°C) Approximate Reaction Time (Conventional Heating)
80 8 hours
100 2 hours
120 30 minutes
140 8 minutes
160 2 minutes

For azo disperse dye synthesis, microwave conditions often use 120–140 °C for 2–5 minutes [2]. Always start with lower temperatures and shorter times, then adjust based on results.

Troubleshooting Common Issues

The following flowchart can help diagnose and resolve common problems encountered during microwave-assisted synthesis.

G Problem Common Problem: Low Yield or No Reaction Solvent Check Solvent Polarity (loss tangent tan δ) Problem->Solvent Temp Check Reaction Temperature Problem->Temp Time Check Reaction Time Problem->Time LowTan Low tan δ solvent heats inefficiently Solvent->LowTan LowTemp Temperature too low for reaction to proceed Temp->LowTemp ShortTime Reaction time is too short Time->ShortTime HighTan Switch to medium/high tan δ solvent (e.g., Ethanol) LowTan->HighTan HighTemp Increase temperature in 10-20 °C increments LowTemp->HighTemp LongTime Slightly increase time (e.g., +1 min) ShortTime->LongTime

Diagram 2: A troubleshooting guide for addressing low reaction yield.

FAQ: Frequently Asked Questions

Q: The reaction mixture does not heat up in the microwave reactor. What could be wrong? A: This is often due to a solvent with a low loss tangent (tan δ). Check the solvent table and consider switching to a medium or high microwave-absorbing solvent. Alternatively, if you must use a low tan δ solvent, you can add a small amount of a strongly absorbing ionic liquid or use a passive heating element (like a SiC chip) placed in the reaction vessel [1].

Q: I am observing decomposition of my product. How can I prevent this? A: Decomposition can occur due to localized overheating. Ensure you are using a dedicated scientific microwave reactor that provides controlled temperature and power, and efficient stirring. Try lowering the power setting and using a longer ramp time to reach the target temperature [1].

Q: My yield is lower than expected. What parameters should I optimize first? A: First, verify the reaction temperature and time. Even small increases in temperature can significantly accelerate the reaction. Then, double-check the stoichiometry of your reagents, especially the diazonium salt, which can be unstable. Finally, ensure your solvent system is appropriate for dissolving both coupling partners.

References

palladium nanocatalyst C.I. Disperse Red 19 degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges when using palladium nanocatalysts for dye degradation.

Question Issue & Solution Key Parameters & Considerations

| Low Degradation Efficiency | Issue: Reaction is too slow or incomplete. Solutions: Optimize catalyst dosage, use oxidant assistance (e.g., H₂O₂, persulfate), or ensure sufficient reaction time. | • Catalyst Load: 40-80 μg/μL for bio-PdNC [1]. • Oxidants: H₂O₂ or S₂O₈²⁻ can boost efficiency to >90% [2]. • Dye Concentration: Start with 0.1-0.2 mM [1]. | | Catalyst Recovery & Reusability | Issue: Nanoparticles are difficult to separate and reuse, leading to activity loss. Solution: Use a supported or magnetic nanocatalyst. | • Supports: Chitosan, ZnO, kenaf-cellulose, or magnetic iron oxide enhance stability and allow 5+ reuse cycles [3] [4]. • Leaching: Check for Pd in solution after reaction (e.g., via ICP-MS) to confirm stability [4]. | | Selecting a Support Material | Issue: Unsure which catalyst support to choose. Solution: Select based on application needs: biopolymers for sustainability, magnetic for easy separation, inorganic for stability. | • Biopolymers (Chitosan): Biodegradable, rich in functional groups (-NH₂, -OH) [4]. • Magnetic (Fe₃O₄): Enables easy magnetic separation [4]. • Inorganic (NiO, ZnO): Can enhance photocatalytic activity [2]. |

Experimental Protocol Reference

Below is a general workflow for conducting and analyzing a palladium nanocatalyst degradation experiment, synthesized from multiple research methodologies.

G cluster_preparation Phase 1: Preparation cluster_degradation Phase 2: Degradation Reaction cluster_analysis Phase 3: Monitoring & Analysis Experimental Workflow Experimental Workflow P1 Catalyst Preparation/Synthesis Experimental Workflow->P1 P2 Dye Solution Preparation (0.1 - 0.2 mM in aqueous solution) P1->P2 D1 Mix Catalyst & Dye Solution (Common load: 40-80 µg/µL) P2->D1 D2 Add Reductant (e.g., NaBH₄) OR Add Oxidant (e.g., H₂O₂, Persulfate) D1->D2 D3 Initiate Reaction (Stir under visible light or in dark) D2->D3 A1 Sample at Time Intervals D3->A1 A2 Analyze by UV-Vis Spectroscopy (Monitor peak at λmax) A1->A2 A3 Calculate Degradation % & Kinetics (Pseudo-first-order model common) A2->A3

Key Quantitative Data from Recent Studies

The table below summarizes performance data from recent experiments with similar azo dyes, which can serve as a benchmark for your work.

Dye Catalyst Optimal Catalyst Load Optimal Dye Concentration Key Additive Performance & Efficiency Reference
Congo Red Brown Algae PdNC 40 μg/μL 0.1 mM NaBH₄ 99.25% degradation [1]
Methyl Orange Brown Algae PdNC 60 μg/μL 0.08 mM NaBH₄ 99.66% degradation [1]
Congo Red Pd/NiO NPs Not Specified Not Specified H₂O₂ 89.7% degradation [2]
Congo Red Pd/NiO NPs Not Specified Not Specified Persulfate (S₂O₈²⁻) 94.1% degradation [2]
Nitrate & Congo Red Chitosan-Tannin Pd Not Specified Not Specified H₂ 71.11% (nitrate) & 23% (dye) removal in 20/60 min [5]
Detailed Methodology: Oxidant-Assisted Photocatalytic Degradation

This protocol is adapted from a 2025 study on degrading Congo red using Pd/NiO nanoparticles, which is highly relevant for modern AOPs [2].

  • Reaction Setup: In a reaction vessel, mix the aqueous dye solution (e.g., 20 mL of 10 mg/L C.I. Disperse Red 19) with a specific dosage of your Pd-based nanocatalyst (e.g., 10-30 mg of Pd/NiO).
  • Oxidant Addition: To enhance degradation, add an oxidant such as Hydrogen Peroxide (H₂O₂) or Persulfate (S₂O₈²⁻). The study found these oxidants significantly improve efficiency by generating more free radicals [2].
  • Initiate Reaction: Place the reaction mixture under visible light irradiation (e.g., using a xenon lamp) with constant stirring.
  • Monitoring: At regular time intervals (e.g., every 5-10 minutes), withdraw a small sample of the reaction mixture. Centrifuge it to remove the catalyst particles.
  • Analysis: Analyze the clear supernatant using a UV-Vis Spectrophotometer. Measure the absorbance at the dye's characteristic wavelength (λmax). The degradation percentage can be calculated as:
    • Degradation (%) = [(A₀ - Aₜ) / A₀] × 100
    • Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
  • Kinetic Modeling: The degradation process often follows pseudo-first-order kinetics. You can model it with:
    • ln(A₀/Aₜ) = kt
    • Where k is the apparent rate constant.

Core Principles and Mechanisms

Understanding these underlying concepts will help you troubleshoot more effectively.

Catalytic Degradation Mechanism

The following diagram illustrates the general mechanism by which palladium nanocatalysts degrade azo dyes, integrating both reductive and oxidative pathways.

G cluster_reductive Reductive Pathway (e.g., with NaBH₄) cluster_oxidative Oxidative Pathway (AOPs with H₂O₂/Light) Pd Nanocatalyst Pd Nanocatalyst R1 NaBH₄ donates electrons (e⁻) to Pd catalyst surface Pd Nanocatalyst->R1 O1 Light excites catalyst creating electron-hole pairs Pd Nanocatalyst->O1 R2 Pd facilitates e⁻ transfer to azo bond (-N=N-) R1->R2 R3 Azo bond cleaves forming colorless amines R2->R3 O2 H₂O₂ reacts to form highly reactive hydroxyl radicals (•OH) O1->O2 O3 •OH radicals attack & break down dye molecule into CO₂, H₂O O2->O3

  • The Role of the Catalyst: The palladium nanocatalyst acts as a highly active platform that facilitates electron transfer, either from a reductant like NaBH₄ to the dye [1] or to an oxidant to generate radical species [2]. Its high surface area is crucial for this activity.
  • Support Systems are Key: Using nanocatalysts in a supported or hybrid structure is highly recommended for practical applications. Supports like chitosan, magnetic nanoparticles, or metal oxides prevent agglomeration, enhance stability, and make the catalyst easy to recover and reuse, addressing toxicity and cost concerns [3] [4].

References

C.I. Disperse Red 19 dye mixture compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

C.I. Disperse Red 19: Key Properties

The table below summarizes the fundamental characteristics of this compound that are crucial for experimental design [1] [2].

Property Description / Value
Chemical Name 2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol [1]
CAS Number 2734-52-3 [2]
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2]
Molecular Weight 330.34 g/mol [1] [2]
LogP 3.05 [1]
Appearance Dark purple to dark red-brown crystalline powder [2]
Water Solubility 234.5 μg/L at 25 °C [2]
Melting Point >300 °C [2]
λmax 495 nm [2]
Common Applications Dyeing polyester, acetate fibers; as a non-linear optical (NLO) dye in polymeric systems [2]

Troubleshooting Guide: Disperse Dye Compatibility

While direct data on DR19 mixtures is scarce, the following compatibility issues are common in disperse dye formulations. Use this guide to diagnose and resolve problems.

Issue Possible Causes & Diagnostic Methods Recommended Solutions & Protocols

| Color Inconsistency/Shift | • Dyes with different temperature types combined: E-type (low energy), SE-type (medium), S-type (high energy) dye at different rates [3]. • Diagnostic: Test sublimation fastness of each dye component to classify temperature type [3]. | • Select dyes with the same temperature type for compatibility [3]. • For high fastness needs, use only S-type dyes and dye at higher temperatures (e.g., 135°C) [3]. | | Poor Dispersion Stability | • Insufficient or incompatible dispersant [4]. • Particle size instability at high temperature [5]. • Diagnostic: Measure particle size before/after heating; observe settling in dispersion. | • Use effective anionic dispersants (e.g., naphthalene sulfonic acid-formaldehyde condensates like NNO) [4] [6]. • Optimize dispersant-to-dye ratio (typically 0.5:1 to 3:1) [6]. | | Alkali-Induced Hydrolysis | • High pH (>6) in dye bath causes dye decomposition [3]. • Diagnostic: Compare color yield and shade after dyeing at different pH levels (4-7). | • Maintain dye bath pH within 4-5 for maximum stability [3]. • Use dyes with good alkali resistance for combination [3]. • Pre-test water, fabric, and auxiliaries for alkalinity. | | Thermal Migration | • Dye migrates to fiber surface during high-temperature drying (>140°C) [5]. • Diagnostic: Check for low wash-fastness and surface dye residue. | • Post-scour dyed material and dry at lower temperatures (≤140°C) [5]. • Review processing aids and finishing agents that can exacerbate migration [5]. | | Inconsistent Light Fastness | • Combination includes a dye with low light fastness [3]. • Diagnostic: Test light fastness of individual dyes and the mixture. | • Combine dyes with similar and high light fastness ratings [3]. • Avoid using even small amounts of a low-fastness dye in a mixture [3]. |

Experimental Protocol: Dispersant Selection and Evaluation

The following workflow outlines a method to evaluate the impact of dispersants on dyeing performance, based on a study of disperse dyes in a silicone solvent system [4].

Start Prepare Dye Dispersion A Add Dispersant (e.g., NNO, MF) Start->A B Dyeing Process: - Liquor Ratio: 15:1 - Temp: 25°C to 140°C - Time: 60 min at 140°C A->B C Post-Dyeing Wash (Silicone Solvent, 15:1, 15 min) B->C D Analysis C->D D1 Dye Exhaustion (E%) UV-Vis at λmax D->D1 D2 Color Depth (K/S) of Dyed Fabric D->D2 D3 Fastness Tests: Wash, Rub, Light D->D3

Key Details:

  • Dispersants: Common types include naphthalene sulfonic acid-formaldehyde condensates (e.g., Dispersant NNO, Dispersant MF) [4] [6].
  • Critical Parameter Monitoring: The study found that a dispersant with better hydrophilicity can decrease dye solubility in the dyeing media and improve dye exhaustion [4]. Monitor the relationship between dispersant dosage, dye solubility, and final exhaustion.

Key Takeaways for Researchers

  • Prioritize Temperature Compatibility: When formulating a mixture with DR19, the single most important factor is to combine it with other dyes of the same temperature application class (E, SE, or S) to avoid color shifts and uneven dyeing [3].
  • Control the Chemical Environment: The stability of DR19, like many disperse dyes, can be compromised in alkaline conditions. Rigorous control of pH throughout the dyeing process is essential for reproducible results [3].
  • Dispersant is a Formulation Key: The choice and quantity of dispersant are not merely about creating a suspension; they directly influence critical outcomes like dye exhaustion and color strength [4].

References

improving C.I. Disperse Red 19 fastness properties

Author: Smolecule Technical Support Team. Date: February 2026

C.I. Disperse Red 19: Core Properties & Data

For researchers, understanding the basic chemical and physical characteristics of a dye is the first step in troubleshooting performance issues. The following table consolidates key data for this compound (CAS No. 2734-52-3).

Property Description / Value
Chemical Name (IUPAC) 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [1]
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2] [3]
Molecular Weight 330.34 g/mol [1] [3]
Appearance Dark purple to dark red-brown crystalline powder [1] [3]
Melting Point >300 °C [3]
Water Solubility 234.5 μg/L at 25 °C [3]
Common Solvents Ethanol, acetone, benzene [1] [3]
λmax (Absorption Max) 495 nm (and a second peak at 285 nm) [4]
Primary Applications Dyeing polyester, acetate, polyamide, and acrylic fibers; incorporated into nonlinear optical (NLO) polymers [1] [3]

Frequently Asked Questions

Here are answers to some common technical questions based on the available data.

What are the key spectroscopic properties of Disperse Red 19? An academic study identified its primary absorption and fluorescence characteristics, which are crucial for analytical detection and certain optical applications [4].

  • Absorption Peaks: 285 nm and 495 nm.
  • Fluorescence Peaks: 324 nm and 640 nm.
  • Stokes Shifts: 39 nm and 145 nm for the respective peaks, indicating a high fluorescence intensity [4].

How can I analyze Disperse Red 19 content in a solution using HPLC? A reverse-phase HPLC method has been proposed using a Newcrom R1 column.

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.
  • MS Compatibility: Phosphoric acid can be replaced with formic acid for mass spectrometry applications.
  • Scalability: The method is scalable and can be adapted for fast UPLC analysis or preparative separation [2].

What are the standard fastness properties of Disperse Red 19? According to ISO standards, the dye demonstrates the following performance ratings (where 5 is the highest/best) [3]:

  • Washing Fastness: Fading (4-5), Stain (5)
  • Perspiration Fastness: Fading (5), Stain (5)
  • Light Fastness: 4
  • Ironing Fastness: 4

Experimental Protocol: Dye Removal via Coagulation

While the search results do not contain protocols for improving fastness during dyeing, one study provides a detailed methodology for removing Disperse Red 60 (a related dye) from wastewater using a natural coagulant. This can serve as a valuable reference for researchers working on environmental aspects or dye-polymer interactions. The following diagram outlines the experimental workflow.

G start Start Experiment prep Prepare Natural Coagulant start->prep step1 Prepare Dye Solution (10-80 mg/L) prep->step1 step2 Adjust pH (5-11) using NaOH/HCl step1->step2 step3 Add Coagulant (50-300 mg/L) step2->step3 step4 Rapid Mixing 250 rpm for 2 min step3->step4 step5 Slow Mixing 30-60 rpm for 10-25 min step4->step5 step6 Settling (10-60 min) step5->step6 step7 Sample Collection (3 cm below surface) step6->step7 analysis Analyze Removal Efficiency via Spectrophotometry step7->analysis end Evaluate Results analysis->end param Optimized Parameters: • pH: 11 • Coagulant: 200-250 mg/L • Settling Time: 60 min • Temperature: 60°C param->step3

Diagram 1: Experimental workflow for dye removal using a natural coagulant.

Detailed Methodology:

This protocol is adapted from a study that successfully used Alcea rosea root mucilage as a natural coagulant, achieving up to 86% removal of a disperse dye under optimal conditions [5].

  • Preparation of Natural Coagulant Extract:

    • Naturally dry and mill the roots of Alcea rosea.
    • Add 2.5 g of the dried root powder to 100 mL of 0.5 M sodium chloride solution prepared with distilled water.
    • Shake the solution for 1 hour using a magnetic stirrer to extract the active mucilage.
    • Filter the resulting milky solution through a fabric filter. This solution (25 g/L stock) is used as the coagulant [5].
  • Experimental Jar Test Procedure:

    • Prepare a synthetic dye solution with a known concentration (e.g., 40 mg/L) [5].
    • Adjust the pH of the solution to a range between 5 and 11 using sodium hydroxide or hydrochloric acid [5].
    • Add a dose of the coagulant extract to the dye solution. The study tested a range of 50 to 300 mg/L [5].
    • Rapid Mixing: Stir the solution at 250 rpm for 2 minutes to ensure complete dispersion of the coagulant [5].
    • Slow Mixing: Reduce the stirring speed to between 30 and 60 rpm and maintain for 10 to 25 minutes to promote floc formation [5].
    • Allow the solution to settle for a period of 10 to 60 minutes [5].
    • After settling, collect a sample from 3 cm below the water surface using a pipette [5].
  • Analysis of Removal Efficiency:

    • Measure the absorbance of the sample before and after treatment using a spectrophotometer (at the λmax for the specific dye, e.g., 586 nm for Disperse Red 60) [5].
    • Calculate the dye removal percentage using the formula: Dye Removal (%) = [(Abs₀ - Abs) / Abs₀] × 100 where Abs₀ is the initial absorbance and Abs is the absorbance after treatment [5].

Current Knowledge Gaps and Further Research

The search results lack specific information on improving the fastness properties (e.g., wash, light, rub fastness) of this compound on textile substrates. The provided protocol is for wastewater treatment, not for enhancing fabric performance.

  • Consulting Specialized Databases: Look for resources specifically dedicated to textile chemistry and dyeing technology.
  • Exploring Related Chemicals: Investigate the use of dye-fixing agents, UV absorbers, and other auxiliary chemicals commonly employed in the textile industry to enhance dye fastness.
  • Reviewing Patent Literature: Search for patents related to "disperse dye fastness improvement" or similar terms, as they often contain detailed, practical formulations and methods.

References

C.I. Disperse Red 19 vs other azo disperse dyes solubility

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Solubility Comparison

The table below summarizes key experimental solubility data for C.I. Disperse Red 19 and other azo disperse dyes across different mediums.

Dye Name (C.I. Name) Molecular Formula / Weight (g/mol) Solubility in Water (25°C) Solubility in Supercritical CO₂ (mol/mol) Test Conditions (for SC-CO₂)
This compound C₁₆H₁₈N₄O₄ / 330.34 [1] [2] 234.5 μg/L [2] 1.51 – 2.63 × 10⁻⁶ [3] Pressure: 14-26 MPa; Temperature: 343.15-403.15 K [3]
C.I. Disperse Red 73 Information not provided in search results Information not available 1.96 – 19.78 × 10⁻⁶ [3] Pressure: 14-26 MPa; Temperature: 343.15-403.15 K [3]
C.I. Disperse Orange S-RL Information not provided in search results Information not available 1.49 – 2.49 × 10⁻⁶ [3] Pressure: 14-26 MPa; Temperature: 343.15-403.15 K [3]
Sudan I (Azo dye for comparison) C₁₆H₁₂N₂O / 248.28 [4] Very low / insoluble [4] Information not available Not applicable

Experimental Protocols for Key Data

The quantitative data presented relies on specific, validated experimental methods. Here are the detailed protocols for the key solubility measurements cited.

Solubility in Supercritical Carbon Dioxide (SC-CO₂)

The data for DR19, DR73, and DO S-RL was obtained using a dynamic (flow-type) method [3].

  • Apparatus: A self-regulating flow-type supercritical fluid setup was used, comprising a CO₂ cylinder, high-pressure pump, dyeing autoclave (equilibrium cell), and a separation autoclave [3].
  • Procedure: Liquid CO₂ was pumped through a heat exchanger to reach supercritical conditions before entering the autoclave filled with the pure dye. The SC-CO₂ flowed through the dye, became saturated, and then passed through a back-pressure regulator into the separation autoclave. Here, the dissolved dye was collected by depressurization, causing it to precipitate [3].
  • Measurement: The amount of deposited dye was measured gravimetrically (weighed). The volume of CO₂ that passed through the system was measured by a flowmeter. Solubility (in mol dye/mol CO₂) was calculated from these two measurements [3].
  • Error Control: The estimated errors for temperature and pressure measurements were ±0.1 K and ±0.1 MPa, respectively [3].
Water Solubility and Aerobic Biodegradation

A study comparing the fate of soluble and insoluble azo dyes used a specific setup to investigate their behavior [4].

  • Reactor System: Continuous-flow completely mixed stirred-tank reactors were operated under aerobic conditions with a controlled dissolved oxygen level (2-5 mg/L) [4].
  • Dye Preparation: Sudan I, being insoluble, was suspended in water using heat (60°C water bath) and ultrasonication for 30 minutes to increase its dispersity before introduction to the reactor [4].
  • Analysis: The study primarily focused on removal mechanisms rather than a pure solubility number. It concluded that the insoluble dye (Sudan I) was removed via biosorption onto the surface of microbial zoogloea, while the soluble dye (Acid Orange 7) was removed through incomplete biodegradation and bioconversion inside the microbial flocs [4].

Structural and Performance Relationship Analysis

The differences in solubility and performance can be traced back to the molecular structures of the dyes and the principles of the solvents.

Molecular Structure and Solubility
  • This compound: Its structure contains polar groups, including two hydroxyethyl groups (-CH₂-CH₂-OH) [1]. While these make it less polar than many water-soluble dyes, they still impart higher polarity compared to other disperse dyes lacking such groups. This higher polarity is a key reason for its relatively lower solubility in non-polar supercritical CO₂ compared to DR73 [3].
  • General Principle: Dyes with low polarity and the absence of strong polar groups (e.g., -SO₃H, multiple -OH) generally exhibit higher solubility in SC-CO₂. Research confirms that dyes with high polarity have low solubility in SC-CO₂, and modifications like the introduction of halogen atoms can enhance it [3].
Solvent System and Dyeing Application

The choice of solvent system is fundamental to the dyeing process and dictates which dye properties are most important.

  • Traditional Aqueous Medium: Disperse dyes are non-ionic and have very low water solubility. They are applied as fine dispersions in water with the help of dispersing agents [5] [6]. The low water solubility of DR19 is therefore typical and required for this application method [2].
  • Supercritical CO₂ Medium: This is a non-polar, water-less dyeing technology. SC-CO₂ acts as the solvent to penetrate synthetic fibers and carry the dye molecules. It requires dyes with adequate solubility in SC-CO₂, eliminating the need for dispersants and the subsequent generation of wastewater [3]. The performance of a dye in this advanced system is directly linked to its SC-CO₂ solubility data [3].

To illustrate the logical relationship between a dye's molecular structure, its inherent properties, and its performance in different applications, refer to the following diagram:

solubility_relationship Dye Molecular Structure Dye Molecular Structure Polarity & Molecular Weight Polarity & Molecular Weight Dye Molecular Structure->Polarity & Molecular Weight Aqueous Solubility Aqueous Solubility Polarity & Molecular Weight->Aqueous Solubility SC-CO₂ Solubility SC-CO₂ Solubility Polarity & Molecular Weight->SC-CO₂ Solubility Traditional Water-Based Dyeing Traditional Water-Based Dyeing Aqueous Solubility->Traditional Water-Based Dyeing Supercritical CO₂ Dyeing Supercritical CO₂ Dyeing SC-CO₂ Solubility->Supercritical CO₂ Dyeing

Figure 1: The relationship between a dye's molecular structure and its application performance, highlighting the divergent solubility requirements for different dyeing technologies.

Conclusion and Key Takeaways

  • This compound exhibits low solubility in both water and supercritical CO₂, consistent with its role as a disperse dye.
  • For advanced supercritical CO₂ dyeing, DR19's performance is moderate. Dyes like C.I. Disperse Red 73, with a different molecular structure, show significantly higher solubility in SC-CO₂ under identical conditions [3].
  • The key differentiating factor is molecular polarity. Dyes designed with lower polarity and specific non-polar substituents will generally outperform DR19 in non-polar solvent systems like SC-CO₂ [3].

References

comparison C.I. Disperse Red 19 C.I. Disperse Red 73 solubility

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Solubility Overview

The table below summarizes the key characteristics and available solubility data for the two dyes.

Feature C.I. Disperse Red 19 (DR19) C.I. Disperse Red 73 (DR73)
CAS Number 2734-52-3 [1] 16889-10-4 [2]
Molecular Formula C₁₆H₁₈N₄O₄ [3] [1] C₁₈H₁₆N₆O₂ [2]
Molecular Weight 330.34 g/mol [3] [1] 348.36 g/mol [2]
Molecular Structure Features two hydroxyl groups (-OH) [4] Features two nitrile groups (-C≡N) [2]
General Solubility Very low water solubility (234.5 µg/L at 25°C) [1] Very low water solubility [5]
Solubility in Organic Solvents Soluble in ethanol and acetone [1] Soluble in ethanol, acetone, and benzene [2]
Solubility in Supercritical CO₂ Information not available in search results Solubility has been measured and correlated in binary and ternary mixtures [6] [7]
Key Applications Non-linear optics, optical switching devices [4] [1] Textile dyeing (polyester, acetate fibers) [2]
Wastewater Treatment Information not available in search results Photocatalytic degradation studied with TiO₂/UV [5]

The following diagram illustrates the general relationship and experimental contexts in which the solubility of these dyes is studied:

G Dyes Disperse Dyes DR19 This compound Dyes->DR19 DR73 C.I. Disperse Red 73 Dyes->DR73 Context Experimental Contexts DR19->Context DR73->Context App1 Organic Solvents (e.g., Ethanol, Acetone) Context->App1 App2 Supercritical CO₂ (SC-CO₂) Context->App2 App3 Aqueous Systems (Photocatalytic Treatment) Context->App3

Experimental Protocols for Solubility and Degradation

For researchers looking to replicate or design experiments, here are summaries of key methodologies from the literature.

Measuring Solubility in Supercritical Carbon Dioxide (SC-CO₂)

This protocol is applicable to dyes like Disperse Red 73 and can be adapted for other disperse dyes [6] [7].

  • Objective: To determine the solubility of a disperse dye in SC-CO₂ across different temperatures and pressures.
  • Apparatus: A closed-loop equilibrium apparatus equipped with a magnetic pump for circulation, an equilibrium cell, and a UV-Vis spectrophotometer for analysis.
  • Procedure:
    • The dye is placed in the equilibrium cell.
    • The system is pressurized with CO₂ and heated to the desired temperature (e.g., between 333.15 K and 393.15 K).
    • The mixture is circulated continuously to ensure equilibrium is reached (typically ≥40 minutes).
    • The saturated SC-CO₂ stream is expanded through a valve, depositing the dissolved dye into a collection solvent.
    • The dye concentration in the solvent is quantified using UV-Vis spectroscopy.
    • The process is repeated at various pressures (e.g., 12-24 MPa).
  • Data Correlation: Experimental solubility data (mole fraction of dye) is often correlated with the density of SC-CO₂ using semi-empirical models like Chrastil, Kumar–Johnston (K-J), or Mendez–Santiago–Teja (M-S-T).
Photocatalytic Degradation in Aqueous Systems

This method details the degradation of Disperse Red 73 and can serve as a template for studying dye removal [5].

  • Objective: To degrade a disperse dye in wastewater using a heterogeneous photocatalytic process.
  • Reagents: Commercial TiO₂ powder (e.g., Aeroxide P25) as a photocatalyst, the target dye, and deionized water. pH is adjusted with NaOH or HCl.
  • Apparatus: A photocatalytic membrane reactor comprising a UV lamp (wavelength ~365 nm), a membrane module (e.g., polysulfone microfiltration membrane), and a recirculating pump.
  • Procedure:
    • A synthetic dye effluent is prepared in deionized water.
    • TiO₂ is added to the solution, which is kept in the dark for 30 minutes to establish adsorption-desorption equilibrium.
    • The UV lamp is turned on to initiate photocatalysis. Hydroxyl radicals (·OH) generated by TiO₂ attack and break down the dye molecules.
    • The membrane simultaneously separates and retains the TiO₂ particles while allowing treated water to pass through as permeate.
  • Analysis: Dye removal efficiency is calculated by measuring concentration changes over time using UV-Vis spectroscopy. Chemical Oxygen Demand (COD) can also be monitored to assess the extent of mineralization.

Key Comparative Insights

  • Structural Dictates Application: The differing functional groups explain their primary applications. DR19's hydroxyl groups facilitate covalent bonding to polymers, making it suitable for optical materials [4]. DR73's structure is optimized for textile dyeing [2].
  • Research Focus Areas: Available data reflects different research priorities. For DR73, significant work focuses on its solubility in environmentally friendly SC-CO₂ for waterless dyeing and its removal from wastewater [6] [7] [5]. For DR19, research emphasis is on its physical properties for advanced material applications [4] [1].

How to Proceed with Direct Comparisons

For a rigorous, direct comparison of these two dyes, you may need to consider the following:

  • Standardized Experiments: The most accurate approach would be to conduct new solubility measurements for both dyes under identical conditions (e.g., in a range of organic solvents and in SC-CO₂) using the protocols outlined above.
  • Consult Specialized Databases: Further data might be found in specialized chemical engineering databases or textbooks dedicated to dye chemistry that contain curated datasets on dye solubilities.

References

C.I. Disperse Red 19 dye content analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of C.I. Disperse Red 19

The table below summarizes the fundamental identifiers and properties of this compound (also known as Disperse Red 19) as reported in the chemical databases [1] [2] [3].

Property Details
CAS Number 2734-52-3 [1] [2]
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2] [3]
Molecular Weight 330.34 g/mol [1] [2] [3]
Physical Form Dark purple to dark red-brown crystalline powder [2]
Melting Point >300 °C [2]
Water Solubility 234.5 µg/L at 25 °C [2]
λmax 495 nm [2]
Synonyms C.I. 11130; 2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol [2] [3]

HPLC Analysis Method

One specific High-Performance Liquid Chromatography (HPLC) method for analyzing this compound was identified. This method can be used for quantification, pharmacokinetics, and isolation of impurities [1].

The diagram below outlines the general workflow for this HPLC analysis:

HPLCWorkflow start Sample: this compound column HPLC Column: Newcrom R1 start->column mobile_phase Mobile Phase: Acetonitrile, Water, Phosphoric Acid column->mobile_phase ms_note For MS compatibility: Replace Phosphoric Acid with Formic Acid mobile_phase->ms_note upscale Process Scale-Up ms_note->upscale applications Applications: Quantification, Impurity Isolation, Pharmacokinetics upscale->applications

Experimental Protocol Summary [1]:

  • Column: The method uses a Newcrom R1 HPLC column, which is a reverse-phase column with low silanol activity. The manufacturer notes that smaller 3 µm particle size columns are available for faster UPLC (Ultra-Performance Liquid Chromatography) applications.
  • Mobile Phase: The composition includes acetonitrile (MeCN), water, and phosphoric acid.
  • Mass Spectrometry Compatibility: For applications involving mass spectrometry (MS), the phosphoric acid must be replaced with formic acid to ensure compatibility.
  • Method Scalability: The liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.

Broader Context and Research Gaps

The search results indicate that this compound is also studied as a non-linear optical (NLO) dye for potential use in optical switching devices and polymer films [2] [3]. Furthermore, recent research explores sustainable dyeing processes like supercritical CO₂ dyeing, where the diffusion behavior of dyes into fibers is a critical area of study [4].

However, based on the current search, I was unable to find the following information that would be required for a full comparison guide:

  • Experimental data comparing the performance of this compound with other disperse dyes.
  • Detailed experimental protocols for other analytical methods (e.g., spectroscopy, TLC).
  • Complete signaling pathways or complex mechanistic relationships that would require additional visualization.

To construct a comprehensive guide, you may need to consult specialized scientific journals and databases directly. I suggest searching for articles on platforms like Google Scholar, Scopus, or Web of Science using terms such as "Disperse Red 19 HPLC method validation," "disperse dye analysis comparison," and "textile dye quantification."

References

validating C.I. Disperse Red 19 purity HPLC MS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Available Data

The table below summarizes the key identifying information and available data for C.I. Disperse Red 19 (also known as Disperse Red 19). This can serve as a basis for your guide.

Property Description
CAS Number 2734-52-3 [1] [2]
Molecular Formula C16H18N4O4 [1] [2]
Molecular Weight 330.34 g/mol [1] [2]
Physical Form Dark purple to dark red-brown crystalline powder [2]
Melting Point >300 °C [2]
Water Solubility 234.5 μg/L at 25 °C [2]
UV-Vis λmax 495 nm [2]
Reported HPLC Column Newcrom R1 (Reverse Phase) [1]

A Framework for HPLC-MS Method Validation

Although specific protocols for this compound are not available in the search results, you can develop a robust validation study based on established guidelines. The following workflow and parameters are critical for a credible comparison guide.

Start HPLC-MS Method Development V1 Selectivity/Specificity (Confirm analyte identity and separation from impurities) Start->V1 V2 Linearity & Range (Establish calibration curve over expected concentration range) V1->V2 V3 Accuracy (Compare measured value to true value via spike/recovery) V2->V3 V4 Precision (Repeatability and intermediate precision under same conditions) V3->V4 V5 Sensitivity (Determine LOD and LOQ) V4->V5 V6 Robustness (Test method resilience to small, deliberate parameter changes) V5->V6

The table below outlines the core parameters you need to validate, drawing from general HPLC-MS validation principles [3] [4] [5].

Validation Parameter Objective Key Experimental Approach
Selectivity / Specificity [5] Confirm method can distinguish analyte from impurities. Verify resolution of analyte peak; use Mass Spectrometry for identity confirmation [6].
Linearity & Range [5] Establish response is proportional to analyte concentration. Prepare and analyze standard solutions at 5+ concentrations; calculate R² from calibration curve [3].
Accuracy [5] Determine closeness to true value. Spike known amounts into a blank matrix, analyze recovery (e.g., 80-120%).
Precision [5] Evaluate method repeatability. Analyze multiple replicates (n≥6) of a single sample; calculate %RSD [3].
Sensitivity (LOD/LOQ) [4] [5] Determine lowest detectable/quantifiable amount. LOD = 3.3σ/S, LOQ = 10σ/S (σ: standard error of regression, S: slope of calibration curve) [4].
Robustness [5] Assess method resilience to small parameter changes. Deliberately vary parameters like mobile phase pH (±0.2), temperature (±2°C), flow rate (±10%).

Guidance for Experimental Design and Data Presentation

To build a comprehensive and objective guide, consider the following actions:

  • Source Experimental Materials: Acquire this compound and its alternatives from commercial suppliers [2]. For credibility, consider third-party verification of purity and identity using HPLC and Mass Spectrometry [6].
  • Design a Comparative Study: Develop a protocol to analyze all dye alternatives under identical, validated HPLC-MS conditions. The general method for Dovitinib [3] provides a good template for a small molecule, using a C18 column and a mobile phase of ammonium formate and acetonitrile.
  • Present Data Effectively:
    • Structured Tables: Create tables comparing key performance metrics like retention time, peak area, resolution, LOD, LOQ, and intra/inter-day precision (%RSD) for each dye.
    • Visual Diagrams: Use chromatograms overlaid to compare separation efficiency and peak shape [6]. A diagram comparing the chemical structures of the dyes can also help explain performance differences.

References

Comparative Performance of Supercritical CO₂ Dyeing

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key performance metrics from recent studies, comparing supercritical CO₂ dyeing with conventional aqueous dyeing and highlighting the effects of process modifications and material choices.

Dyeing Method / Material Key Process Parameter Dye Uptake / Color Strength (K/S) Color Fastness (Typical) Reference
Conventional Aqueous Dyeing (PP Fabric) 120°C, 100:1 liquor ratio [1] Baseline (for comparison) Good washing, perspiration, light [1] [1]
Supercritical CO₂ (PP Fabric) 120°C, 250 bar [1] Higher than aqueous baseline [1] Good washing, perspiration, light [1] [1]
PP Nanocomposite (MMT-A) in SC-CO₂ 120°C, 250 bar [1] Highest K/S among PP samples [1] Good washing, perspiration, light [1] [1]
Process Modification Dye Type / Fiber Experimental Condition Performance Improvement Reference
Use of Assist-Dissolving Agents (Nicotinamide) Less soluble disperse dyes / PET 130°C, 28 MPa [2] Dye uptake increased from 20-30% to 60-70% [2] [2]
Modified Process (Heat Retention & Stepwise Pressure Reduction) Disperse dyes / PET Varies by dye solubility [3] Dye uptake increased by 6.0–7.5% vs. standard SC-CO₂ process [3] [3]
Affinity-Based Dye Selection (Disperse Red 167) Six disperse dyes / PET Prediction via IOB, chemical potentials, surface free energy [4] Showed best affinity and dyeability with PET fiber [4] [4]

Experimental Protocols and Methodologies

To ensure reproducible and reliable results, specific experimental setups and protocols are used in supercritical CO₂ dyeing research.

Standard Supercritical CO₂ Dyeing Protocol

This general protocol is common across studies, with specific parameters varied for experimentation [1].

  • Apparatus: High-pressure autoclave (e.g., 50 mL capacity), CO₂ cylinder, chiller, high-pressure pump, back-pressure regulator, temperature and speed controllers [1].
  • Dye Preparation: Disperse dye is placed inside the vessel without dispersing agents [1].
  • Substrate Loading: Fabric (e.g., PET, PP) is placed in the same vessel.
  • Pressurization & Heating: The system is sealed, and CO₂ is charged. Pre-set temperature (e.g., 100-130°C) and pressure (e.g., 18-28 MPa) are applied [2] [1].
  • Dyeing Cycle: The system is maintained at target conditions for a set time (e.g., 60 minutes) with CO₂ circulation [1].
  • Depressurization & Recovery: After dyeing, the vessel is slowly depressurized, and the dyed fabric is removed and rinsed [1].
Protocol for Dye Solubility Enhancement

This method physically mixes dyes with assist-dissolving agents to improve solubility in SC-CO₂ [2].

  • Agent Selection: Based on theoretical calculations (e.g., AIM and IGMH methods confirm hydrogen bonding and π-π stacking with dyes). Nicotinamide and benzoic acid have been used, with nicotinamide performing better [2].
  • Mixture Preparation: The dye and agent are mixed using a physical grinding and mixing method [2].
  • Dyeing: The mixture is used in the standard SC-CO₂ dyeing process. The agent reduces intermolecular forces in the dye crystal, enhancing its solubility in SC-CO₂ [2].
Protocol for Modified Process (Stepwise Pressure Reduction)

This advanced protocol uses a post-dyeing step to increase final dye uptake [3].

  • Initial Dyeing: The standard SC-CO₂ process is conducted to allow dye absorption into the fiber [3].
  • Heat Retention: After the main dyeing cycle, temperature is maintained while pressure is reduced in a controlled, stepwise manner [3].
  • Critical Parameter: The timing and extent of pressure reduction are dye-dependent. For less soluble dyes, pressure reduction should begin after most dye is absorbed and should not be too large [3].

Process Workflow and Dye Distribution

The following diagrams, generated using Graphviz DOT language, illustrate the core experimental workflow and the scientific principle behind the modified dyeing process.

G Start Start Dyeing Process Load Load Dye and Fabric into Autoclave Start->Load Seal Seal and Secure Vessel Load->Seal Condition Pressurize and Heat System (Typically 100-130°C, 18-28 MPa) Seal->Condition Maintain Maintain Conditions with CO₂ Circulation (e.g., 60 min) Condition->Maintain Decision Use Modified Process? Maintain->Decision StandardDepress Depressurize System Decision->StandardDepress No ModifiedStep Begin Stepwise Pressure Reduction While Retaining Heat Decision->ModifiedStep Yes Recover Recover Dyed Fabric and Rinse StandardDepress->Recover ModifiedStep->Recover End End Process Recover->End

SC-CO₂ Dyeing Workflow illustrates the key steps in a supercritical CO₂ dyeing experiment, including the decision point for employing the advanced stepwise pressure reduction method.

G A High-Pressure Phase B Dye Solubility in SC-CO₂ is High A->B C Dye Molecules Absorbed by Fiber B->C D Controlled Pressure Reduction C->D E Dye Solubility in SC-CO₂ Drops D->E F Phase Distribution Shifts Forcing More Dye into Fiber E->F G Final Dye Uptake Increases F->G

Mechanism of Enhanced Dye Uptake shows how a controlled reduction in pressure after initial dyeing shifts the phase distribution of the dye, forcing more dye molecules into the fiber and enhancing the final dye uptake [3].

Key Considerations for Researchers

  • Dye-Fiber Affinity Prediction: Methods like Inorganic Organic Balance (IOB), chemical potentials, and surface free energy can reliably predict dye-fiber affinity, helping select optimal dyes before experimental trials [4].
  • Material Engineering Enhances Dyeability: Developing polymer nanocomposites (e.g., incorporating organoclay) creates more dye sites in hydrophobic fibers, significantly improving color strength in both SC-CO₂ and aqueous dyeing [1].
  • Process Optimization is Crucial: Simply using SC-CO₂ is not enough. Fine-tuning parameters like temperature, pressure, and post-dyeing steps is essential to maximize dye uptake for different dye-fiber systems [2] [3].

Supercritical CO₂ dyeing is a mature technology for PET and shows growing promise for challenging fibers like PP, especially when combined with material science advances. The key to unlocking its full potential lies in integrated approaches that combine optimized dye molecules, tailored process modifications, and engineered fiber substrates.

References

C.I. Disperse Red 19 environmental impact vs other dyes

Author: Smolecule Technical Support Team. Date: February 2026

Reported Information on C.I. Disperse Red 19

The table below summarizes the available data for this compound (CAS 2734-52-3) [1] [2].

Property Reported Value
Molecular Formula C₁₆H₁₈N₄O₄ [1] [2]
Molecular Weight 330.34 g/mol [1] [2]
Physical Form Dark purple to dark red-brown crystalline powder [2]
Water Solubility 234.5 μg/L at 25 °C [2]
LogP 3.05 [1]

General Environmental Concerns of Disperse Dyes

While specific comparative data for Disperse Red 19 is limited, the search results highlight broader environmental challenges associated with disperse dyes that are relevant for context [3] [4] [5]:

  • Persistence: Their complex aromatic structure makes them recalcitrant to biodegradation. Some dyes can persist in the environment for decades [3].
  • Toxicity: Some azo dyes can be toxic, carcinogenic, or mutagenic. These effects can come from the dye itself or from aromatic amines released when the dye breaks down [3].
  • Treatment Challenges: Dyes are designed to be stable, making them difficult to remove with conventional wastewater treatment plants. One study noted that certain disperse dyes were found in both river water and drinking water, indicating ineffective removal [3].

The following diagram illustrates the general environmental pathway and impact of dyes from industrial release to ecosystem effects.

Start Industrial Dye Release A Dye enters water bodies Start->A B Reduced Light Penetration A->B E Toxic/Mutagenic Effects on organisms A->E C Disrupted Photosynthesis in aquatic plants B->C D Oxygen Deficiency in water C->D F Ecosystem Damage D->F E->F

References

C.I. Disperse Red 19 cost-effectiveness comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of C.I. Disperse Red 19

The table below summarizes the key identifiers and properties of this compound (CAS No. 2734-52-3) [1] [2].

Property Description
CAS Number 2734-52-3
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Physical Form Dark purple to dark red-brown crystalline powder [1]
Melting Point >300 °C [1]
Water Solubility 234.5 μg/L at 25°C [1]
Dye Content Available in 97% and 95% purity grades [1]

Cost Information

The table below shows pricing from two suppliers. Note that prices are for different purities and package sizes, making direct comparison difficult [1].

Supplier Product Description Package Size Price
Sigma-Aldrich Disperse Red 19 (Dye content 97 %) 5 g $88.10
American Custom Chemicals DISPERSE RED 19 (95.00%) 5 mg $497.75

Experimental Protocol: HPLC Analysis

For researchers needing to identify or quantify this compound in a mixture, here is a high-performance liquid chromatography (HPLC) method cited in the search results [2].

  • Application: Analysis of this compound.
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity). The method is scalable and can also be adapted for fast UPLC using columns with 3 µm particles [2].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].
  • MS-Compatibility: For mass-spectrometry compatible applications, phosphoric acid should be replaced with formic acid [2].
  • Detection: The method uses a UV-Vis detector, with the analyte's maximum absorption wavelength (λmax) noted at 495 nm in other contexts [1].

The following workflow diagram outlines the key steps of this analytical method:

Start Start HPLC Analysis Prep Prepare Mobile Phase: Acetonitrile, Water, Phosphoric Acid Start->Prep Column Use Newcrom R1 HPLC Column Prep->Column MS MS-Compatible? Column->MS Modify Replace Phosphoric Acid with Formic Acid MS->Modify Yes Analyze Inject Sample and Analyze MS->Analyze No Modify->Analyze End Analyze Results Analyze->End

Information Gaps and Suggestions

A true cost-effectiveness comparison requires data that is not available in the current search results. Key missing information includes:

  • Performance Data for Alternatives: No direct experimental data comparing the dyeing performance, color fastness (e.g., to washing, light, rubbing), or stability of this compound against other red disperse dyes.
  • Comprehensive Cost Analysis: The available prices are isolated data points. A proper analysis would require cost-per-gram at scale for this compound and its competitors, factoring in application costs (e.g., amount required to achieve a specific color depth).
  • Specific Application Context: Cost-effectiveness is highly dependent on the application, such as the type of fiber (polyester, nylon) or use in non-linear optical (NLO) materials [1].

To proceed with your comparison, I suggest:

  • Consult Specialized Suppliers: Reach out to major chemical and dye suppliers directly for technical data sheets and bulk pricing for this compound and comparable dyes like Disperse Red 60, Red 167, or Red 343 [3] [4] [5].
  • Search Academic Databases: Look for scientific papers that conduct comparative studies on disperse dyes, focusing on metrics like "color strength," "% exhaustion," and "fastness properties."

References

C.I. Disperse Red 19 optical properties comparison similar dyes

Author: Smolecule Technical Support Team. Date: February 2026

Optical Properties at a Glance

The table below summarizes the key optical and physical properties of C.I. Disperse Red 19 (DR19) for comparison.

Property Value for this compound
Molecular Formula C₁₆H₁₈N₄O₄ [1]
CAS Registry Number 2734-52-3 [1]
λmax (Absorption Maximum) 495 nm (in ethanol) [2] [3]
Molar Extinction Coefficient (ε) 23.0 × 10³ M⁻¹ cm⁻¹ (at 495 nm) [2]
Fluorescence Peaks 640 nm (correlates to 495 nm absorption); 324 nm [2]
Stokes Shift 145 nm (for the 495/640 nm pair) [2]
Physical Form Dark purple to dark red-brown crystalline powder [1]
Melting Point >300 °C [1]

Comparison with a Typical Disperse Dye

To provide context, here is a general comparison based on the principles of dye chemistry. A direct, data-to-data comparison with another specific disperse red dye was not available in the search results.

Aspect This compound (DR19) Generic Disperse Dye (for context)
Chromophore Azo group (-N=N-) [1] [4] Typically Azo or Anthraquinone [4] [5]
Auxochromes Two hydroxyl groups (-OH) [1] [3] Common: -NH₂, -OH, substituted -N- [4] [5]
Key Optical Application Non-linear optics (NLO) [1] [3] Primarily for textile dyeing [4]
Optical Behavior Strong fluorescence with large Stokes shift [2] Generally low or no fluorescence for textile applications.

Experimental Insights for DR19

The detailed optical data for DR19 comes from a specific experimental protocol, which is outlined below for reproducibility.

  • Objective: To record the absorption and fluorescence spectra of Disperse Red 19 [2].
  • Material: Disperse Red 19 dye [2].
  • Solvent: Ethanol [2].
  • Concentration Range: 10⁻³ M to 10⁻⁶ M. The most regular and sufficiently intense absorption spectra were observed at concentrations of 10⁻⁴ M and 10⁻⁵ M [2].
  • Instrumentation:
    • Absorption Spectroscopy: The absorption spectrum was recorded in the spectral region of 200-700 nm [2].
    • Fluorescence Spectroscopy: The fluorescence spectrum was recorded after excitation at the absorption wavelengths [2].
  • Key Findings:
    • The absorption spectrum showed two primary peaks. The peak at 285 nm was assigned to a π←π transition, while the peak at 495 nm was assigned to a π←n transition [2].
    • The fluorescence spectrum showed two peaks at 324 nm and 640 nm, with the latter providing a large Stokes shift of 145 nm [2].

The following diagram illustrates the logical relationship between a dye's molecular structure and its resulting optical properties, which underpins the comparison above.

G Dye Molecular Structure Dye Molecular Structure Conjugated System Conjugated System Dye Molecular Structure->Conjugated System Chromophores Chromophores Dye Molecular Structure->Chromophores Auxochromes Auxochromes Dye Molecular Structure->Auxochromes Absorption of Light Absorption of Light Conjugated System->Absorption of Light Provides electron resonance Chromophores->Absorption of Light Primary light- absorbing group Auxochromes->Absorption of Light Modifies & intensifies color (Bathochromic shift) Optical Properties Optical Properties Absorption of Light->Optical Properties Color Color Optical Properties->Color Fluorescence Fluorescence Optical Properties->Fluorescence λmax λmax Optical Properties->λmax

References

×

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2734-52-3

General Manufacturing Information

Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-: ACTIVE

Dates

Last modified: 04-14-2024

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